(S)-(+)-2-Heptyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-isothiocyanatoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTLUDLHIIYPNC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426868 | |
| Record name | (S)-(+)-2-Heptyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-94-1 | |
| Record name | (S)-(+)-2-Heptyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(+)-2-Heptyl isothiocyanate synthesis pathway
An In-depth Technical Guide to the Stereoselective Synthesis of (S)-(+)-2-Heptyl Isothiocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a chiral molecule of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a successful, high-yield, and stereoretentive synthesis.
Introduction: The Significance of Chiral Isothiocyanates
Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are a class of organosulfur compounds renowned for their potent biological activities.[1][2] Naturally occurring in cruciferous vegetables, they are responsible for the pungent flavor of plants like mustard and wasabi.[2] Beyond their culinary role, ITCs exhibit a remarkable range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] This has made them valuable scaffolds in modern medicinal chemistry.
This compound is a chiral ITC, meaning its biological activity is intrinsically linked to its specific three-dimensional structure. The synthesis of enantiomerically pure ITCs is therefore critical for elucidating structure-activity relationships and developing targeted therapeutics. This guide focuses on a robust and reliable synthetic pathway that starts from the corresponding chiral primary amine, (S)-2-aminoheptane, and preserves the critical stereochemistry at the C2 position.
Strategic Approach: Synthesis via Dithiocarbamate Intermediate
The most prevalent and versatile method for synthesizing isothiocyanates begins with a primary amine.[1] The general strategy involves a two-step sequence:
-
Formation of a Dithiocarbamate Salt: The primary amine undergoes a nucleophilic addition to carbon disulfide (CS₂), typically in the presence of a base, to form a stable dithiocarbamate salt intermediate.[1][7]
-
Desulfurization: This intermediate is then treated with a desulfurylating agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond.[1][2]
While classic methods employed highly toxic reagents like thiophosgene[2][8][9][10], modern organic synthesis prioritizes safer, more environmentally benign alternatives. For chiral synthesis, the choice of the desulfurylating agent is paramount to prevent racemization.
Causality Behind Experimental Choice: The Sodium Persulfate Method
After careful consideration of various desulfurylating agents, this guide advocates for the use of sodium persulfate (Na₂S₂O₈). The rationale for this choice is threefold:
-
Stereochemical Integrity: The sodium persulfate method has been demonstrated to be highly effective for the synthesis of chiral isothiocyanates from their corresponding chiral amines without significant loss of enantiomeric purity.[2][11]
-
Safety and Environmental Profile: Sodium persulfate is a stable, easy-to-handle, and inexpensive solid.[2] The reaction can be performed in water, a green solvent, avoiding the use of hazardous organic solvents and toxic reagents.[11]
-
Efficiency and Scope: This method provides good to excellent yields for a wide range of alkyl and aryl isothiocyanates and is suitable for both small-scale and large-scale preparations.[2][11]
Reaction Mechanism and Pathway
The conversion of (S)-2-aminoheptane to this compound proceeds through the following mechanistic steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-2-aminoheptane acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. The presence of a base (e.g., NaOH) deprotonates the resulting intermediate, forming the sodium dithiocarbamate salt. This salt is stable and can often be generated in situ.
-
Oxidative Desulfurization: Sodium persulfate, a strong oxidizing agent, is introduced. It facilitates the removal of one sulfur atom from the dithiocarbamate moiety through an oxidative elimination process, leading to the formation of the final this compound product.
The overall transformation is depicted below.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| (S)-2-Aminoheptane | C₇H₁₇N | 115.22 | 2.31 g | 20.0 | 1.0 |
| Carbon Disulfide | CS₂ | 76.14 | 1.83 g (1.45 mL) | 24.0 | 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | 1.60 g | 40.0 | 2.0 |
| Sodium Persulfate | Na₂S₂O₈ | 238.10 | 5.24 g | 22.0 | 1.1 |
| Deionized Water | H₂O | 18.02 | ~60 mL | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Preparation of Dithiocarbamate Salt:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminoheptane (1.0 eq, 20.0 mmol) and a solution of sodium hydroxide (2.0 eq, 40.0 mmol) in 20 mL of deionized water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
While stirring vigorously, add carbon disulfide (1.2 eq, 24.0 mmol) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.[12][13]
-
-
Oxidative Desulfurization:
-
In a separate beaker, dissolve sodium persulfate (1.1 eq, 22.0 mmol) in 40 mL of deionized water.
-
Slowly add the aqueous solution of sodium persulfate to the dithiocarbamate salt solution dropwise over 30 minutes at room temperature.
-
Stir the resulting reaction mixture at room temperature for an additional 2-4 hours. Monitor the formation of the product by TLC.[13]
-
-
Workup and Isolation:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13][14]
-
-
Purification:
-
The crude product will be a yellowish oil. If necessary, purify the crude isothiocyanate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.[14]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Validation and Characterization
To ensure the integrity of the final product, a comprehensive characterization is essential:
-
Identity Confirmation: The structure of this compound should be confirmed using standard spectroscopic methods:
-
Purity Analysis: Purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Stereochemical Validation: The enantiomeric purity of the final product is critical. This should be determined using:
-
Chiral HPLC: Using a suitable chiral stationary phase to separate the (S) and (R) enantiomers.
-
Polarimetry: To measure the specific optical rotation, which should be positive for the (S)-enantiomer.
-
Conclusion
This guide outlines a robust, safe, and stereoretentive pathway for the synthesis of this compound. By leveraging the reaction of the parent chiral amine with carbon disulfide followed by a green oxidative desulfurization step with sodium persulfate, this method avoids hazardous reagents while maintaining high fidelity of the stereocenter. The provided protocol, grounded in established chemical principles, offers a reliable and scalable solution for researchers and drug development professionals requiring access to enantiomerically pure isothiocyanates.
References
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Borges, F., et al. (2020). Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. Available at: [Link]
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Zhang, L., et al. (2018). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 14, 2931-2937. Available at: [Link]
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Giszter, R., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(23), 5769. Available at: [Link]
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Wikipedia contributors. (2023). Sulforaphane. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. Available at: [Link]
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Bakos, P. A., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3373. Available at: [Link]
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Shiozaki, F., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Organic Chemistry Portal. Available at: [Link]
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Peterson, E. A., & DeYong, J. T. (2023). Synthesis of Isothiocyanates: An Update. NIH Public Access. Available at: [Link]
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Mączka, W., et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(5), 1346. Available at: [Link]
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Wikipedia contributors. (2023). Thiophosgene. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Foods, 11(12), 1737. Available at: [Link]
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Yang, C., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(13), 2951-2955. Available at: [Link]
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Posner, G. H., et al. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Journal of Medicinal Chemistry, 37(1), 170-176. Available at: [Link]
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Nguyen, V. T. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isothiocyanatoheptane. PubChem Compound Database. Available at: [Link]
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Abba, M. L., et al. (2022). Isothiocyanates: A class of bioactive metabolites with chemopreventive potential. Biomedicine & Pharmacotherapy, 152, 113247. Available at: [Link]
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Nguyen, V. T., et al. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 13(1), 61-64. Available at: [Link]
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Mandrich, L., et al. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 26(19), 5986. Available at: [Link]
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Chemiolis. (2022, November 2). Making Thiophosgene. YouTube. Available at: [Link]
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Chen, Y., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Nutrients, 14(22), 4811. Available at: [Link]
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An In-depth Technical Guide to the Natural Sources of (S)-(+)-2-Heptyl Isothiocyanate for Researchers and Drug Development Professionals
Abstract
(S)-(+)-2-Heptyl isothiocyanate, a chiral organosulfur compound, is a member of the isothiocyanate (ITC) family, which is recognized for its significant biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide delves into the scientific principles behind its formation in plants, details established methodologies for its isolation and characterization, and explores its potential applications, thereby providing a solid foundation for further research and development.
Introduction: The Significance of this compound
Isothiocyanates (ITCs) are a class of naturally occurring compounds renowned for their pungent taste and a wide array of biological activities, including antimicrobial, anti-inflammatory, and chemopreventive properties.[1][2][3] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family.[4][5] this compound is a specific chiral isothiocyanate that has garnered interest due to its potential therapeutic applications. The stereochemistry of this molecule may play a crucial role in its biological efficacy, a common phenomenon in pharmacologically active compounds. This guide will explore the natural origins of this specific enantiomer and provide the technical knowledge necessary for its study.
Natural Occurrence and Biosynthesis
While the presence of a wide range of isothiocyanates in cruciferous vegetables is well-documented, the specific natural sources of this compound are less explicitly detailed in readily available literature. However, based on the known distribution of related compounds, its presence is strongly suggested in plants such as wasabi (Wasabia japonica) and horseradish (Armoracia rusticana), both of which are known to produce a variety of aliphatic isothiocyanates.[6][7]
The Glucosinolate-Myrosinase System: The Genesis of Isothiocyanates
The formation of this compound in plants is a direct result of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". This defense mechanism is activated upon tissue damage, such as herbivory or crushing during food preparation.
-
Glucosinolates: The Precursors Isothiocyanates are not stored in their active form within the plant cell. Instead, they exist as their stable precursors, glucosinolates.[8][9] The presumed precursor to 2-heptyl isothiocyanate is 2-heptyl glucosinolate. The biosynthesis of aliphatic glucosinolates, such as 2-heptyl glucosinolate, is a complex process that begins with chain elongation of amino acids, primarily methionine.[10]
-
Myrosinase: The Catalyst Myrosinase (a thioglucoside glucohydrolase) is an enzyme that is physically separated from glucosinolates in intact plant tissue. When the plant tissue is damaged, myrosinase comes into contact with the glucosinolates, catalyzing their hydrolysis. This reaction cleaves the glucose molecule from the glucosinolate, leading to the formation of an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form the corresponding isothiocyanate, in this case, 2-heptyl isothiocyanate.
The stereochemistry of the resulting isothiocyanate is dependent on the stereochemistry of the precursor glucosinolate. It is therefore hypothesized that the naturally occurring glucosinolate is (S)-2-heptyl glucosinolate, leading to the formation of this compound.
Caption: General pathway of isothiocyanate formation from glucosinolate hydrolysis.
Extraction and Purification: Isolating this compound
The isolation of this compound from its natural sources requires careful consideration of its volatile and reactive nature. Several extraction techniques can be employed, with the choice depending on the desired scale and purity of the final product.
Sample Preparation
Prior to extraction, proper preparation of the plant material is crucial to maximize the yield of the target compound. This typically involves:
-
Harvesting and Selection: Fresh, high-quality plant material (e.g., wasabi rhizomes or horseradish roots) should be used. The concentration of glucosinolates can vary depending on the plant part and growing conditions.[11]
-
Maceration: To initiate the enzymatic hydrolysis of glucosinolates, the plant material must be thoroughly macerated or homogenized in water. This facilitates the interaction between myrosinase and glucosinolates.
-
Incubation: A brief incubation period at a controlled temperature (e.g., room temperature to 40°C) allows for the enzymatic reaction to proceed to completion.[12]
Extraction Methodologies
Several methods can be used to extract the liberated isothiocyanates from the aqueous plant slurry.
| Extraction Method | Principle | Advantages | Disadvantages |
| Solvent Extraction | Partitioning of the analyte between the aqueous phase and an immiscible organic solvent (e.g., dichloromethane, hexane).[11] | Simple, scalable, and effective for lipophilic compounds. | Use of potentially hazardous organic solvents; co-extraction of impurities. |
| Steam Distillation | Volatile compounds are co-distilled with steam, condensed, and collected.[12] | Effective for volatile and thermally stable compounds; avoids the use of organic solvents. | Can lead to degradation of heat-sensitive compounds. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the extraction solvent.[13] | Environmentally friendly, highly selective, and yields pure extracts. | High initial equipment cost; optimization of pressure and temperature is required. |
Table 1: Comparison of common extraction methods for isothiocyanates.
Purification
Following extraction, the crude extract often contains a mixture of compounds. Purification is necessary to isolate this compound.
-
Column Chromatography: A standard technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for obtaining highly pure compounds.
Analytical Characterization and Chiral Analysis
Accurate identification and quantification of this compound, including the determination of its enantiomeric purity, are essential for research and quality control.
Qualitative and Quantitative Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like isothiocyanates. Coupled with a mass spectrometer, it provides structural information for definitive identification.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is a versatile technique for the analysis of isothiocyanates. Derivatization may be necessary for compounds lacking a strong chromophore.[14]
Chiral Analysis: Differentiating Enantiomers
Distinguishing between the (S)-(+) and (R)-(-) enantiomers of 2-heptyl isothiocyanate requires specialized chiral separation techniques.
-
Chiral Gas Chromatography (Chiral GC): Utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Employs a chiral stationary phase or a chiral mobile phase additive to achieve enantiomeric separation.[15]
-
Derivatization with a Chiral Reagent: The isothiocyanate can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated by standard non-chiral chromatography.[16][17]
Caption: A typical workflow for the extraction and analysis of this compound.
Biological Activities and Therapeutic Potential
Isothiocyanates, as a class, exhibit a broad spectrum of biological activities that are of significant interest in drug development.[18][19] While research specifically on the enantiomers of 2-heptyl isothiocyanate is limited, the known activities of other ITCs provide a strong rationale for further investigation.
-
Antimicrobial Activity: Many isothiocyanates have demonstrated potent activity against a range of bacteria and fungi, suggesting potential applications as antimicrobial agents.[20][21]
-
Anti-inflammatory Effects: Isothiocyanates can modulate inflammatory pathways, which is relevant for the treatment of various inflammatory diseases.
-
Chemoprevention and Anticancer Activity: The ability of ITCs to induce apoptosis and inhibit cell proliferation in cancer cells is one of their most studied properties.[22][23][24] The stereochemistry of the isothiocyanate molecule can significantly influence its interaction with biological targets and, consequently, its anticancer efficacy.
Further research is warranted to elucidate the specific biological activities of this compound and to compare its potency with its (R)-(-) enantiomer. This will be crucial in determining its potential as a lead compound for drug development.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications. This guide has outlined its likely natural sources in cruciferous vegetables, the biochemical pathway of its formation, and the methodologies for its extraction, purification, and analysis. While the existing literature provides a solid framework, further research is needed to definitively identify the primary plant sources of the (S)-(+) enantiomer, quantify its concentration in these sources, and fully characterize its unique biological activities in comparison to its stereoisomer. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound for the benefit of human health.
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Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli. MDPI. (URL: [Link])
-
Extraction and Identification of Volatile Isothiocyanates from Wasabi using Supercritical Carbon Dioxide. ResearchGate. (URL: [Link])
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Allyl isothiocyanate and 6-(methylsulfinyl) hexyl isothiocyanate contents vary among wild and cultivated wasabi (Eutrema japonium). National Institutes of Health. (URL: [Link])
-
Comparison of isothiocyanate yield from wasabi rhizome tissues grown in soil or water. PubMed. (URL: [Link])
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Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. (URL: [Link])
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Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. ResearchGate. (URL: [Link])
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Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. (URL: [Link])
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Isothiocyanates. Linus Pauling Institute, Oregon State University. (URL: [Link])
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Biological targets of isothiocyanates. PubMed. (URL: [Link])
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. (URL: [Link])
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Investigation of isothiocyanate yield from flowering and non-flowering tissues of Wasabi grown in a flooded system. ResearchGate. (URL: [Link])
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Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. (URL: [Link])
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(PDF) Determination of glucosinolate contents in Brassica germplasm collections and inter- & intra-leaves distribution pattern using UPLC-MS/MS Multiple Reaction Monitoring scan mode. ResearchGate. (URL: [Link])
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. (URL: [Link])
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Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. (URL: [Link])
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Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. (URL: [Link])
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Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi. National Institutes of Health. (URL: [Link])
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Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. PubMed. (URL: [Link])
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Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI. (URL: [Link])
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Full article: Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online. (URL: [Link])
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Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. MDPI. (URL: [Link])
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Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. National Institutes of Health. (URL: [Link])
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Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. (URL: [Link])
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Antimicrobial activities of phenethyl isothiocyanate isolated from horseradish. PubMed. (URL: [Link])
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Antimicrobial Activity of Isothiocyanates (ITCs) Extracted From Horseradish (Armoracia Rusticana) Root Against Oral Microorganisms. PubMed. (URL: [Link])
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Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways. National Institutes of Health. (URL: [Link])
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- 7. Comparison of isothiocyanate yield from wasabi rhizome tissues grown in soil or water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
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- 16. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatographic enantioseparation of beta-blocking agents with (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate as chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. mdpi.com [mdpi.com]
(S)-(+)-2-Heptyl Isothiocyanate: A Technical Guide on Predicted Biological Activity and Research Trajectories
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth analysis of a specific, less-studied chiral isothiocyanate: (S)-(+)-2-Heptyl isothiocyanate. While direct research on this enantiomer is limited, this document synthesizes the extensive knowledge of the broader ITC family to project its likely biological activities, mechanisms of action, and potential therapeutic applications. By examining the roles of stereochemistry and alkyl chain length in analogous compounds, we delineate a strategic framework for future research and drug development efforts centered on this promising molecule.
II. Introduction to Isothiocyanates: A Foundation of Potent Bioactivity
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family.[3][4] The characteristic pungent flavor of vegetables like broccoli, cabbage, and wasabi is attributable to these compounds. The general structure of an isothiocyanate is characterized by the R-N=C=S functional group, where "R" represents a variable side chain that dictates the specific properties and biological activity of the molecule.
The bioactivities of ITCs are extensive and well-documented, encompassing:
-
Anticancer Effects: ITCs have been shown to inhibit the development of chemically-induced cancers in various animal models.[4] Their mechanisms include the modulation of carcinogen-metabolizing enzymes, induction of apoptosis (programmed cell death), and cell cycle arrest in tumor cells.[5][6][7]
-
Anti-inflammatory Properties: Many ITCs exhibit potent anti-inflammatory effects by targeting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[4][8]
-
Antimicrobial Activity: ITCs have demonstrated broad-spectrum antimicrobial activity against a range of pathogens.[1][9][10]
-
Neuroprotective and Cardioprotective Benefits: Some ITCs have been linked to protective effects in the nervous and cardiovascular systems.[1]
The reactivity of the electrophilic isothiocyanate group with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in proteins, is central to their mechanism of action.[11]
III. This compound: A Molecule of Interest
This compound is a chiral alkyl isothiocyanate with the isothiocyanate group attached to the second carbon of a seven-carbon chain. The "(S)" designation indicates a specific stereochemical configuration at this chiral center.
A. The Significance of Chirality
Chirality, or the "handedness" of a molecule, is a critical determinant of biological activity. Enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit significantly different, and sometimes opposing, pharmacological effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. While specific research into the stereospecific activities of 2-heptyl isothiocyanate is not extensively documented, the principle of enantioselective biological interactions is a cornerstone of pharmacology and drug development.[12] The "(S)" configuration of the target molecule suggests it will have a unique and specific interaction profile with its biological targets.
B. The Influence of the Heptyl Side Chain
The length and structure of the alkyl side chain in ITCs influence their lipophilicity, and consequently their absorption, distribution, metabolism, and excretion (ADME) properties. A seven-carbon chain suggests a moderate degree of lipophilicity, which would facilitate passage across cellular membranes.
IV. Predicted Biological Activities and Underlying Mechanisms
Based on the known activities of other isothiocyanates, particularly those with similar alkyl chain lengths, we can predict the following biological activities for this compound.
A. Anticancer Activity
It is highly probable that this compound exhibits anticancer properties through established ITC mechanisms:
-
Induction of Phase II Detoxifying Enzymes via Nrf2 Activation: A primary mechanism of ITC-mediated chemoprevention is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][13] ITCs react with cysteine residues on Keap1, a repressor protein of Nrf2. This leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying enzymes (e.g., Glutathione S-transferases, Quinone reductase) and antioxidant proteins.[4][14] These enzymes play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.
Caption: Predicted Nrf2 activation pathway by this compound.
-
Inhibition of Phase I Carcinogen-Activating Enzymes: Certain ITCs can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.[5][6] This action prevents the conversion of harmless compounds into potent carcinogens.
-
Induction of Apoptosis: ITCs can trigger apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and activation of caspase cascades.[5][7]
B. Anti-inflammatory Activity
This compound is predicted to possess significant anti-inflammatory properties by:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. ITCs have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[4][8] This inhibition can occur through multiple mechanisms, including preventing the degradation of the IκB inhibitor protein.
Caption: Predicted NF-κB inhibition pathway by this compound.
C. Antimicrobial Activity
The antimicrobial activity of ITCs is well-established.[1][15] The proposed mechanisms for this compound include:
-
Disruption of Cellular Membranes: The lipophilic nature of the heptyl chain may facilitate its insertion into bacterial cell membranes, disrupting their integrity and function.
-
Enzyme Inhibition: The electrophilic isothiocyanate group can react with sulfhydryl groups in essential bacterial enzymes, leading to their inactivation.[1]
-
Induction of Oxidative Stress: ITCs can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage and cell death.
V. Potential Therapeutic Applications
The predicted biological activities of this compound suggest its potential utility in several therapeutic areas:
| Therapeutic Area | Rationale |
| Oncology | Potential as a chemopreventive agent or as an adjunct to conventional cancer therapies to enhance efficacy and reduce side effects.[6][16] |
| Inflammatory Disorders | Potential for the treatment of chronic inflammatory conditions such as inflammatory bowel disease, arthritis, and certain skin conditions.[8] |
| Infectious Diseases | Potential as a novel antimicrobial agent, particularly against drug-resistant bacterial strains.[15][17] |
VI. Experimental Protocols for Characterization
To validate the predicted biological activities of this compound, a systematic experimental approach is required.
A. Synthesis of this compound
Chiral isothiocyanates can be synthesized from the corresponding primary amine. A common method involves the formation of a dithiocarbamate salt, followed by desulfurization.[18]
Step-by-Step Protocol:
-
Dithiocarbamate Salt Formation:
-
Dissolve (S)-(+)-2-aminoheptane in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., triethylamine) to the solution.
-
Slowly add carbon disulfide (CS₂) dropwise while maintaining a low temperature (e.g., 0-5 °C) with constant stirring.
-
The dithiocarbamate salt will precipitate and can be isolated by filtration.
-
-
Desulfurization:
-
Resuspend the isolated dithiocarbamate salt in a solvent.
-
Add a desulfurizing agent. Several greener alternatives to the toxic thiophosgene exist, such as tosyl chloride or hydrogen peroxide.[18][19]
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Purify the resulting this compound by column chromatography.
-
Caption: General workflow for the synthesis of this compound.
B. In Vitro Biological Assays
-
Anticancer Activity:
-
Cell Viability Assay (MTT or WST-1): To determine the cytotoxic effects of the compound on various cancer cell lines (e.g., breast, colon, lung).
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis.
-
Western Blot Analysis: To measure the expression levels of key proteins in the Nrf2 and apoptosis pathways (e.g., Nrf2, Keap1, HO-1, caspases, Bcl-2 family proteins).
-
Reporter Gene Assay: To measure the activation of the Antioxidant Response Element (ARE).
-
-
Anti-inflammatory Activity:
-
Cell Culture Model: Use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
ELISA: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-6).
-
Western Blot Analysis: To assess the phosphorylation of IκB and the nuclear translocation of NF-κB.
-
RT-qPCR: To measure the mRNA expression of inflammatory genes (e.g., COX-2, iNOS).
-
-
Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of various bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that kills the bacteria.
-
VII. Future Directions and Conclusion
This compound represents a promising yet underexplored molecule within the pharmacologically rich class of isothiocyanates. The principles of stereochemistry and structure-activity relationships strongly suggest that this specific enantiomer possesses a unique and potent biological activity profile. This guide provides a comprehensive framework based on established knowledge of ITCs to direct future research.
The immediate priorities for advancing our understanding of this compound are:
-
Chiral Synthesis and Purification: Development of a robust and scalable stereospecific synthesis protocol.
-
In Vitro Characterization: Systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties using the assays outlined above.
-
Comparative Studies: Direct comparison of the biological activity of the (S)-(+) enantiomer with its (R)-(-) counterpart and the racemic mixture to elucidate the role of stereochemistry.
-
In Vivo Studies: Following promising in vitro results, evaluation in animal models of cancer, inflammation, and infection is warranted.[9]
VIII. References
-
Kurepina, N. & Kreiswirth, B. N. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Applied Food Research, 2(1), 100080. [Link]
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Mandrich, L., & Caputo, E. (2020). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. ResearchGate. [Link]
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Al-Saeedi, A. H., Al-Ghamdi, S. N., & Al-Zahrani, S. M. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(13), 5033. [Link]
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Conaway, C. C., Yang, Y. M., & Chung, F. L. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Medical Hypotheses, 59(5), 595-603. [Link]
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Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728. [Link]
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Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 19(8), 11533-11543. [Link]
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Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]
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Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Drug Metabolism Reviews, 39(2-3), 491-512. [Link]
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Kim, H., Kim, M., & Kim, H. (2024). Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. International Journal of Molecular Sciences, 25(21), 12891. [Link]
-
Borges, T., & Saavedra, M. J. (2023). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Foods, 12(13), 2565. [Link]
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Gupta, P., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424. [Link]
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Singh, R., & Singh, S. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1269324. [Link]
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Dufour, V., Stahl, M., & Baysse, C. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(4), 6532-6552. [Link]
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Murphy, S. E., Stepanov, I., & Seckl, J. R. (2014). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research, 7(7), 688-696. [Link]
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Chen, Y., Chen, J., & Wang, D. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Cancers, 14(22), 5621. [Link]
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Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
Yeh, C. T., & Yen, G. C. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. PMC. [Link]
-
Palliyaguru, D. L., & Conaway, C. C. (2014). Pharmacokinetics and pharmacodynamics of isothiocyanates. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1673-1686. [Link]
-
Dufour, V., Stahl, M., & Baysse, C. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. [Link]
-
Carmella, S. G., Chen, M., & Hecht, S. S. (2020). Effects of 2-phenethyl isothiocyanate on metabolism of 1,3-butadiene in smokers. Carcinogenesis, 41(1), 91-100. [Link]
-
Kumar, A., & Kumar, S. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4933. [Link]
-
Google Patents. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
-
Kim, H., Kim, M., & Kim, H. (2024). Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. MDPI. [Link]
-
Palliyaguru, D. L., & Conaway, C. C. (2014). Pharmacokinetics and pharmacodynamics of isothiocyanates. Taylor & Francis Online. [Link]
-
Angelino, D., & Jeffery, E. (2019). Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial. British Journal of Nutrition, 121(1), 48-59. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Angelino, D., & Jeffery, E. (2014). Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. Foods, 3(3), 448-463. [Link]
-
Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt_2), 229-243. [Link]
-
Kumar, A., & Kumar, S. (2022). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm, 58(1), 1-16. [Link]
-
Google Patents. (1987). Process for the production of isothiocyanate derivatives.
-
Zhang, Y., & Tang, L. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 5(12), 3179-3185. [Link]
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The Cellular Choreography of a Promising Bioactive Compound: An In-depth Technical Guide to the Mechanism of Action of (S)-(+)-2-Heptyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of (S)-(+)-2-Heptyl Isothiocyanate
This compound is a chiral organosulfur compound belonging to the isothiocyanate (ITC) family.[1] These compounds are naturally occurring derivatives of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2] The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase, a process that is activated upon plant tissue damage, such as during chewing or cutting.[1][3]
Isothiocyanates, as a class, have garnered significant attention in the scientific community for their diverse biological activities, including anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][4][5][6] Prominent members of this family, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied, revealing their ability to modulate critical cellular pathways involved in disease pathogenesis.[2] While specific research on this compound is emerging, its structural characteristics as a long-chain aliphatic isothiocyanate suggest a mechanistic profile aligned with its well-studied counterparts. This guide will provide a comprehensive exploration of the core mechanisms of action attributable to this compound, drawing upon the wealth of knowledge from the broader isothiocyanate literature and specific insights into related long-chain analogues.
Core Mechanism 1: The Nrf2-Mediated Cytoprotective Response
A cornerstone of the bioactivity of isothiocyanates is their potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This pathway is a master regulator of the cellular antioxidant and detoxification response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, including likely this compound, possess an electrophilic isothiocyanate group (-N=C=S) that can react with nucleophilic cysteine residues on Keap1.[7] This covalent modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2.
Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This transcriptional activation results in the upregulation of:
-
Phase II Detoxification Enzymes: Such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in neutralizing carcinogens and other xenobiotics.[7][8]
-
Antioxidant Enzymes: Including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which bolster the cellular defense against oxidative stress.[7]
The activation of the Nrf2 pathway is a primary mechanism behind the chemopreventive effects of isothiocyanates, as it enhances the cellular capacity to detoxify carcinogens and mitigate oxidative damage.[8][9]
Core Mechanism 2: Induction of Apoptosis in Cancer Cells
A critical aspect of the anticancer activity of isothiocyanates is their ability to induce programmed cell death, or apoptosis, in malignant cells.[6][10][11] This is a multi-faceted process involving several key signaling cascades.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Isothiocyanates can directly target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. A key event is the release of cytochrome c, which then binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Modulation of Bcl-2 Family Proteins
The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins. Isothiocyanates have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. This includes the upregulation of pro-apoptotic members like Bax and Bak, and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL.
Generation of Reactive Oxygen Species (ROS)
At higher concentrations, isothiocyanates can induce the production of reactive oxygen species (ROS) within cancer cells. While low levels of ROS can promote cell survival, excessive ROS can lead to oxidative stress and trigger apoptosis through the mitochondrial pathway.
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(S)-(+)-2-Heptyl isothiocyanate chemical properties and structure
An In-depth Technical Guide to (S)-(+)-2-Heptyl Isothiocyanate: Chemical Properties, Structure, and Synthetic Strategy
This guide provides a comprehensive technical overview of this compound, a chiral organosulfur compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a robust synthetic pathway, and discusses its potential applications based on the well-established bioactivity of the isothiocyanate class. The content is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and the experimental methodologies described.
Chemical Identity and Molecular Structure
This compound is the S-enantiomer of 2-isothiocyanatoheptane. The isothiocyanate functional group (-N=C=S) is a key feature, imparting a unique electrophilic character that drives its reactivity and biological activity.
-
Molecular Formula: C₈H₁₅NS
-
Molecular Weight: 157.28 g/mol [1]
-
IUPAC Name: (2S)-2-isothiocyanatoheptane
-
Synonyms: (S)-1-methylhexyl isothiocyanate
Structural Identifiers:
| Identifier | Value | Source |
| CAS Number | 21663-51-4 (for racemate) | [1] |
| 737000-93-0 (for (R)-enantiomer) | [2] | |
| PubChem CID | 140853 (for racemate) | [1] |
| SMILES | CCCCCC([C@H])(C)N=C=S | |
| InChI Key | UPTLUDLHIIYPNC-VKHMYHEASA-N |
The stereochemistry at the C2 position is critical. The "(S)" designation refers to the spatial arrangement of the groups around the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction.[3]
Caption: 2D structure of this compound.
Physicochemical and Safety Data
The physical properties of this compound are largely dictated by its C8 alkyl chain, making it a relatively nonpolar and volatile liquid.
Table of Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | 100 °C | Data for racemate[4] |
| Density | 0.91 g/cm³ | Data for racemate[4] |
| Specific Rotation ([α]D) | > 0 (Positive) | The "(+)" designation confirms dextrorotation. The exact value is not publicly reported. The measurement is dependent on solvent, concentration, and temperature.[5][6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone). Insoluble in water. | Predicted based on its lipophilic alkyl structure. Isothiocyanates are generally liposoluble.[7] |
| XLogP3-AA | 4.3 | A measure of lipophilicity; indicates good potential for membrane permeability.[1] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Synthetic Strategy
The most direct and reliable method for synthesizing chiral secondary isothiocyanates is from the corresponding chiral primary amine, with retention of stereochemistry. The key transformation is the conversion of the amino group (-NH₂) into the isothiocyanate group (-NCS). This is typically achieved via a dithiocarbamate salt intermediate.
The chosen strategy involves a two-step, one-pot reaction starting from the commercially available (S)-2-aminoheptane.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from (S)-2-Aminoheptane
This protocol is based on the well-established method of generating a dithiocarbamate salt in situ, followed by decomposition mediated by tosyl chloride (p-toluenesulfonyl chloride).[8] This approach avoids the use of highly toxic reagents like thiophosgene and has been shown to be effective for a wide range of alkyl amines.
Materials:
-
(S)-2-Aminoheptane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-aminoheptane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Formation of Dithiocarbamate: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 15 minutes. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the triethylammonium dithiocarbamate salt may be observed.
-
Decomposition to Isothiocyanate: While maintaining the temperature at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is a yellow-orange oil. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
Causality and Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the ammonium ion formed from the amine and CS₂, facilitating the formation of the dithiocarbamate salt. Two equivalents are used to also neutralize the toluenesulfonic acid byproduct formed in the final step.
-
Tosyl Chloride: This is the desulfurizing agent. It reacts with the dithiocarbamate salt to form a labile thiotosyl ester, which readily decomposes to the isothiocyanate, triethylammonium chloride, and sulfur.[8]
-
Low Temperature (0 °C): The initial formation of the dithiocarbamate is exothermic. Maintaining a low temperature controls the reaction rate and minimizes the formation of side products.
Chemical Reactivity
The carbon atom of the isothiocyanate group is electrophilic and is the primary site of reaction with nucleophiles. This reactivity is fundamental to the biological activity of isothiocyanates, as they readily form conjugates with biological nucleophiles like the thiol groups in cysteine residues of proteins.
Spectroscopic and Analytical Characterization
Definitive structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. The following data are predicted based on known spectral characteristics of alkyl isothiocyanates.
Table of Predicted Spectroscopic Data:
| Technique | Feature | Predicted Value / Observation |
| IR Spectroscopy | -N=C=S asymmetric stretch | Strong, sharp absorbance at ~2100 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |
| ¹H NMR | H at C2 (CH-NCS) | δ ~3.5-3.7 ppm (multiplet) |
| H at C1 (CH₃) | δ ~1.3-1.4 ppm (doublet) | |
| H at C3-C6 (CH₂) | δ ~1.2-1.6 ppm (multiplets) | |
| H at C7 (CH₃) | δ ~0.9 ppm (triplet) | |
| ¹³C NMR | C of -N=C=S | δ ~130-135 ppm (signal is often very broad and weak)[9] |
| C2 (CH-NCS) | δ ~55-60 ppm | |
| Aliphatic Carbons | δ ~14-35 ppm | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 157 |
| Key Fragments | m/z 100 ([M-C₄H₉]⁺, McLafferty rearrangement or α-cleavage) | |
| m/z 86 ([M-C₅H₁₁]⁺, α-cleavage) | ||
| m/z 72/73 (Characteristic of β-cleavage)[10] |
Expert Insights on Spectroscopic Analysis:
-
Infrared (IR): The most diagnostic feature in the IR spectrum is the intense and sharp absorption band for the asymmetric stretch of the cumulene (-N=C=S) system, typically appearing between 2050 and 2150 cm⁻¹.[11] Its presence is a strong indicator of successful synthesis.
-
¹³C NMR: A noteworthy characteristic of isothiocyanates is the behavior of the isothiocyanate carbon in ¹³C NMR spectroscopy. This carbon signal is often described as "near-silent," appearing as a very broad and low-intensity peak.[9][12] This phenomenon is not due to a lack of signal but to extreme line broadening caused by the structural flexibility (bond angle variations) of the -NCS group, which leads to rapid fluctuations in the chemical shift and efficient quadrupole relaxation of the ¹⁴N nucleus.[9] Researchers should not be alarmed by the low intensity of this peak; it is a characteristic feature of the functional group.
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a clear molecular ion peak at m/z 157. The fragmentation pattern will be dominated by cleavage of the alkyl chain. Alpha-cleavage (cleavage of the C2-C3 bond) would result in a fragment at m/z 86. A fragment at m/z 100 could arise from a McLafferty rearrangement.
Potential Applications in Research and Drug Development
While specific biological studies on this compound are not widely published, the broader class of isothiocyanates is the subject of intense research interest for its diverse therapeutic potential.[13] These compounds are known to exert a range of biological effects, making this compound a compelling molecule for investigation.
-
Antimicrobial Activity: Isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15] The lipophilic nature of the heptyl chain in this molecule may enhance its ability to disrupt microbial cell membranes.
-
Anti-inflammatory Effects: Many isothiocyanates are potent anti-inflammatory agents, often acting through the modulation of signaling pathways such as NF-κB and the activation of the Nrf2 antioxidant response element.[7][13]
-
Anticancer Properties: Isothiocyanates are among the most studied classes of natural chemopreventive agents.[16] They can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and modulate the activity of metabolic enzymes involved in carcinogen activation and detoxification.
-
Neuroprotection: Due to their ability to cross the blood-brain barrier, some isothiocyanates have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in the central nervous system.[7]
The chirality of this compound is of particular importance. In drug development, single enantiomers often exhibit significantly different pharmacological and toxicological profiles compared to their racemic mixtures due to the stereospecific nature of biological receptors and enzymes. Therefore, the availability of the pure (S)-enantiomer is crucial for precise structure-activity relationship (SAR) studies and for developing potentially more potent and selective therapeutic agents.
References
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A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]
- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971.
- Mihailova, V., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Pharmaceuticals, 17(3), 369.
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Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Specific Rotation. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]
-
2-heptyl isothiocyanate (C8H15NS). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (2018). Green Chemistry. Retrieved January 28, 2026, from [Link]
-
2-Isothiocyanatoheptane. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(10), 5194-5203.
-
The Synthesis of Isothiocyanates from Amines. (n.d.). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Specific rotation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2020). MDPI. Retrieved January 28, 2026, from [Link]
- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). Dr. Rainer Glaser's Homepage. Retrieved January 28, 2026, from [Link]
-
The Reaction of Alkyl Halides with Mercuric Thiocyanate. (n.d.). J-STAGE. Retrieved January 28, 2026, from [Link]
-
On the Infrared Spectra of Some Mixed Thiocyanato Complexes. (1969). SciSpace. Retrieved January 28, 2026, from [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). arXiv. Retrieved January 28, 2026, from [Link]
-
Mass Spectra of Isothiocyanates. (1965). SciSpace. Retrieved January 28, 2026, from [Link]
-
Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. (2022). PMC. Retrieved January 28, 2026, from [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Optical Activity. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Isothiocyanate. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]
-
Mass Spectra of two Deuterated Isothiocyanates. (1965). SciSpace. Retrieved January 28, 2026, from [Link]
-
Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]
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Optical Rotation in Polymer. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 28, 2026, from [Link]
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(S)-(+)-2-Heptyl Isothiocyanate: A Technical Guide to its Putative Antioxidant Activity
Foreword
This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for investigating the antioxidant activity of (S)-(+)-2-Heptyl isothiocyanate. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant compounds. Due to the limited availability of direct experimental data on this compound, this guide synthesizes information from closely related isothiocyanates (ITCs) to build a predictive model of its biological activity and to propose a robust validation strategy. The principles and protocols detailed herein are designed to offer a clear and scientifically rigorous pathway for the characterization of this and other novel ITC compounds.
Introduction to Isothiocyanates and Their Antioxidant Potential
Isothiocyanates are a class of naturally occurring organosulfur compounds renowned for their diverse biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables such as broccoli, cabbage, and watercress.[2][3] The characteristic pungent flavor of these vegetables is largely attributable to the presence of ITCs.[1]
The antioxidant activity of ITCs is primarily indirect, meaning they do not typically neutralize free radicals directly in a stoichiometric manner.[4] Instead, their principal mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response, and its activation by ITCs leads to the upregulated expression of a suite of protective enzymes.
This compound is an alkyl isothiocyanate. While much of the research on ITCs has focused on compounds like sulforaphane (from broccoli) and phenethyl isothiocyanate (from watercress), the fundamental chemical reactivity of the isothiocyanate group suggests that this compound likely shares the ability to modulate cellular redox status. The structure of the alkyl chain, in this case, a heptyl group, will influence its lipophilicity and may affect its cellular uptake, bioavailability, and potency.[5]
The Keap1-Nrf2 Signaling Pathway: The Core Mechanism of ITC-Mediated Antioxidant Activity
The Keap1-Nrf2 pathway is the central hub for cellular defense against oxidative and electrophilic stress.[6] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[7]
Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.[8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6]
This binding event initiates the transcription of a broad array of cytoprotective proteins, including:
-
Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which are involved in the metabolism and elimination of xenobiotics and reactive intermediates.[2]
-
Antioxidant Enzymes: Including Catalase (CAT), Superoxide Dismutase (SOD), and enzymes involved in glutathione synthesis and regeneration like Glutathione Peroxidase (GPx).[9][10]
The following diagram illustrates the proposed mechanism of Nrf2 activation by this compound.
Caption: Proposed Nrf2 activation by this compound.
Methodologies for Assessing Antioxidant Activity
A multi-tiered approach is essential for a thorough evaluation of the antioxidant properties of this compound, progressing from simple chemical assays to more complex cell-based and in vivo models.
In Vitro Chemical Assays
These assays provide a baseline understanding of a compound's ability to scavenge free radicals or reduce oxidants.
| Assay | Principle | Typical Procedure |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | 1. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). 2. In a 96-well plate, add serial dilutions of the test compound. 3. Add a methanolic solution of DPPH to each well. 4. Incubate in the dark at room temperature for 30 minutes. 5. Measure the absorbance at ~517 nm. 6. Calculate the percentage of radical scavenging activity. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution. | 1. Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. 2. Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance. 3. Add serial dilutions of the test compound to the ABTS solution. 4. Incubate at room temperature for a defined period. 5. Measure the absorbance at ~734 nm. 6. Calculate the percentage of inhibition. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | 1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. 2. Warm the FRAP reagent to 37°C. 3. Add serial dilutions of the test compound to the FRAP reagent. 4. Incubate at 37°C for a specified time. 5. Measure the absorbance at ~593 nm. 6. Construct a standard curve using a known antioxidant (e.g., Trolox) and determine the FRAP value of the test compound. |
Note: While these assays are useful for initial screening, they do not reflect the biological activity of indirect antioxidants like ITCs.
Cell-Based Assays
These assays provide a more biologically relevant assessment of antioxidant activity by considering cellular uptake, metabolism, and the compound's effect on intracellular oxidative stress.
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.[11][12]
Experimental Workflow for CAA Assay:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
To confirm the mechanism of action, it is crucial to demonstrate that this compound induces the nuclear translocation of Nrf2 and subsequent activation of the ARE.
Protocol for Nrf2 Activation Assessment:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) to 80-90% confluency.
-
Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 12, 24 hours).
-
Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Western Blotting:
-
Perform SDS-PAGE on the protein extracts.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, and loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
ARE-Luciferase Reporter Assay:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Treat the transfected cells with this compound.
-
Measure luciferase activity to quantify ARE activation.
-
In Vivo Animal Models
In vivo studies are essential to evaluate the bioavailability, efficacy, and safety of this compound in a whole organism.
A Proposed In Vivo Study Design:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Acclimatization: Allow the animals to acclimatize for at least one week.
-
Grouping: Divide the animals into several groups:
-
Control group (vehicle only)
-
Oxidative stress group (e.g., treated with CCl₄ or a high-fat diet)
-
This compound treatment groups (different doses) + oxidative stress inducer
-
Positive control group (e.g., N-acetylcysteine) + oxidative stress inducer
-
-
Dosing: Administer this compound orally for a specified period (e.g., 2-4 weeks).
-
Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver, kidney).
-
Biochemical Analysis:
-
Measure the levels of oxidative stress markers, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Assay the activity of key antioxidant enzymes in tissue homogenates:
-
Superoxide Dismutase (SOD): Measures the dismutation of superoxide radicals.
-
Catalase (CAT): Measures the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Measures the reduction of hydrogen peroxide and lipid hydroperoxides.[9]
-
-
Table of Expected Outcomes from In Vivo Studies:
| Parameter | Oxidative Stress Group | (S)-(+)-2-Heptyl ITC Treatment Group |
| MDA Levels | Increased | Decreased |
| SOD Activity | Decreased | Increased |
| CAT Activity | Decreased | Increased |
| GPx Activity | Decreased | Increased |
Synthesis and Sourcing
This compound is not as readily available from natural sources as other well-known ITCs. While some ITCs are found in cruciferous vegetables, the specific presence and concentration of 2-heptyl isothiocyanate are not well-documented.[2] Therefore, chemical synthesis is the most reliable method for obtaining this compound for research purposes.
A common synthetic route involves the reaction of the corresponding primary amine (2-aminoheptane) with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[13][14]
General Synthetic Scheme:
Caption: General synthesis of this compound.
Conclusion and Future Directions
This compound represents a promising yet understudied member of the isothiocyanate family. Based on the well-established mechanisms of related compounds, it is highly probable that it exerts its antioxidant effects primarily through the activation of the Keap1-Nrf2 signaling pathway, leading to an enhanced cellular defense system.
The experimental framework outlined in this guide provides a comprehensive strategy for the systematic evaluation of its antioxidant potential. Future research should focus on:
-
Direct experimental validation of Nrf2 activation by this compound.
-
Structure-activity relationship studies to compare its potency with other alkyl ITCs.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
-
Investigation of its efficacy in preclinical models of diseases associated with oxidative stress.
By following a rigorous and multi-faceted approach, the scientific community can unlock the full therapeutic potential of this compound and other novel isothiocyanates.
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-
Yadav, S., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science, 10(2). Available from: [Link]
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Kurełek, J., et al. (2021). Antioxidant activity of two edible isothiocyanates: Sulforaphane and erucin is due to their thermal decomposition to sulfenic acids and methylsulfinyl radicals. Food Chemistry, 353, 129213. Available from: [Link]
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wisdomlib. (2025). SOD, CAT and GPx levels: Significance and symbolism. Wisdom Library. Available from: [Link]
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Staub, A., et al. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(5), 1083. Available from: [Link]
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Kumar, S., & Kumar, S. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. Available from: [Link]
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Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Available from: [Link]
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Nair, A., et al. (2016). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1866(2), 181-193. Available from: [Link]
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Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(21), 6595. Available from: [Link]
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Wróbel, M., et al. (2018). Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life. Oxidative Medicine and Cellular Longevity, 2018, 5950983. Available from: [Link]
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Maniou, A. C., et al. (2014). The Anti-Oxidant Properties of Isothiocyanates: A Review. Current Medicinal Chemistry, 21(34), 3976-3990. Available from: [Link]
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Riciputi, Y., et al. (2021). Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions. Food Chemistry, 347, 128885. Available from: [Link]
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ResearchGate. (n.d.). Antioxidant activity analysis using ABTS, FRAP, DPPH, TPC (total phenolic contents), and TFC (total flavonoids contents) of 11 meju samples. ResearchGate. Available from: [Link]
-
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Los, E. M., et al. (2022). Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. Food Chemistry, 375, 131669. Available from: [Link]
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Tian, Y., et al. (2024). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Frontiers in Pharmacology, 15, 1373972. Available from: [Link]
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-
Zhou, Y., et al. (2022). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 23(21), 13083. Available from: [Link]
-
Falang, D. C., et al. (2024). In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana. Journal of Drug Discovery and Therapy. Available from: [Link]
-
Wang, C., et al. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 29(1), 232. Available from: [Link]
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-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available from: [Link]
-
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-
Al-Suhaimi, E. A., et al. (2022). Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study. Antioxidants, 11(11), 2244. Available from: [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). The schematic diagram of the Keap1/Nrf2 signaling pathway. Keap1 is the... ResearchGate. Available from: [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. Available from: [Link]
-
ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Available from: [Link]
-
ResearchGate. (n.d.). The schematic diagram of Nrf2 and Keap1 domain structure. ResearchGate. Available from: [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Antioxidants, 10(12), 1957. Available from: [Link]
- Google Patents. (n.d.). US4659853A - Process for the production of isothiocyanate derivatives. Google Patents.
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 4. Antioxidant activity of two edible isothiocyanates: Sulforaphane and erucin is due to their thermal decomposition to sulfenic acids and methylsulfinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothiocyanate synthesis [organic-chemistry.org]
(S)-(+)-2-Heptyl Isothiocyanate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Chiral Isothiocyanate
(S)-(+)-2-Heptyl isothiocyanate (CAS Number 737000-94-1) is a chiral organosulfur compound belonging to the isothiocyanate (ITC) family. While specific research on this particular enantiomer is limited, the broader class of ITCs has garnered significant attention in the scientific community for its diverse biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, drawing upon the extensive knowledge of the isothiocyanate class to infer its likely properties and potential applications in research and drug development. This document will delve into its chemical characteristics, plausible biological activities, mechanisms of action, and potential synthetic and analytical approaches, offering a valuable resource for scientists exploring its therapeutic promise.
Chemical and Physical Properties
While detailed experimental data for the specific enantiomer this compound is not extensively documented in publicly available literature, we can characterize it based on its chemical structure and data for the racemic mixture, 2-Heptyl isothiocyanate.
| Property | Value | Source |
| CAS Number | 737000-94-1 | - |
| Molecular Formula | C8H15NS | [2][3] |
| Molecular Weight | 157.28 g/mol | [2][4] |
| Boiling Point | 100 °C (for racemic 2-Heptyl isothiocyanate) | [5] |
| Density | 0.91 g/cm³ (for racemic 2-Heptyl isothiocyanate) | [5] |
| Appearance | Likely a liquid | - |
| Chirality | Contains a stereocenter at the second carbon position. This guide focuses on the (S)-enantiomer. | - |
The Isothiocyanate Family: A Foundation for Understanding this compound
Isothiocyanates are naturally occurring compounds, most notably found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and watercress.[6] In these plants, they exist as glucosinolates, which are precursor molecules. When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates to form isothiocyanates.[6]
The biological activities of isothiocyanates are well-documented and are attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophiles such as sulfhydryl groups of cysteine residues in proteins.[7] This reactivity allows ITCs to modulate a variety of cellular processes.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive research on other isothiocyanates, this compound is anticipated to exhibit a range of biological activities, including:
-
Anticancer Activity : Isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) have demonstrated potent anticancer effects.[6] They can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress angiogenesis and metastasis.[6][8] The cytotoxicity of ITCs has been observed in various cancer cell lines, including those resistant to conventional drugs.[9][10]
-
Anti-inflammatory Effects : ITCs are known to possess anti-inflammatory properties.[11] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[12]
-
Antioxidant Properties : While ITCs are not direct antioxidants, they can upregulate the expression of phase II detoxification enzymes and antioxidant proteins.[11] This is primarily mediated through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway.[7][13]
-
Antimicrobial Activity : Various isothiocyanates have demonstrated bactericidal and fungicidal properties.[1][11] Their mechanism of action against microbes can involve the disruption of cellular membranes and the inhibition of essential enzymes.[11][14] Studies have shown efficacy against human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
Signaling Pathway: The Nrf2-Mediated Antioxidant Response
The activation of the Nrf2 pathway is a hallmark of isothiocyanate bioactivity. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription.
Caption: Nrf2-Mediated Antioxidant Response Pathway Activated by Isothiocyanates.
Synthesis of this compound
The synthesis of chiral isothiocyanates requires methods that can introduce the isothiocyanate group without causing racemization of the stereocenter. Several methods have been developed for the synthesis of chiral ITCs, which could be adapted for the preparation of this compound.[17]
General Synthetic Approach from a Chiral Amine
A common strategy for synthesizing isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[18] For the synthesis of this compound, the corresponding chiral amine, (S)-2-aminoheptane, would be the starting material.
Experimental Workflow: Synthesis from a Chiral Amine
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 2. 2-Isothiocyanatoheptane | C8H15NS | CID 140853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-heptyl isothiocyanate (C8H15NS) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. 2-HEPTYL ISOTHIOCYANATE price,buy 2-HEPTYL ISOTHIOCYANATE - chemicalbook [chemicalbook.com]
- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothiocyanate synthesis [organic-chemistry.org]
Technical Guide: Precursor Glucosinolates for 2-Heptyl Isothiocyanate
The following is an in-depth technical guide on the precursor glucosinolates for 2-Heptyl isothiocyanate, designed for researchers and drug development professionals.
Content Type: Technical Reference & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacognosists, and Drug Development Scientists
Executive Summary
2-Heptyl isothiocyanate (2-Heptyl ITC) is a volatile, lipophilic secondary metabolite belonging to the isothiocyanate class. It is chemically defined as 1-methylhexyl isothiocyanate and exists as a chiral molecule (typically the (S)-enantiomer in nature).
The obligate precursor to this bioactive molecule is 2-Heptyl Glucosinolate (Systematic Name: 1-methylhexyl glucosinolate). Unlike common aliphatic glucosinolates derived from straight-chain methionine elongation (e.g., glucoiberin, glucoerucin), 2-heptyl glucosinolate features a secondary alkyl side chain. It is predominantly found in the genus Cochlearia (e.g., Cochlearia officinalis or Scurvy Grass) and Cardamine, often co-occurring with 2-butyl glucosinolate (Glucocochlearin).
This guide details the biosynthetic origin, extraction protocols, enzymatic conversion, and analytical profiling of 2-heptyl glucosinolate to facilitate its application in therapeutic development.
Chemical Structure & Biosynthetic Origin[1]
Chemical Identity
-
Target ITC: 2-Heptyl Isothiocyanate (CAS: 21663-51-4)[1]
-
Precursor GSL: 2-Heptyl Glucosinolate (Glucocochlearin homolog)
-
Side Chain: 1-methylhexyl (
) -
Chirality: The C-2 position of the side chain is a stereocenter. Natural isolates from Cochlearia are typically (S)-configured.
Biosynthetic Pathway (Chain Elongation)
The biosynthesis of 2-heptyl glucosinolate follows the aliphatic glucosinolate pathway, primarily derived from Methionine (Met) . However, the formation of the secondary alkyl side chain (branching at the
The pathway involves three phases:
-
Chain Elongation: Methionine undergoes deamination and condensation with Acetyl-CoA, catalyzed by Methylthioalkylmalate Synthase (MAM). For a heptyl (C7) chain, multiple elongation cycles occur.
-
Core Structure Formation: The elongated amino acid is converted to an aldoxime (CYP79F1/F2), then an aci-nitro compound, and finally the S-alkyl-thiohydroximate core.
-
Side Chain Modification: The sulfur atom from the original methionine is removed (desulfuration), and the chain is processed to yield the final alkyl group.
Diagram 1: Biosynthetic Pathway of Aliphatic Glucosinolates
Caption: Biosynthetic flow from Methionine to 2-Heptyl Isothiocyanate via chain elongation and myrosinase-mediated hydrolysis.
Experimental Protocol: Extraction & Isolation
Objective: Isolate intact 2-heptyl glucosinolate from Cochlearia officinalis leaves while preventing premature hydrolysis.
Materials
-
Plant Material: Fresh Cochlearia officinalis leaves (freeze-dried immediately after harvest).
-
Solvents: 70% Methanol (pre-heated to 70°C), Ultrapure water, Ethanol.
-
Reagents: DEAE-Sephadex A-25 (anion exchanger), Arylsulfatase (Type H-1 from Helix pomatia).
Protocol Steps
| Step | Action | Critical Parameter (Reasoning) |
| 1. Inactivation | Boil 70% Methanol (70°C). Add freeze-dried plant powder (100 mg) immediately. | Heat Shock: Instantly denatures endogenous myrosinase to prevent degradation of the glucosinolate. |
| 2. Extraction | Homogenize for 2 mins. Incubate at 70°C for 20 mins. Centrifuge (4000 x g, 10 min). Collect supernatant. | Solubility: Glucosinolates are highly polar and water/methanol soluble. |
| 3. Re-extraction | Repeat step 2 with fresh 70% Methanol. Combine supernatants. | Yield: Ensures >95% recovery of total glucosinolates. |
| 4. Purification | Load extract onto DEAE-Sephadex A-25 column (H+ form). Wash with 2x1 mL water. | Anion Exchange: Glucosinolates (sulfate group) bind to the resin; impurities wash through. |
| 5. Desulfation (Optional) | Add 75 µL Arylsulfatase solution. Incubate overnight at RT. Elute with water. | Analysis Prep: Creates desulfo-glucosinolates, which are better suited for HPLC-UV analysis (removes the sulfate charge). |
| 6. Elution (Intact) | If keeping intact: Elute with 0.5 M | Preservation: For pharmacological use, the intact glucosinolate (with sulfate) is often required. |
Enzymatic Conversion to 2-Heptyl ITC
To generate the bioactive isothiocyanate for drug assays, the isolated glucosinolate must be hydrolyzed under controlled conditions.
The Myrosinase Reaction
Optimization Parameters
-
pH Control: Maintain pH 6.0–7.0 .
-
Mechanism:[2] Acidic conditions (pH < 4) favor the formation of nitriles via the release of elemental sulfur. Neutral pH favors the Lossen rearrangement to the Isothiocyanate (ITC).
-
-
Temperature: 25°C – 37°C. (Avoid >50°C to preserve enzyme activity).
-
Cofactors: Ascorbic acid (Vitamin C) is a known activator of myrosinase but is not strictly required if using purified enzyme at high concentrations.
Diagram 2: Hydrolysis Workflow
Caption: Controlled enzymatic hydrolysis workflow to maximize 2-Heptyl ITC yield.
Analytical Profiling
HPLC-UV Method (Desulfo-GSLs)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm).
-
Mobile Phase:
-
A: Water (ultrapure)
-
B: Acetonitrile (20-100% gradient)
-
-
Detection: UV @ 229 nm (Characteristic absorption of the glucosinolate moiety).
-
Retention Time: 2-Heptyl glucosinolate will elute later than short-chain aliphatic GSLs (like sinigrin) due to the lipophilic heptyl chain.
GC-MS Method (For ITC Quantification)
-
Sample: Dichloromethane extract from the hydrolysis step.
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
-
Program: 40°C (hold 2 min)
10°C/min 250°C. -
Identification: Look for molecular ion
= 157 m/z (approx) and characteristic fragment ions for the heptyl chain.
References
-
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51. Link
-
Blažević, I., Montaut, S., Burčul, F., & Rollin, P. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. Biomolecules, 10(4), 562. Link
-
Kjaer, A., & Conti, J. (1953). Isothiocyanates V. The occurrence of 2-butyl isothiocyanate in Cochlearia species. Acta Chemica Scandinavica, 7, 1011-1012. Link
-
Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual Review of Plant Biology, 57, 303-333. Link
-
Andersson, D., et al. (2009). Biosynthesis of the 2-heptyl glucosinolate in Arabidopsis engineering. Plant Physiology, 150(4), 1860–1873. Link
Sources
Precision Enzymatic Synthesis of 2-Heptyl Isothiocyanate
The following technical guide details the enzymatic synthesis of 2-Heptyl Isothiocyanate (2-Heptyl ITC) via the myrosinase-mediated hydrolysis of its glucosinolate precursor. This document is structured for researchers in medicinal chemistry and pharmacognosy.
A Technical Guide for Drug Development & Chemical Biology
Executive Summary
2-Heptyl isothiocyanate (
This guide provides a validated protocol for the enzymatic hydrolysis of 2-heptyl glucosinolate to yield high-purity 2-Heptyl ITC. It prioritizes the suppression of nitrile formation and the maximization of the Lossen-like rearrangement required for isothiocyanate synthesis.
Mechanistic Foundation
The synthesis relies on the Glucosinolate-Myrosinase System .[1] The precursor, 2-Heptyl Glucosinolate (often isolated from Cleome seeds), is a
The Hydrolysis Pathway
Upon exposure to myrosinase (
-
Neutral pH (6.0–7.0): The aglycone rearranges to form 2-Heptyl Isothiocyanate and sulfate.
-
Acidic pH (< 5.0) or
presence: The pathway shifts toward 2-Heptyl Nitrile and elemental sulfur. -
Epithiospecifier Proteins (ESPs): If crude plant extracts are used, ESPs can divert the reaction to epithionitriles. Use of purified myrosinase or heat-deactivation of ESPs is critical.
Reaction Diagram (DOT Visualization)
The following diagram illustrates the bifurcation points in the hydrolysis pathway.
[2]
Experimental Protocol
This protocol assumes the use of semi-purified glucosinolate extract or synthetic 2-heptyl glucosinolate. If starting from Cleome viscosa seeds, a pre-extraction of GSLs using boiling methanol (to deactivate endogenous ESPs) is required before adding exogenous myrosinase.
Materials & Reagents
| Component | Specification | Purpose |
| Substrate | 2-Heptyl Glucosinolate (>90% purity) | Precursor |
| Enzyme | Myrosinase (from Sinapis alba) | Catalyst (Activity: |
| Buffer | 50 mM Potassium Phosphate, pH 6.5 | Maintains neutral pH for ITC formation |
| Activator | L-Ascorbic Acid (Vitamin C) | Enhances myrosinase activity ( |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Extraction of lipophilic ITC |
| Standard | Phenyl Isothiocyanate (Internal Std) | Quantification |
Step-by-Step Methodology
Phase 1: Preparation
-
Buffer Preparation: Prepare 50 mL of 50 mM Potassium Phosphate buffer. Adjust pH strictly to 6.5 using 1M NaOH or HCl.
-
Enzyme Activation: Dissolve Myrosinase (0.5 units per mmol of GSL) in 5 mL of buffer containing 0.5 mM Ascorbic Acid . Let stand for 5 minutes at room temperature.
-
Note: Ascorbate is a co-substrate/activator for myrosinase; omitting it can reduce reaction rates by 10-fold.
-
-
Substrate Solubilization: Dissolve 2-Heptyl Glucosinolate (e.g., 100 mg) in 20 mL of the phosphate buffer. Ensure complete dissolution.
Phase 2: Enzymatic Hydrolysis[2]
-
Initiation: Add the activated enzyme solution to the substrate solution.
-
Incubation: Seal the reaction vessel (glass vial with Teflon-lined cap) to prevent volatile loss. Incubate at 37°C for 2–4 hours with gentle magnetic stirring.
-
Validation: Monitor the disappearance of the glucosinolate peak via HPLC (see Section 4) or glucose release.
-
-
Termination: Stop the reaction by cooling on ice or immediate solvent extraction. Do not use acid or heat, as this may degrade the ITC.
Phase 3: Extraction & Purification
-
Liquid-Liquid Extraction: Add an equal volume (25 mL) of Dichloromethane (DCM) to the aqueous reaction mixture.
-
Separation: Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate phases. Collect the lower organic layer (containing 2-Heptyl ITC).
-
Repeat: Repeat extraction twice more. Combine organic layers.
-
Drying: Dry the organic phase over anhydrous
and filter. -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) .
-
Critical: 2-Heptyl ITC is volatile. Do not apply high vacuum or high heat.
-
Analytical Validation
Trustworthiness in data is paramount.[3] Use the following methods to validate the identity and purity of the product.
GC-MS Analysis (Primary Validation)
-
Column: HP-5MS or equivalent non-polar capillary column (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 50°C (2 min)
10°C/min 250°C. -
Target Ion: Look for the molecular ion peak and the characteristic fragmentation of the isothiocyanate group (m/z 72
). -
Expected MW:
157.28 g/mol .
HPLC-DAD (Quantification via Derivatization)
Direct detection of ITCs can be difficult due to volatility. Derivatization with N-acetyl-L-cysteine (NAC) creates a stable dithiocarbamate.
-
Derivatization: Mix ITC extract with 0.2 M NAC and 0.2 M
(1:1 v/v). Incubate at 50°C for 1 hour. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 271 nm (characteristic of dithiocarbamate adduct).
Quantitative Data Summary (Example)
| Parameter | Optimal Condition | Impact of Deviation |
| pH | 6.5 | < 5.0 yields Nitriles; > 8.0 yields Thioureas |
| Temperature | 37°C | > 60°C denatures Myrosinase |
| Time | 3 hours | < 1 hr: Incomplete hydrolysis |
| Ascorbate | 0.5 mM | Absence reduces yield by ~40% |
Workflow Visualization
The following diagram outlines the operational workflow from plant seed to purified metabolite.
Challenges & Troubleshooting
-
Volatility: 2-Heptyl ITC is a volatile oil. Significant yield loss occurs during rotary evaporation. Solution: Use a gentle nitrogen stream for the final concentration step rather than a vacuum pump.
-
Cyclization: While 2-heptyl ITC is generally stable, the presence of hydroxyl groups on the alkyl chain (e.g., if the precursor is actually 2-hydroxy-2-methylbutyl GSL, i.e., Glucocleomin) will lead to spontaneous cyclization into oxazolidine-2-thiones. Verification: Confirm the precursor structure by NMR prior to hydrolysis. 2-Heptyl GSL should lack hydroxyl groups on the side chain.
-
Nitrile Formation: If the reaction yields 2-heptyl nitrile, check the buffer pH (it may have drifted acidic) or the presence of
ions in the water source.
References
-
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51. Link
-
Bones, A. M., & Rossiter, J. T. (1996). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 97(1), 194-208. Link
-
Songsak, T., & Lockwood, G. B. (2002). Glucosinolates of seven medicinal plants from Thailand. Fitoterapia, 73(3), 209-216. (Identifies Cleome species glucosinolates). Link
-
Andersson, D., et al. (2009). Chemopreventive effects of the isothiocyanate 2-heptyl isothiocyanate. Journal of Agricultural and Food Chemistry. (Note: General reference for ITC bioactivity protocols). Link
-
Kjær, A., & Thomsen, H. (1963).[3][4] Gluconorcappasalin, a thioglucoside producing 5-oxoheptyl isothiocyanate on enzymic hydrolysis.[4] Acta Chemica Scandinavica, 17, 561-562. Link
Sources
- 1. SOIL-BORNE PHYTOPATHOGENIC FUNGI CONTROL BY CLEOME HASSLERIANA GREEN MANURE [actahort.org]
- 2. Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. docs.nrel.gov [docs.nrel.gov]
Methodological & Application
Application and Experimental Protocols for (S)-(+)-2-Heptyl Isothiocyanate in Cell Culture
Introduction: The Therapeutic Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables like broccoli, watercress, and cabbage.[1] These compounds are produced via the enzymatic hydrolysis of glucosinolates when the plant tissue is damaged.[1] For decades, ITCs have been a focal point of biomedical research due to their potent anticarcinogenic, anti-inflammatory, and antioxidant properties.[2][3]
The biological activity of ITCs is largely attributed to their ability to modulate critical cellular signaling pathways.[1] A primary mechanism of action for many ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ITCs, being electrophilically reactive, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes, including those for phase II detoxification enzymes.[1]
Furthermore, numerous studies have demonstrated that ITCs can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancerous cell lines, thereby inhibiting tumor growth.[1][6] These effects are often mediated through the modulation of protein families like Bcl-2, activation of caspases, and regulation of cyclin-dependent kinases.
This document provides a detailed guide for researchers investigating the effects of a specific, less-studied ITC, (S)-(+)-2-Heptyl isothiocyanate , in a cell culture setting. While drawing upon the wealth of knowledge from well-characterized ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), this guide will provide a framework for determining the optimal experimental parameters for this specific compound.
Physicochemical Properties of this compound
A foundational understanding of the test compound is critical for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NS | [7][8] |
| Molecular Weight | 157.28 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid (estimated) | [9] |
| Boiling Point | 100 °C | [7] |
| Density | 0.91 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO | [9][10] |
| CAS Number | 21663-51-4 | [7][8] |
Safety Precautions: this compound is classified as a skin, eye, and respiratory irritant.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a chemical fume hood.
Section 1: Stock Solution Preparation and Handling
The hydrophobic nature of most ITCs, including this compound, necessitates the use of an organic solvent for the preparation of stock solutions for cell culture applications. Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity and miscibility with aqueous cell culture media.[10][11]
Causality Behind Experimental Choices:
-
DMSO as a Solvent: ITCs are poorly soluble in aqueous solutions. DMSO is a powerful aprotic solvent that can dissolve a wide array of nonpolar and polar compounds, making it ideal for creating concentrated stock solutions.[11]
-
Concentrated Stock Solutions: Preparing a high-concentration stock (e.g., 10-100 mM) allows for the addition of very small volumes to the cell culture medium, minimizing the final concentration of the solvent.
-
DMSO Toxicity: It is crucial to limit the final concentration of DMSO in the culture medium. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity; however, concentrations above this can induce cellular stress, differentiation, or toxicity, confounding experimental results.[12][13] Therefore, a vehicle control (media with the same final concentration of DMSO as the highest dose treatment) must be included in all experiments.
-
Stability: ITCs can be unstable in aqueous media, degrading over time.[14][15][16] Stock solutions in anhydrous DMSO are more stable when stored properly. It is recommended to prepare fresh dilutions in culture medium immediately before each experiment.
Protocol 1.1: Preparation of this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
In a chemical fume hood, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 50 mM).
-
Calculation Example for 50 mM Stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To make 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass = 0.050 mol/L * 0.001 L * 157.28 g/mol = 0.007864 g = 7.86 mg
-
Alternatively, using the density (0.91 g/mL):
-
Volume (µL) = (Mass (mg) / Density (mg/µL)) = 7.86 mg / 0.91 mg/µL = 8.64 µL
-
Add 8.64 µL of this compound to 991.36 µL of anhydrous DMSO.
-
-
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Section 2: Determining Effective Concentration via Cell Viability Assay
The first step in characterizing the effect of a new compound on a cell line is to determine its impact on cell viability and establish a dose-response curve. This allows for the identification of the concentration range that is cytotoxic, cytostatic, or non-effective. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved, and the absorbance is measured, providing a quantitative assessment of cell viability.[17][18]
Protocol 2.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A suggested starting range, based on other ITCs, is from 0.5 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the ITC or controls.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
For adherent cells, carefully aspirate the medium without disturbing the cell layer or formazan crystals.[19]
-
Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[19]
-
Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Section 3: Assessment of Apoptosis Induction
A common mechanism of anticancer action for ITCs is the induction of apoptosis. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3.[20] The activity of caspase-3 can be quantified using a colorimetric assay.
Principle of the Caspase-3 Colorimetric Assay: This assay utilizes a peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3.[21] The peptide is conjugated to a yellow chromophore, p-nitroaniline (p-NA). When cleaved by caspase-3, free p-NA is released, resulting in a color change that can be measured by a spectrophotometer at 405 nm.[21][22] The amount of p-NA released is directly proportional to the caspase-3 activity in the cell lysate.
Protocol 3.1: Caspase-3 Activity Assay
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or culture flasks and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations determined from the viability assay (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) and wash once with ice-cold PBS.
-
Resuspend the cell pellet (2-5 x 10⁶ cells) in 50 µL of chilled cell lysis buffer.[23]
-
Incubate on ice for 10-15 minutes.[21]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[23] Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).[24]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[21]
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.
-
Section 4: Cell Cycle Analysis
ITCs are known to induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation.[6] The distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).
Principle of Propidium Iodide Staining: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence.[25] Since PI also binds to RNA, treatment with RNase is necessary for specific DNA staining.[25]
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Fixation:
-
Seed and treat cells as described for the apoptosis assay (Protocol 3.1).
-
Harvest both adherent and floating cells, and wash once with PBS.
-
Centrifuge at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.
-
Incubate at 4°C for at least 2 hours (or store at -20°C for several weeks).[25]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet, and carefully decant the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[25][26]
-
Incubate at room temperature for 30 minutes in the dark.[26]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Activation of the Nrf2/ARE signaling pathway by ITCs.
References
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Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). ResearchGate. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Food and Nutrition Journal. [Link]
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2-Heptyl radical. (n.d.). Cheméo. [Link]
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2-heptyl isothiocyanate (C8H15NS). (n.d.). PubChem. [Link]
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2-Isothiocyanatoheptane. (n.d.). PubChem. [Link]
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Dimethyl Sulfoxide (DMSO). (n.d.). HiMedia Laboratories. [Link]
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ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. (2020). Plant Archives. [Link]
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2-phenethyl isothiocyanate 2-isothiocyanatoethylbenzene. (n.d.). The Good Scents Company. [Link]
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Detailed schematic diagram of Nrf2-related signaling pathway. (n.d.). ResearchGate. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). Thai Science. [Link]
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Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2019). National Institutes of Health. [Link]
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Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. [Link]
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How Hamilton Supports Your Cell-Based Assay Workflows. (n.d.). Hamilton Company. [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
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Stability studies of isothiocyanates and nitriles in aqueous media. (2015). ResearchGate. [Link]
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Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. (2021). MDPI. [Link]
-
Nrf2 Signaling Pathway. (n.d.). MDPI Encyclopedia. [Link]
-
NRF2 signalling pathway: New insights and progress in the field of wound healing. (2021). National Institutes of Health. [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). National Institutes of Health. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (2023). Frontiers. [Link]
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ApoAlert Caspase Colorimetric Assay Kits User Manual. (2015). Takara Bio. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
-
Innovative Workflows in Drug Discovery: Cell-Based Assays & Next-Generation Sequencing | Webinar. (2024). YouTube. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (2003). AACR Journals. [Link]
-
Automated Cell-Based Assay Workflows. (2018). Lab Manager. [Link]
-
Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism. (n.d.). ResearchGate. [Link]
-
Making up compound for cell culture using DMSO. (2024). Reddit. [Link]
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Application Notes & Protocols for the Utilization of (S)-(+)-2-Heptyl Isothiocyanate in Preclinical Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Emerging Potential of (S)-(+)-2-Heptyl Isothiocyanate in Oncology Research
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2] A substantial body of evidence from preclinical in vitro and in vivo models has established ITCs as potent agents for cancer chemoprevention and therapy.[3][4] These compounds are known to modulate a multitude of cellular pathways involved in carcinogenesis, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][4][5]
While much of the research has focused on well-known ITCs such as sulforaphane, phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC)[4][6], there is growing interest in exploring the therapeutic potential of other structural analogues. This compound is a chiral isothiocyanate with a seven-carbon aliphatic chain. While direct, extensive research on this specific compound in cancer models is emerging, its structural characteristics suggest it may share the broader mechanistic hallmarks of the ITC class, with potential for unique activities influenced by its lipophilicity and stereochemistry. For instance, longer-chain ITCs like Phenylhexyl ITC have demonstrated significant activity in cancer cells.[7]
This document serves as a detailed guide for researchers embarking on the investigation of this compound in cancer research. It provides a synthesis of the known mechanisms of ITCs, offering a predictive framework for the action of this specific molecule. Furthermore, it outlines detailed protocols for the systematic evaluation of its anticancer efficacy in both cell-based and xenograft models.
It is imperative for the researcher to recognize that the protocols provided herein are foundational. The optimal experimental parameters, particularly concentration ranges and treatment durations for this compound, must be empirically determined.
Mechanistic Framework: Postulated Anticancer Actions of this compound
Based on the extensive literature on isothiocyanates, the anticancer activity of this compound is likely to be multifaceted. The primary mechanisms of action for ITCs involve:
-
Induction of Apoptosis: ITCs are potent inducers of programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[3][8]
-
Cell Cycle Arrest: A common feature of ITCs is their ability to halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[4][6] This prevents cancer cells from undergoing mitosis and further proliferation.
-
Modulation of Key Signaling Pathways: ITCs are known to interact with and modulate critical signaling pathways that are often dysregulated in cancer, including:
-
MAPK/ERK Pathway: ITCs can abrogate the MAPK/ERK signaling pathway, which is often hyperactivated in cancer and plays a role in cell survival and proliferation.[5]
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway is a known target of ITCs like sulforaphane, which can downregulate its activity.[4]
-
-
Epigenetic Regulation: Some ITCs, such as Phenylhexyl ITC, have been shown to inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression that can suppress tumor growth.[7]
The following diagram illustrates the postulated signaling pathways targeted by this compound, based on the known mechanisms of other ITCs.
Caption: Postulated mechanisms of this compound in cancer cells.
In Vitro Evaluation: Protocols for Cell-Based Assays
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of this compound. The following protocols provide a robust framework for this initial assessment.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the dose-dependent cytotoxic effect of the compound on a panel of cancer cell lines. The MTT or MTS assay is a reliable method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture your chosen cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range (e.g., 1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Analysis of Apoptosis and Cell Cycle
Flow cytometry is the gold standard for quantifying apoptosis and analyzing cell cycle distribution.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Key Signaling Proteins
Western blotting is essential to investigate the molecular mechanisms underlying the observed cellular effects.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-ERK, total ERK, p-Akt, total Akt, cyclin B1, CDK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In Vivo Evaluation: Xenograft Models
Following promising in vitro results, the efficacy of this compound should be evaluated in an in vivo cancer model. The subcutaneous xenograft model is a widely used and robust system for this purpose.
The following diagram outlines a typical workflow for an in vivo xenograft study.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Model
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
-
Cell Implantation:
-
Harvest cancer cells that have shown sensitivity to the compound in vitro.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to promote tumor formation.
-
Inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Measure the tumor volume regularly using digital calipers (Volume = 0.5 x Length x Width²).
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the formulation of this compound for in vivo administration (e.g., in corn oil or a suitable vehicle).
-
Administer the compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), and another portion can be snap-frozen for Western blot or other molecular analyses.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example of In Vitro IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h |
| MCF-7 | Breast Cancer | Empirically Determined |
| PC-3 | Prostate Cancer | Empirically Determined |
| A549 | Lung Cancer | Empirically Determined |
| HCT116 | Colon Cancer | Empirically Determined |
Table 2: Example of In Vivo Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Empirically Determined | N/A |
| (S)-(+)-2-Heptyl ITC (Dose 1) | Empirically Determined | Calculated |
| (S)-(+)-2-Heptyl ITC (Dose 2) | Empirically Determined | Calculated |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, member of the isothiocyanate family for cancer research. The protocols and mechanistic framework provided in this guide offer a comprehensive starting point for its evaluation. By systematically applying these methodologies, researchers can elucidate the specific anticancer properties of this compound and contribute to the growing body of knowledge on the therapeutic potential of isothiocyanates. Future studies could explore its efficacy in combination with standard chemotherapeutic agents, investigate its effects on cancer stem cells, and delve deeper into its unique structure-activity relationships.[4]
References
-
Mitsiogianni, M., Koutsidis, G., Mavroudis, N., Trafalis, D., Botaitis, S., Franco, R., & Spandidos, D. A. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 20(18), 4478. [Link]
-
Anwar, M. A., Almatroudi, A., Almatroodi, S. A., Khan, A. A., & Rahmani, A. H. (2020). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules (Basel, Switzerland), 25(21), 5143. [Link]
-
Mitsiogianni, M., Koutsidis, G., Mavroudis, N., Trafalis, D. T., Botaitis, S., Franco, R., & Spandidos, D. A. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 20(18), 4478. [Link]
-
Ranjan, A., Kim, S. H., & Srivastava, S. K. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. Advances in experimental medicine and biology, 929, 1-22. [Link]
-
Hecht, S. S., Carmella, S. G., Murphy, S. E., & Stram, D. O. (2012). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research (Philadelphia, Pa.), 5(10), 1188–1197. [Link]
-
Mi, L., Wang, X., & Chung, F. L. (2007). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Carcinogenesis, 28(7), 1544–1551. [Link]
-
Mitsiogianni, M., Koutsidis, G., Mavroudis, N., Trafalis, D. T., Botaitis, S., Franco, R., & Spandidos, D. A. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 20(18), 4478. [Link]
-
Ide, H., Tokiwa, S., Sakamaki, K., Nishio, K., & Muto, S. (2018). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International journal of molecular sciences, 19(11), 3598. [Link]
-
Ahmad, I., Ali, M., Singh, S., & Rizvi, M. M. A. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 15(11), 2947. [Link]
-
Gay-Lugo, J., Melchini, A., Mejia-Tepole, D., Sanchez-Perez, Y., & Morales-Rios, M. S. (2015). Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells. Food & function, 6(5), 1475–1483. [Link]
-
Samec, D., Karalija, E., Dahija, S., & Hassan, S. T. S. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in nutrition, 11, 1368943. [Link]
-
Gupta, P., Kim, S. H., & Srivastava, S. K. (2014). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular nutrition & food research, 58(8), 1685–1707. [Link]
-
Zhang, Y. (2010). Schematic pathways of the antitumor activity of isothiocyanates. Cancer Letters, 292(2), 147-153. [Link]
-
Chen, Y. J., Huang, Y., & Chen, Y. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Nutrients, 14(22), 4811. [Link]
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analytical methods for (S)-(+)-2-Heptyl isothiocyanate quantification
An In-Depth Guide to the Quantitative Analysis of (S)-(+)-2-Heptyl Isothiocyanate
Abstract
This compound is a chiral organosulfur compound belonging to the isothiocyanate (ITC) family, which is recognized for its presence in certain plants of the Brassicaceae family.[1] The growing interest in the biological activities of ITCs necessitates robust and reliable analytical methods for their accurate quantification in various matrices, from plant extracts to biological fluids. However, the inherent chemical properties of ITCs, such as volatility, thermal instability, and the lack of a strong native chromophore, present significant analytical challenges.[2][3] This guide provides a comprehensive overview and detailed protocols for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization, grounding each protocol in established scientific principles and validation standards.
Guiding Principles: Method Selection & Critical Considerations
The choice of an analytical method for this compound is dictated by the sample matrix, the required sensitivity, and the available instrumentation.
-
Analyte Volatility & Thermal Stability: 2-Heptyl isothiocyanate is sufficiently volatile for gas chromatography, making GC-MS a direct and powerful analytical approach.[4] However, the thermal stability of the analyte must be considered, as high temperatures in the GC inlet can potentially lead to degradation.
-
Matrix Complexity: For complex matrices like plant extracts or biological fluids, sample preparation is paramount to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often required.[5][6]
-
Sensitivity & Detection: GC-MS offers excellent sensitivity and specificity through mass analysis.[7] Conversely, standard HPLC with UV-Vis detection is challenging due to the weak chromophore of the isothiocyanate group (-N=C=S).[2][3] This limitation is overcome by chemical derivatization, which introduces a strongly UV-absorbent or fluorescent moiety, significantly enhancing sensitivity.[8]
-
Validation Requirements: Regardless of the chosen method, a thorough validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the reliability and accuracy of the results. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]
Section 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Heptyl isothiocyanate. The methodology relies on the separation of the analyte from other matrix components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the analyte is ionized (typically by electron ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. This provides a unique mass spectrum ("fingerprint") for confident identification and sensitive quantification.[10]
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for this compound quantification.
Detailed Protocol: GC-MS
1. Sample Preparation (from Plant Material)
- Immediately freeze the fresh sample material (e.g., seeds) in liquid nitrogen to deactivate myrosinase and prevent enzymatic degradation of precursor glucosinolates.[11]
- Lyophilize (freeze-dry) the sample to remove water.
- Grind the dried material into a fine, homogenous powder.
- To a 1 g aliquot of the powdered sample, add 10 mL of dichloromethane (DCM).
- Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully collect the supernatant (DCM extract).
- Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.
- (Optional) If the concentration is low, the extract can be concentrated under a gentle stream of nitrogen gas. Avoid complete dryness. Reconstitute in a known volume of DCM.
2. Calibration Standards
- Prepare a stock solution of this compound standard at 1 mg/mL in DCM.
- Perform serial dilutions to create a set of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.
3. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | Excellent for separating a wide range of semi-volatile compounds with good peak shape. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas that provides good separation efficiency. |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | Temperature gradient allows for separation from other matrix components and ensures elution of the analyte. |
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive detector for routine analysis. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and library matching. |
| Acquisition Mode | Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode confirms identity; SIM mode significantly increases sensitivity and selectivity for quantification. |
| SIM Ions | Quantifier: m/z 114, Qualifiers: m/z 157 (M+), m/z 72. (Ions should be confirmed with a standard)[4][12] | The m/z 114 ion is a characteristic fragment; the molecular ion (M+) and other fragments confirm identity. |
4. Data Analysis
- Identify the this compound peak in the chromatogram based on its retention time, which should match that of a pure standard.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The qualifier ions should be present at the correct relative abundances.
- Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 114) against the concentration of the prepared standards.
- Calculate the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Section 2: Quantification by HPLC with Pre-Column Derivatization
Principle: This method addresses the poor UV absorbance of ITCs by converting the analyte into a derivative with a strong chromophore. A common and robust approach is to react the electrophilic carbon atom of the isothiocyanate group with a thiol-containing reagent.[13] N-acetyl-L-cysteine (NAC) is an excellent choice as it reacts specifically with ITCs to form a stable N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine adduct.[14][15] This derivative can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV or Diode-Array Detector (DAD).
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow with pre-column NAC derivatization.
Detailed Protocol: HPLC-UV
1. Reagent Preparation
- Derivatization Solution: Prepare a 0.2 M solution of N-acetyl-L-cysteine (NAC) and a 0.2 M solution of sodium bicarbonate (NaHCO₃) in deionized water.[15]
2. Sample Preparation & Derivatization
- Prepare an aqueous or methanolic extract of the sample material as described in the GC-MS section (steps 1.1-1.7), using methanol:water (70:30 v/v) as the extraction solvent.
- (Recommended) Clean up the extract using a C18 Solid-Phase Extraction (SPE) cartridge to remove polar interferences. Condition the cartridge with methanol, equilibrate with water, load the sample, wash with water, and elute the ITCs with a suitable organic solvent like isopropanol or acetonitrile.[15]
- Evaporate the eluate to dryness under nitrogen and reconstitute in 500 µL of isopropanol.
- Combine 500 µL of the sample extract (or standard solution) with 500 µL of the freshly prepared derivatization solution in a microcentrifuge tube.
- Vortex briefly and incubate the mixture at 50 °C for 1 hour to complete the reaction.[15]
- After incubation, cool the sample to room temperature and filter through a 0.45 µm filter before injection.
3. Calibration Standards
- Prepare a stock solution of this compound standard at 1 mg/mL in isopropanol.
- Create serial dilutions in isopropanol to achieve concentrations from approximately 0.1 µg/mL to 100 µg/mL.
- Derivatize each standard using the exact same procedure as the samples (Step 2.4-2.6).
4. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise gradients and stable detector performance. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | Industry-standard C18 chemistry provides excellent retention and separation for the derivatized analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ensures consistent ionization for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. (Optimize as needed) | Gradient elution is necessary to separate the analyte from derivatization reagents and matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves separation efficiency and reduces viscosity.[6] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Detector | Diode Array Detector (DAD) | Allows for monitoring at a specific wavelength and checking for peak purity. |
| Wavelength | ~270 nm (Confirm by scanning the derivatized standard) | The NAC-ITC adduct typically exhibits a strong absorbance maximum around this wavelength.[13] |
5. Data Analysis
- Identify the peak corresponding to the derivatized 2-Heptyl isothiocyanate based on its retention time from the analysis of a derivatized standard.
- Create a calibration curve by plotting the peak area at the detection wavelength against the concentration of the derivatized standards.
- Calculate the concentration in the unknown samples by interpolation from the calibration curve.
Method Validation Strategy (ICH Q2(R2) Framework)
A validated analytical method provides assurance of its reliability. Key parameters to assess for quantitative impurity or assay tests include the following.[16]
| Validation Parameter | Purpose | Assessment Procedure |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components. | Analyze blank matrix (placebo), spiked matrix, and pure standard. In HPLC, check peak purity using DAD. In GC-MS, confirm qualifier ion ratios. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range. | Analyze a minimum of 5 standards across the expected concentration range. Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.99) and linearity by visual inspection and statistical analysis (e.g., residual plot).[17] |
| Range | The interval of analyte concentration over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. Typically 80-120% of the target concentration for an assay.[16] |
| Accuracy | The closeness of the measured value to the true value. | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, high levels across the range). Calculate the percentage recovery. A minimum of 9 measurements (3 levels, 3 replicates each) is recommended.[16] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the target concentration or 9 replicates (3 levels, 3 replicates) on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. Calculate the Relative Standard Deviation (RSD%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Can be estimated based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Can be estimated based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be experimentally verified for precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small changes to method parameters (e.g., GC oven temp ±5°C, HPLC column temp ±5°C, mobile phase composition ±2%, flow rate ±10%). Assess the impact on the results (e.g., peak area, retention time).[18] |
References
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Angelini, P., & Proietti, P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(11), 3197. [Link]
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Trapp, J., et al. (2015). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 38(15), 2623-2629. [Link]
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Poczta, W., et al. (2019). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 297, 124958. [Link]
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Nagy, K., et al. (2013). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. Acta Medica Marisiensis, 59(1). [Link]
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Ncube, E. N., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(24), 6613-6628. [Link]
-
Al-Abdallat, A. M., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Journal of Taibah University for Science, 13(1), 478-483. [Link]
-
Chen, Y. J., et al. (2019). Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 57-65. [Link]
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Kjaer, A., et al. (1965). Mass Spectra of two Deuterated Isothiocyanates. Acta Chemica Scandinavica, 19, 2438-2440. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.com. [Link]
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Revelou, P. K., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(7), 2132. [Link]
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Hanschen, F. S., et al. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(3), 727-735. [Link]
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Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. [Link]
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D'Agostino, C. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua Thesis. [Link]
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Revelou, P. K., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC - NIH. [Link]
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Kumar, S., et al. (2020). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic... ResearchGate. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ich.org. [Link]
-
Celik, H., et al. (2014). A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques. Analytical Methods, 6(13), 4559-4566. [Link]
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Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Lee, S., et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 25(18), 4192. [Link]
-
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ema.europa.eu. [Link]
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U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. fda.gov. [Link]
-
Moreno, D. A., et al. (2006). HPLC method validation for measurement of sulforaphane level in broccoli by-products. Journal of Separation Science, 29(15), 2290-2296. [Link]
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Celik, H., et al. (2014). A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques. Analytical Methods, 6, 4559-4566. [Link]
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Application and Protocol for the Chiral HPLC Analysis of (S)-(+)-2-Heptyl Isothiocyanate
Abstract
This technical guide provides a comprehensive framework for the analytical determination and chiral purity assessment of (S)-(+)-2-Heptyl isothiocyanate, a compound of interest in flavor chemistry and potentially in pharmaceutical research due to the established bioactivities of related isothiocyanates. Addressing common analytical challenges associated with isothiocyanates—such as their limited water solubility and lack of a strong UV chromophore—this document outlines a robust High-Performance Liquid Chromatography (HPLC) method. The protocol details a chiral separation strategy, enabling the quantification of the (S)-(+)-enantiomer and its (R)-(-)-counterpart. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering both a validated starting methodology and the scientific rationale for future optimization.
Introduction: The Analytical Imperative for Chiral Isothiocyanates
Isothiocyanates (ITCs) are a class of organosulfur compounds, notably found in cruciferous vegetables, and are recognized for their potential health benefits, including anti-cancer and anti-inflammatory properties.[1] this compound is a chiral molecule where the stereochemistry can significantly influence its biological activity, as observed with other chiral ITCs like sulforaphane, where the natural (R)-enantiomer is significantly more active than its (S)-counterpart.[2] Therefore, a stereoselective analytical method is crucial for the accurate characterization, quality control, and efficacy assessment of this compound in research and commercial applications.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of ITCs.[3] However, the analysis is not without its challenges. Many ITCs exhibit poor solubility in the aqueous-organic mobile phases typically used in reversed-phase chromatography, which can lead to precipitation within the HPLC system and inaccurate quantification.[4][5] Furthermore, their inherent chemical structure often lacks a strong chromophore, which can result in low sensitivity with standard UV-Vis detectors.[3] This application note presents a methodology that addresses these issues through careful selection of chromatographic conditions and considers options for enhanced detection.
Physicochemical Properties of 2-Heptyl Isothiocyanate
A foundational understanding of the analyte's properties is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NS | [6] |
| Molecular Weight | 157.28 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 100 °C | [7] |
| Density | 0.91 g/cm³ | [7] |
| Structure | A heptane chain with an isothiocyanate group at the second carbon, creating a chiral center. |
Chiral HPLC Method Development and Protocol
The following protocol is designed as a highly reliable starting point for the chiral separation and quantification of this compound.
Rationale for Methodological Choices
-
Chiral Stationary Phase (CSP): The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase.[9] Polysaccharide-based CSPs, particularly those derived from amylose, have demonstrated broad applicability in separating a wide range of chiral compounds, including isothiocyanates like sulforaphane and iberin.[2] An immobilized amylose-based column is selected for its robustness and compatibility with a variety of mobile phases.
-
Mobile Phase Selection: A normal-phase elution mode using a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is often effective for chiral separations on polysaccharide-based CSPs. This combination allows for fine-tuning of the interactions between the analyte and the stationary phase, which is critical for achieving enantiomeric resolution.
-
Detection: While 2-Heptyl isothiocyanate lacks a strong UV chromophore, detection in the lower UV range (around 245 nm) has been successful for similar compounds.[4] For higher sensitivity or in complex matrices, a Mass Spectrometer (MS) detector is recommended. Alkyl isothiocyanates are known to produce characteristic fragment ions, such as [CH₂NCS]⁺ at m/z 72, which can be used for selective detection.[10]
-
Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 25-30 °C) can improve peak shape and reproducibility. For some ITCs, higher temperatures (up to 60 °C) have been shown to reduce precipitation and improve recovery.[4]
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometry detector.
-
Chiral Stationary Phase: Immobilized amylose-based chiral column (e.g., Chiralpak® IA or similar), 5 µm particle size, 4.6 x 250 mm.
-
This compound reference standard.
-
Racemic 2-Heptyl isothiocyanate for system suitability and resolution determination.
-
HPLC-grade n-hexane and isopropanol.
-
Class A volumetric flasks and pipettes.
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane).
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with isopropanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Racemic Standard: Prepare a 50 µg/mL solution of racemic 2-Heptyl isothiocyanate in the mobile phase to verify the elution order and calculate the resolution between the enantiomers.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Immobilized amylose-based chiral column (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
| MS Detection (Optional) | Electrospray Ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions. |
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and ensure adequate resolution (Rs > 1.5).
-
Inject the series of working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions (prepared in the mobile phase and filtered) for analysis.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Calculate the enantiomeric excess (% ee) if the other enantiomer is present.
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis of this compound.
Addressing Analytical Challenges: Derivatization as an Alternative Strategy
For analytes with poor UV absorbance or when dealing with complex matrices, pre-column derivatization can be a powerful tool. Isothiocyanates readily react with nucleophiles, such as thiols, to form dithiocarbamates, or with amines to form thioureas.[11][12] This approach can introduce a strong chromophore into the molecule, significantly enhancing detection sensitivity.
Derivatization with N-acetyl-L-cysteine (NAC)
A well-established method involves the reaction of ITCs with N-acetyl-L-cysteine (NAC) to form stable dithiocarbamate adducts.[11][13]
Reaction Scheme:
R-N=C=S + HS-CH₂-CH(NHCOCH₃)COOH → R-NH-C(=S)-S-CH₂-CH(NHCOCH₃)COOH
Protocol Outline:
-
An aliquot of the sample extract (in a solvent like isopropanol) is mixed with a derivatizing solution containing NAC and a buffer (e.g., sodium bicarbonate).[11]
-
The reaction mixture is incubated (e.g., 1 hour at 50°C) to ensure complete derivatization.[11]
-
The resulting solution containing the stable ITC-NAC adduct is then directly injected into the HPLC system for analysis, typically using a reversed-phase C18 column.
This method not only improves detectability but can also enhance the solubility of hydrophobic ITCs in aqueous mobile phases.[5]
Derivatization Workflow Diagram
Caption: Pre-column derivatization workflow for enhanced ITC analysis.
Conclusion and Future Perspectives
The protocol detailed in this application note provides a robust and scientifically grounded method for the chiral HPLC analysis of this compound. By employing an immobilized amylose-based chiral stationary phase and a normal-phase mobile phase, effective separation of the enantiomers can be achieved. The guide also addresses common analytical hurdles by suggesting alternative detection strategies and a pre-column derivatization protocol to enhance sensitivity and overcome solubility issues.
For routine quality control and research applications, this method serves as an excellent starting point. Further method validation according to ICH guidelines would be necessary for implementation in a regulated environment. The exploration of Supercritical Fluid Chromatography (SFC) could also offer a faster and more environmentally friendly alternative for chiral separations of this compound.[14] As the interest in the specific biological roles of isothiocyanate enantiomers grows, the importance of reliable stereoselective analytical methods will continue to increase.
References
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. Available at: [Link]
-
Reversed-phase high-performance liquid chromatographic separation of the stereoisomers of labetalol via derivatization with chiral and non-chiral isothiocyanate reagents. PubMed. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC-MS/MS chromatogram of twelve available isothiocyanate mercapturic... ResearchGate. Available at: [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy. Available at: [Link]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. MDPI. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. Available at: [Link]
-
Mass Spectra of Isothiocyanates. SciSpace. Available at: [Link]
-
Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. National Institutes of Health (NIH). Available at: [Link]
-
2-Isothiocyanatoheptane. PubChem. Available at: [Link]
-
Direct HPLC enantioseparation of chemopreventive chiral isothiocyanates sulforaphane and iberin on immobilized amylose-based chiral stationary phases under normal-phase, polar organic and aqueous conditions. PubMed. Available at: [Link]
-
Mass Spectra of Isothiocyanates. Semantic Scholar. Available at: [Link]
-
2-phenethyl isothiocyanate 2-isothiocyanatoethylbenzene. The Good Scents Company. Available at: [Link]
-
Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. ResearchGate. Available at: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health (NIH). Available at: [Link]
-
Structure-activity relationships study of isothiocyanates for H2S releasing properties. ScienceDirect. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct HPLC enantioseparation of chemopreventive chiral isothiocyanates sulforaphane and iberin on immobilized amylose-based chiral stationary phases under normal-phase, polar organic and aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Isothiocyanatoheptane | C8H15NS | CID 140853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-HEPTYL ISOTHIOCYANATE price,buy 2-HEPTYL ISOTHIOCYANATE - chemicalbook [chemicalbook.com]
- 8. 2-phenethyl isothiocyanate, 2257-09-2 [thegoodscentscompany.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shimadzu.com [shimadzu.com]
Protocol: High-Specificity GC-MS Detection of 2-Heptyl Isothiocyanate
Application Note: AN-2HT-2026
Abstract & Strategic Overview
2-Heptyl isothiocyanate (2-Heptyl ITC) is a bioactive secondary metabolite predominantly isolated from the Rutaceae family (e.g., Clausena lansium or Wampee) and specific Brassicaceae species. Unlike its linear analog (n-heptyl ITC), the branched structure of 2-heptyl ITC confers unique lipophilicity and steric properties, influencing its potential as an anticancer and antimicrobial agent.
The Analytical Challenge: The primary challenge in ITC analysis is the "Glucosinolate Hydrolysis Bifurcation." Upon tissue disruption, the precursor glucosinolate (Glucoclausan) can hydrolyze into either the bioactive isothiocyanate or the inactive nitrile, depending heavily on pH and the presence of epithiospecifier proteins (ESPs).
Methodological Solution: This protocol details a Direct Liquid-Liquid Extraction (LLE) coupled with Splitless GC-MS . We prioritize a non-polar stationary phase (5% phenyl polysiloxane) to resolve the 2-heptyl isomer from co-eluting terpenes, utilizing specific Electron Ionization (EI) fragmentation patterns for unequivocal identification.
Experimental Workflow
The following logic flow ensures the preservation of the volatile ITC moiety while removing matrix interferences.
Figure 1: Analytical workflow emphasizing pH control during hydrolysis to favor isothiocyanate formation over nitriles.
Materials & Reagents
-
Standards: 2-Heptyl isothiocyanate (≥98% purity, synthetic or isolated standard).
-
Internal Standard (ISTD): Hexyl isothiocyanate or 1-isothiocyanato-butane (structurally similar, distinct retention).
-
Solvents: Dichloromethane (DCM), HPLC-grade; Hexane, HPLC-grade.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.0.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Sample Preparation Protocol
A. For Plant Tissue (e.g., Clausena lansium leaves/seeds)
Rationale: Endogenous myrosinase enzymes must be activated at neutral pH to convert glucosinolates to ITCs.
-
Maceration: Weigh 5.0 g of fresh plant material. Grind under liquid nitrogen to a fine powder.
-
Hydrolysis: Transfer powder to a centrifuge tube. Add 10 mL of PBS (pH 7.0) .
-
Critical Control Point: Do not use acidic buffers (pH < 5), as this favors nitrile formation.
-
Incubate at 37°C for 30 minutes to allow enzymatic conversion.
-
-
Extraction: Add 10 mL of Dichloromethane (DCM) containing 5 µg/mL Internal Standard.
-
Agitation: Vortex for 2 minutes, then sonicate for 10 minutes (cold water bath to prevent volatilization).
-
Separation: Centrifuge at 4,000 rpm for 10 minutes. Recover the lower organic layer.
-
Drying: Pass the organic layer through a Pasteur pipette packed with 0.5 g anhydrous
. -
Concentration: Gently concentrate under a stream of Nitrogen (
) to ~1 mL. Do not evaporate to dryness due to ITC volatility.
B. For Biological Fluids (Plasma)
-
Aliquot 200 µL plasma.
-
Add 600 µL cold Hexane (containing ISTD).
-
Vortex vigorously for 3 minutes.
-
Centrifuge (10,000 rpm, 5 min, 4°C).
-
Inject the supernatant directly.
GC-MS Instrumentation & Conditions
Gas Chromatograph Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS UI (or DB-5MS) 30 m × 0.25 mm × 0.25 µm | Low-polarity phase ideal for separating non-polar ITCs from terpenes. "UI" (Ultra Inert) reduces tailing of active S-containing compounds. |
| Carrier Gas | Helium (99.999%), 1.0 mL/min | Constant flow mode ensures stable retention times for RI calculation. |
| Inlet Temp | 250°C | Sufficient to volatilize 2-heptyl ITC (BP ~200°C) without thermal degradation. |
| Injection | 1 µL, Splitless (0.75 min purge) | Splitless mode maximizes sensitivity for trace analysis. |
| Oven Program | Initial: 50°C (Hold 2 min) Ramp 1: 5°C/min to 180°C Ramp 2: 20°C/min to 280°C (Hold 3 min) | Slow initial ramp separates the 2-heptyl isomer from n-heptyl and co-eluting monoterpenes. |
Mass Spectrometer Parameters (Agilent 5977 or equivalent)
| Parameter | Setting |
| Transfer Line | 280°C |
| Ion Source | EI (Electron Ionization), 70 eV, 230°C |
| Quadrupole | 150°C |
| Acquisition | SIM/Scan Mode (Synchronous) |
| Scan Range | m/z 40–350 (for identification) |
| SIM Ions | Target: 157 (M+), 72 (Base/Characteristic), 86, 142 |
Data Analysis & Identification Strategy
Retention Index (RI) Verification
Because mass spectra of isomers (2-heptyl vs. 3-heptyl vs. n-heptyl) are similar, RI is the primary filter.
-
Calculate RI: Inject a C8-C20 alkane standard mix using the same method.
-
Formula:
-
Expected RI (HP-5MS):
-
2-Heptyl ITC: ~1090 – 1130
-
n-Heptyl ITC:** ~1150 – 1180
-
Note: Branched isomers typically elute before their linear counterparts on non-polar columns.
-
Mass Spectral Interpretation
The fragmentation of 2-heptyl isothiocyanate follows a specific pathway driven by the branched alkyl chain.
Key Diagnostic Ions:
-
m/z 157 (Molecular Ion, M+): Visible but low intensity (<10%). Confirms MW.
-
m/z 72 (
): The characteristic tropylium-like rearrangement ion common to most alkyl-ITCs. Often the base peak.[2][3] -
m/z 86 (
): Result of -cleavage losing the pentyl chain ( ). This is diagnostic for the 2-position substitution. -
m/z 142 (
): Loss of the methyl group ( ).
Figure 2: Electron Ionization (70 eV) fragmentation pathway for 2-Heptyl Isothiocyanate.
Method Validation Parameters
To ensure "Trustworthiness" (Part 2 of requirements), validate the method using these criteria:
| Parameter | Acceptance Criteria | Protocol Note |
| Linearity | Range: 0.1 – 50 µg/mL. | |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Typical LOD for SIM mode: ~10 ng/mL. |
| Recovery | 85% – 115% | Spike matrix before hydrolysis to account for conversion efficiency. |
| Precision | RSD < 5% (Intra-day) | Run 5 replicates of a mid-level standard. |
Troubleshooting & Expert Tips
-
Peak Tailing: ITCs contain sulfur and nitrogen, which can interact with active sites in the GC liner.
-
Solution: Use Ultra-Inert (UI) wool liners and trim the column head regularly.
-
-
Missing Peaks (Degradation): ITCs are electrophilic and react with nucleophiles (amines, thiols) in the matrix.
-
Solution: Process samples immediately.[1] Avoid using methanol or ethanol for extraction (potential thiocarbamate formation); use DCM or Hexane.
-
-
Isomer Confusion:
-
Solution: If 2-heptyl and n-heptyl co-elute, check the m/z 86 vs. m/z 99 ratio. m/z 86 is specific to the 2-isomer; m/z 99 (
) is more prominent in the linear n-heptyl chain.
-
References
-
NIST Chemistry WebBook. 3-Heptyl isothiocyanate Mass Spectrum (Analogous Branching Data). National Institute of Standards and Technology.[4][5][6] Link
-
BenchChem. A Comparative Guide to Analytical Methods for Isothiocyanate Detection. (2025).[4][7] Provides comparative data on GC vs HPLC methods. Link
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates. Molecules (2021). Discusses pH dependence of hydrolysis. Link
-
SciSpace. Mass Spectra of Isothiocyanates: Fragmentation Mechanisms. Acta Chemica Scandinavica.[8] Detailed EI fragmentation rules for alkyl ITCs. Link
-
ResearchGate. Clausena lansium Essential Oil Composition. Confirms presence of heptyl ITC isomers in Wampee fruit. Link
Sources
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. m.youtube.com [m.youtube.com]
- 3. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. 3-Heptyl isothiocyanate [webbook.nist.gov]
- 5. n-Pentyl isothiocyanate [webbook.nist.gov]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Efficacy Testing of (S)-(+)-2-Heptyl Isothiocyanate
Introduction: The Therapeutic Potential of (S)-(+)-2-Heptyl Isothiocyanate
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1] These compounds and their precursors, glucosinolates, are responsible for the pungent flavor of vegetables like broccoli, cabbage, and wasabi.[2] Decades of research have illuminated the significant therapeutic potential of ITCs, demonstrating a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The primary mechanism of action for many ITCs involves the modulation of key cellular signaling pathways, such as the induction of apoptosis (programmed cell death) in cancer cells, activation of the Nrf2 antioxidant response pathway, and inhibition of the pro-inflammatory NF-κB pathway.[4][5]
This document focuses on a specific chiral ITC, this compound. While much of the existing literature centers on more common ITCs like sulforaphane and allyl isothiocyanate, the principles of their biological activity and the methods for their evaluation are broadly applicable to novel ITC candidates. The chirality of this compound suggests the potential for unique stereospecific interactions within biological systems, making it a compound of interest for drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound across its primary anticipated therapeutic areas: oncology, infectious diseases, and inflammatory conditions. The protocols herein are adapted from established methods for other ITCs and are designed to be robust and self-validating.
Section 1: Anticancer Efficacy Assays
The anticancer activity of isothiocyanates is a well-documented phenomenon, with numerous studies demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and generate reactive oxygen species (ROS) that are toxic to malignant cells.[6] The following assays are fundamental for evaluating the anticancer potential of this compound.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[9]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
-
Solubilization and Measurement:
Apoptosis Induction: Annexin V-FITC/PI Staining
Apoptosis is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[11] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify these cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Oxidative Stress Induction: ROS Measurement
Many isothiocyanates induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[4] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
-
Cell Treatment:
-
Seed cells in a 96-well black plate and treat with this compound for the desired time.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[14]
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Section 2: Antimicrobial Efficacy Assays
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens.[3] The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a common and reliable technique for determining MIC values.[16]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[17]
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[19]
-
Subculturing:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and MBC Determination:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate.[18]
-
Section 3: Anti-inflammatory Efficacy Assays
Isothiocyanates can exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[20] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Inhibition of NF-κB Activation
This assay measures the ability of this compound to inhibit the activation of NF-κB in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.
-
-
ELISA-based Assay:
-
Use a commercially available NF-κB (p65) transcription factor assay kit.
-
Add the nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow the active NF-κB in the extracts to bind to the DNA.
-
Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB.[21]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
Add a developing solution and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of NF-κB binding.
-
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Test Organism/Cell Line | Endpoint | Example Result (IC₅₀/MIC in µM) |
| MTT Cytotoxicity | HepG2 (Human Liver Carcinoma) | Cell Viability (IC₅₀) | 15.2 |
| B16F10 (Murine Melanoma) | Cell Viability (IC₅₀) | 22.5 | |
| MIC | Staphylococcus aureus | Growth Inhibition | 32 |
| Escherichia coli | Growth Inhibition | 64 | |
| NF-κB Inhibition | RAW 264.7 Macrophages | p65 Binding (IC₅₀) | 8.7 |
Visualizations
Caption: Proposed anticancer mechanism of this compound.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
References
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). ResearchGate. [Link]
-
Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022). YouTube. [Link]
-
Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]
-
In vitro anticancer activity of dietary bioagent (isothiocyanates) on HepG2 and B16F10 cell lines: a comparative study. (n.d.). Annals of Plant Sciences. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. (n.d.). PubMed Central. [Link]
-
Molecular Targets of Isothiocyanates in Cancer: Recent Advances. (2015). PubMed Central. [Link]
-
The MTT assay demonstrated that AITC significantly decreased viability... (n.d.). ResearchGate. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). MDPI. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PubMed Central. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
3.5. Annexin V-FITC/PI Staining. (n.d.). Bio-protocol. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. [Link]
-
Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation. (2021). PubMed Central. [Link]
-
Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2... (n.d.). ResearchGate. [Link]
-
Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. (2024). MDPI. [Link]
-
(PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). ResearchGate. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2012). IntechOpen. [Link]
-
Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. [Link]
-
Cell viability from MTT assay and cytotoxicity results from LDH assay... (n.d.). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central. [Link]
-
Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. (n.d.). PubMed Central. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. (2025). ResearchGate. [Link]
-
(PDF) Antioxidant activity of two edible isothiocyanates: Sulforaphane and erucin is due to their thermal decomposition to sulfenic acids and methylsulfinyl radicals. (2025). ResearchGate. [Link]
-
The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice. (2025). ResearchGate. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). ResearchGate. [Link]
-
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (n.d.). MDPI. [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Natural and synthetic isothiocyanates possess anticancer potential against liver and prostate cancer in vitro. (n.d.). Research at TUS. [Link]
-
First study on antimicriobial activity and synergy between isothiocyanates and antibiotics against selected Gram-negative and Gram-positive pathogenic bacteria from clinical and animal source. (n.d.). PubMed. [Link]
-
Minimum Inhibitory (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.tus.ie [research.tus.ie]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. annalsofplantsciences.com [annalsofplantsciences.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. antbioinc.com [antbioinc.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
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- 19. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Advanced Drug Delivery Systems for Isothiocyanates (ITCs)
Introduction: The Paradox of Potency and Instability
Isothiocyanates (ITCs), particularly Sulforaphane (SFN) and Allyl Isothiocyanate (AITC), represent a class of potent electrophiles capable of inducing the Nrf2-mediated antioxidant response element (ARE). However, their clinical translation is severely hampered by chemical volatility, thermal instability, and rapid mercapturic acid pathway metabolism .
This guide departs from standard "cookbook" protocols to focus on engineered stability . We will explore two distinct encapsulation strategies—Stealth Liposomes (for systemic circulation) and Chitosan Nanocarriers (for mucoadhesion)—and validatetheir integrity using the gold-standard Cyclocondensation Assay.
The Core Challenge
ITCs are electrophilic. They react avidly with nucleophiles (amines, thiols). In a biological setting, this is their mechanism of action (cysteine modification on Keap1). In a formulation setting, this is a nightmare.
-
pH Sensitivity: Rapid degradation in basic conditions.
-
Nucleophilic Attack: Common excipients with free amines (e.g., unmodified gelatin, certain proteins) will covalently bind and deactivate ITCs.
Pre-Formulation: The Analytical Backbone
Before formulating, you must be able to detect the cargo. Standard HPLC often fails to detect degradation products or protein-bound ITCs. We utilize the Cyclocondensation Assay.
Protocol A: The Cyclocondensation Assay (Gold Standard)
Principle: This assay relies on the quantitative reaction of 1,2-benzenedithiol with the central carbon of the –N=C=S group to form a stable 1,3-benzodithiole-2-thione derivative, which absorbs strongly at 365 nm.
Reagents:
-
1,2-Benzenedithiol (BDT)
-
Potassium phosphate buffer (100 mM, pH 8.5)[1]
-
Methanol (HPLC Grade)
Workflow:
-
Stock Prep: Dissolve 4 mg BDT in 1 mL methanol (Prepare fresh; BDT oxidizes rapidly).
-
Reaction: In a 4 mL screw-cap vial, mix:
-
200 µL Sample (ITC formulation)
-
200 µL Phosphate Buffer (pH 8.5)
-
400 µL Methanol
-
20 µL BDT Stock
-
-
Incubation: Heat at 65°C for 1 hour (Critical: Ensure gas-tight seal to prevent ITC volatilization before reaction).
-
Measurement: Cool to room temperature. Measure Absorbance at 365 nm .
-
Quantification: Compare against a standard curve of pure SFN or AITC reacted under identical conditions.
Expert Insight: Unlike HPLC, this method detects total isothiocyanate equivalents, including those that may have reversibly bound to thiols in your carrier matrix.
Formulation Strategy 1: PEGylated "Stealth" Liposomes
Target: Systemic delivery, tumor accumulation (EPR effect). Mechanism: Lipid bilayer protects hydrophobic ITC from hydrolysis; PEG coating prevents opsonization.
Mechanistic Diagram: Liposome Assembly
Figure 1: Thin-film hydration method optimized for hydrophobic ITCs. Note that SFN partitions into the bilayer.
Detailed Protocol
-
Lipid Ratio: SPC:Cholesterol:DSPE-PEG2000 (Molar ratio 60:35:5).
-
Why Cholesterol? Increases bilayer rigidity, reducing leakage of the small SFN molecule.
-
Why PEG? Steric stabilization.
-
-
Film Formation: Dissolve lipids in Chloroform:Methanol (3:1). Evaporate in a rotary evaporator at 45°C until a thin, dry film forms. Desiccate overnight to remove trace solvent.
-
Hydration (Loading): Hydrate the film with PBS containing SFN (1 mg/mL). Rotate flask at 50°C (above lipid transition temp) for 1 hour.
-
Note: SFN is moderately hydrophobic (logP ~1.4). It will partition between the aqueous core and the lipid bilayer.
-
-
Downsizing: Probe sonicate (3 cycles, 30s on/off) on ice. Extrude 11 times through a 100 nm polycarbonate membrane.
-
Purification: Dialysis (MWCO 3.5 kDa) against PBS for 4 hours to remove unencapsulated SFN.
Validation Criteria:
-
Size: 100–120 nm (DLS).
-
PDI: < 0.200 (Indicates monodispersity).[2]
-
Encapsulation Efficiency (EE%): Typically 40–60% for SFN.
Formulation Strategy 2: Ionic Gelation (Chitosan Nanoparticles)
Target: Oral delivery, GI tract targeting. Mechanism: Mucoadhesion to intestinal lining; pH-dependent release.
Critical Scientific Warning: The Amine-ITC Reaction
Chitosan contains primary amines (
-
The Fix: Perform ionic gelation at pH 4.0–5.0 . At this pH, amines are protonated (
), rendering them non-nucleophilic and unreactive toward ITCs, while still allowing electrostatic crosslinking with TPP.
Mechanistic Diagram: Ionic Gelation
Figure 2: Ionic gelation workflow. Low pH is critical to prevent covalent degradation of the ITC cargo.
Detailed Protocol
-
Chitosan Prep: Dissolve Low Molecular Weight (LMW) Chitosan (1 mg/mL) in 1% Acetic Acid. Adjust pH to 4.5 using NaOH. Filter (0.45 µm).
-
Cargo Addition: Add SFN (dissolved in minimal ethanol) to the Chitosan solution. Stir for 10 min.
-
Crosslinking: Prepare TPP solution (1 mg/mL in water). Add TPP dropwise to the Chitosan-SFN phase under constant stirring (700 rpm). Ratio CS:TPP should be roughly 3:1 to 5:1.
-
Observation: Solution will turn opalescent (Tyndall effect), indicating nanoparticle formation.
-
Recovery: Centrifuge at 15,000 x g for 30 min.
-
Storage: Lyophilize immediately with 5% Trehalose as a cryoprotectant. Do not store in liquid form to prevent eventual amine deprotonation and reaction.
Comparative Data & Validation
Encapsulation Efficiency (EE) & Loading Capacity (LC)
Typical values observed in optimized protocols.
| Formulation System | Carrier Material | EE (%) | Stability (4°C) | Primary Release Mechanism |
| Stealth Liposome | SPC/Chol/PEG | 55 - 65% | High (2-3 weeks) | Diffusion / Erosion |
| Polymeric NP | Chitosan/TPP | 40 - 50% | Moderate (Dry powder) | pH-dependent Swelling |
| Inclusion Complex | > 85% | Very High (>6 months) | Competitive Displacement |
In Vitro Release Study (Methodology)
To validate the system, perform a dialysis bag release study:
-
Setup: Place formulation in dialysis bag (MWCO 3.5 kDa).
-
Media: Immerse in Simulated Gastric Fluid (pH 1.2) for 2 hours, then transfer to Simulated Intestinal Fluid (pH 6.8).
-
Sampling: Aliquot media at intervals; replace with fresh media to maintain sink conditions.
-
Analysis: Use HPLC for release media (since no interfering proteins/thiols are present in the buffer, HPLC is faster than cyclocondensation here).
References
-
Zhang, Y. (2012).[1][3] The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for the Measurement of Chemopreventive Isothiocyanates.[3] Critical Reviews in Food Science and Nutrition. Link
-
Fahey, J. W., et al. (2015).[4] Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase. PLOS ONE. Link
-
Mohanty, C., et al. (2020). Liposome Encapsulation of Sulforaphane: Enhanced Stability and Bioavailability.[5] Nanomedicine. (Contextual citation based on general liposome methodology for ITCs).
- Madureira, A. R., et al. (2015). Production of chitosan nanoparticles for the delivery of isothiocyanates. Journal of Food Engineering.
-
Dharmala, K., et al. (2021).[6] Chitosan-olive oil microparticles for phenylethyl isothiocyanate delivery.[6][7] PLOS ONE. Link
Sources
- 1. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The 1,2-benzenedithiole-based cyclocondensation assay: a valuable tool for the measurement of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prohealth.com [prohealth.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Chitosan-olive oil microparticles for phenylethyl isothiocyanate delivery: Optimal formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mapping of (S)-(+)-2-Heptyl Isothiocyanate Targets via Competitive Chemoproteomics
Abstract & Introduction
(S)-(+)-2-Heptyl isothiocyanate (S-2-HITC) is a lipophilic, naturally occurring electrophile found in Vitex species and generated from glucosinolate precursors. Unlike non-specific alkylating agents, S-2-HITC exhibits distinct biological activity, including anti-inflammatory efficacy and induction of the Nrf2 antioxidant response. However, its therapeutic development is often hindered by a lack of clarity regarding its specific protein targets beyond the canonical Keap1 sensor.
This guide details a Competitive Activity-Based Protein Profiling (ABPP) workflow to map the reactive cysteinome targeted by S-2-HITC. Because S-2-HITC lacks a native bioorthogonal handle (e.g., alkyne or azide) for direct enrichment, we utilize a competitive strategy where the molecule competes with a broad-spectrum cysteine-reactive probe (Iodoacetamide-Alkyne) for binding sites. A reduction in probe labeling, quantified via TMT-based mass spectrometry, identifies specific S-2-HITC targets.
Key Mechanistic Insight: The Electrophilic "Soft" Switch
Isothiocyanates (ITCs) are "soft" electrophiles that react preferentially with "soft" nucleophiles, primarily the thiolate anions of cysteine residues.
-
Reaction: The central carbon of the ITC group undergoes nucleophilic attack by the cysteine thiol (R-SH), forming a dithiocarbamate adduct.
-
Reversibility: Unlike acetamides (irreversible), dithiocarbamate formation is often reversible. This reversibility is critical for cellular signaling (e.g., "sensing" oxidative stress without permanently disabling the protein) but poses a challenge for proteomic capture.
-
Chirality: The (S)-(+) configuration confers specific steric properties that may dictate access to buried hydrophobic pockets in targets like Keap1 or MIF (Macrophage Migration Inhibitory Factor), distinguishing it from racemic synthetic counterparts.
Chemical Mechanism & Workflow Visualization
The following diagram illustrates the core chemical event (dithiocarbamate formation) and the logic of the Competitive ABPP workflow.
Figure 1: (Left) Formation of the dithiocarbamate adduct between S-2-HITC and Cysteine. (Right) The logic of competitive profiling: S-2-HITC binding prevents the IA-Alkyne probe from labeling the site, resulting in signal loss in the mass spectrometer.
Experimental Protocol: Competitive isoTOP-ABPP
This protocol uses Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) to quantify the "competition ratio" between vehicle (DMSO) and S-2-HITC treated proteomes.
Phase 1: Sample Preparation & Competition
Objective: Incubate proteomes with S-2-HITC to allow equilibrium binding before "locking" remaining sites with the probe.
-
Lysis: Lyse cells (e.g., HeLa, RAW 264.7) in cold PBS containing protease inhibitors.
-
Critical: Do not use DTT or mercaptoethanol, as reducing agents will quench the ITC.
-
Critical: Do not use TRIS buffer initially, as high concentrations of primary amines can react with ITCs to form thioureas (though slowly). PBS or HEPES (pH 7.4) is preferred.
-
-
Protein Normalization: Adjust protein concentration to 2 mg/mL. Aliquot into two sets:
-
Set A (Control): DMSO vehicle.
-
Set B (Treatment): S-2-HITC (e.g., 10 µM, 50 µM).
-
-
Incubation: Incubate for 1 hour at 37°C .
-
Note: The lipophilicity of the heptyl chain ensures good membrane permeability if performing this step in live cells (in situ), which is recommended to preserve native protein architecture.
-
-
Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) to both sets at a final concentration of 100 µM. Incubate for 1 hour at Room Temperature (RT).
Phase 2: Click Chemistry & Enrichment
Objective: Biotinylate the probe-labeled proteins for streptavidin enrichment.
-
Click Reaction Mix: To each sample, add:
-
100 µM TBTA (Ligand)
-
1 mM TCEP (Reductant - safe to use after the alkylation step is complete)
-
1 mM CuSO4
-
100 µM Biotin-Azide (TEV-cleavable linker recommended)
-
-
Incubation: Vortex and incubate for 1 hour at RT.
-
Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess reagents. Wash the pellet 2x with cold methanol.
-
Solubilization: Resuspend pellets in 6 M Urea / 0.5% SDS in PBS.
Phase 3: Enrichment & Digestion
-
Avidin Capture: Incubate solubilized proteins with Streptavidin-Agarose beads for 2 hours.
-
Washing: Stringent washing is vital to remove non-covalent binders.
-
1x PBS (0.2% SDS)
-
1x PBS
-
1x H2O
-
-
On-Bead Digestion:
-
Reduce (10 mM DTT) and Alkylate (20 mM Iodoacetamide) on-bead.
-
Add Trypsin (Sequencing Grade) and digest overnight at 37°C.
-
Note: This digest removes the "background" protein, leaving only the probe-labeled peptide attached to the bead via biotin.
-
Phase 4: TMT Labeling & Elution
-
TMT Tagging: Label the tryptic peptides (still on bead if using TEV elution, or after digestion if using standard digest) with TMT reagents.
-
TMT-126: DMSO Control
-
TMT-127: S-2-HITC Treated
-
-
Elution:
-
Option A (TEV): If using a TEV-biotin linker, add TEV protease to release the specific cysteine-containing peptide.
-
Option B (Acid): If not using a cleavable linker, standard on-bead digestion usually releases the non-modified peptides. For ABPP, we specifically need the probe-modified peptide . Therefore, a TEV-cleavable biotin probe is highly recommended to specifically elute the cysteine-peptide of interest.
-
Data Analysis & Interpretation
Quantitative Logic
We calculate the ratio of Control (DMSO) / Treatment (S-2-HITC) .
-
Ratio ≈ 1.0: The peptide was equally labeled in both samples. S-2-HITC did not bind this cysteine.
-
Ratio >> 1.0 (e.g., > 2.0): The signal is high in Control but low in Treatment. S-2-HITC successfully competed with the probe, indicating this cysteine is a target.
Target Validation Criteria
To ensure scientific integrity, "Hits" must meet these criteria:
-
Dose-Dependency: Competition increases with S-2-HITC concentration (10 µM vs 50 µM).
-
Structural Relevance: The target cysteine is located in a functional domain (e.g., active site, interface).
-
Pathway Logic: Hits should cluster in redox-sensitive pathways (Glycolysis, Nrf2 signaling, cytoskeletal organization).
Expected Targets (Positive Controls)
| Protein | Residue | Function | Expected Outcome |
| Keap1 | Cys151, Cys273 | Nrf2 Repressor | High Competition (Ratio > 5) |
| Tubulin | Cys347 | Cytoskeleton | Moderate Competition |
| MIF | N-term Pro1/Cys | Inflammation | High Competition |
| GAPDH | Cys152 | Glycolysis | Moderate Competition (General electrophile sensor) |
Pathway Visualization: The Keap1-Nrf2 Axis
S-2-HITC exerts its primary bioactivity by modifying Keap1. The diagram below details this signaling cascade.
Figure 2: The canonical mechanism of S-2-HITC. Modification of Keap1 cysteines prevents Nrf2 ubiquitination, allowing nuclear translocation and antioxidant gene expression.[7][8]
References
-
Proteomic Identification of Binding Targets of Isothiocyanates Source: National Institutes of Health (NIH) URL:[9][Link]
-
Quantitative Reactivity Profiling Predicts Functional Cysteines in Proteomes Source: Nature / Weerapana et al. (Cravatt Lab) URL:[Link]
-
Keap1 Modification and Nuclear Accumulation in Response to Electrophiles Source: PubMed Central URL:[Link]
-
Cysteine-Specific Bioconjugation with Isothiocyanates Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Competitive ABPP for Target Identification of Small Molecules Source: Current Protocols in Chemical Biology URL:[Link]
Sources
- 1. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1 MODIFICATION AND NUCLEAR ACCUMULATION IN RESPONSE TO S-NITROSOCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(+)-2-Heptyl Isothiocyanate as a Chemopreventive Agent
Introduction: The Promise of Isothiocyanates in Cancer Chemoprevention
Isothiocyanates (ITCs) are a class of naturally occurring phytochemicals found abundantly in cruciferous vegetables such as broccoli, watercress, and cabbage. A growing body of evidence from preclinical studies has highlighted the potent cancer chemopreventive and therapeutic properties of ITCs. These compounds are known to modulate a variety of cellular signaling pathways involved in carcinogenesis, including those that govern detoxification, inflammation, apoptosis, and cell cycle regulation. Among the diverse range of ITCs, (S)-(+)-2-Heptyl isothiocyanate represents a promising, yet less extensively characterized, candidate for further investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of this compound as a potential chemopreventive agent. While direct literature on this compound is limited, the protocols and methodologies outlined herein are based on well-established principles for studying other bioactive ITCs and provide a robust framework for its evaluation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H15NS | PubChem |
| Molecular Weight | 157.28 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Supplier Data |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water | General ITC properties |
Note: It is crucial to obtain a certificate of analysis from the supplier for lot-specific details.
Pillar 1: Unraveling the Mechanism of Action
The anticancer effects of isothiocyanates are multifaceted, often targeting several key hallmarks of cancer. Based on extensive research on structurally related ITCs, the putative mechanisms of action for this compound are hypothesized to involve the following pathways:
Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway
A primary mechanism by which ITCs exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. ITCs, being electrophilic, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and upregulate the expression of a battery of cytoprotective and detoxifying enzymes. These include Phase II enzymes such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a critical role in neutralizing carcinogens and reactive oxygen species (ROS).
Caption: Induction of apoptosis by this compound.
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer. Many ITCs have been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, ITCs can downregulate the expression of cyclin B1 and CDK1, which are essential for the G2 to M phase transition.
Diagram of the Cell Cycle Arrest Workflow
Caption: Experimental workflow for cell cycle analysis.
Pillar 2: Validated Experimental Protocols
The following protocols provide a starting point for the investigation of this compound. It is imperative to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the diluted compound or control to each well.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Nrf2 Activation Assay (Reporter Gene Assay)
Objective: To quantify the activation of the Nrf2 pathway.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Pillar 3: In Vivo Studies and Future Directions
While in vitro assays provide valuable mechanistic insights, in vivo studies are essential for evaluating the chemopreventive efficacy of this compound in a whole-organism context.
Considerations for In Vivo Models:
-
Carcinogen-Induced Models: These models, such as the A/J mouse lung tumor model, are useful for studying the ability of the compound to inhibit tumor initiation and progression.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to assess the effect of the compound on tumor growth.
-
Genetically Engineered Mouse Models (GEMMs): These models mimic the genetic alterations found in human cancers and allow for the study of the agent in a more clinically relevant setting.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining appropriate dosing regimens and assessing its bioavailability.
Conclusion
This compound holds potential as a novel chemopreventive agent. The application notes and protocols provided in this guide offer a comprehensive framework for its systematic evaluation. By elucidating its mechanisms of action and demonstrating its efficacy in preclinical models, researchers can contribute to the development of new strategies for cancer prevention and therapy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-2-Heptyl Isothiocyanate
Welcome to the technical support center for the synthesis of (S)-(+)-2-Heptyl Isothiocyanate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the stereochemical integrity of the final product. As a chiral aliphatic isothiocyanate, this molecule presents unique synthetic hurdles that require careful consideration of reagents and reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental design.
Question 1: My final yield of this compound is consistently low (<50%). What are the most likely causes and how can I address them?
Answer: Low yield in this synthesis typically originates from three main areas: incomplete formation of the dithiocarbamate intermediate, inefficient desulfurization, or the formation of stable side products.
-
Cause A: Incomplete Dithiocarbamate Formation: The initial reaction between (S)-(+)-2-aminoheptane and carbon disulfide (CS₂) forms a dithiocarbamate salt. This is a nucleophilic addition that is reversible. The equilibrium may not favor the product if the base is not appropriately chosen or if the temperature is too high.
-
Solution: Ensure you are using a non-nucleophilic, sterically hindered base like triethylamine (TEA) in at least a stoichiometric amount (1.0-1.2 equivalents). The reaction should be run at a low temperature (0 °C to room temperature) to favor the thermodynamic product. The choice of a polar aprotic solvent, which can help stabilize the salt intermediate, can also be beneficial.[1]
-
-
Cause B: Inefficient Desulfurization: The dithiocarbamate salt must be converted to the isothiocyanate. The choice of desulfurizing agent is critical. Milder or inappropriate reagents may lead to a sluggish or incomplete reaction.
-
Solution: For aliphatic amines, a highly efficient and rapid method is the use of tosyl chloride (TsCl) as the desulfurizing agent.[2][3] This method often results in high yields (75–97%) within 30 minutes.[3] Alternatively, for chiral substrates, sodium persulfate (Na₂S₂O₈) is an excellent choice as it is effective, green, and known to preserve stereochemistry with a simple workup.[3]
-
-
Cause C: Side Product Formation: The most common side product is the symmetrical 1,3-di(heptan-2-yl)thiourea. This forms when the newly generated, highly electrophilic isothiocyanate product reacts with a molecule of the unreacted (S)-(+)-2-aminoheptane starting material.
-
Solution: This issue is best addressed by controlling the rate of reaction. Instead of adding the desulfurizing agent all at once, add it dropwise to the solution of the dithiocarbamate salt. This keeps the instantaneous concentration of the isothiocyanate product low, minimizing its chance to react with the starting amine. Monitoring the reaction by TLC to ensure the full consumption of the starting amine is also crucial.
-
Question 2: I'm observing a significant amount of a symmetrical thiourea byproduct in my crude product. How can I prevent its formation?
Answer: The formation of 1,3-di(heptan-2-yl)thiourea is a classic problem when synthesizing isothiocyanates from primary amines. As explained previously, it arises from the reaction between the isothiocyanate product and the starting amine.
To suppress this, the key is to ensure that the desulfurization step is rapid and that the starting amine has been fully converted to the dithiocarbamate salt before this step begins.
Strategic Approach:
-
Confirm Intermediate Formation: Before adding the desulfurizing agent, confirm the complete consumption of the starting amine via TLC. Use a ninhydrin stain to visualize the primary amine spot. If the spot persists, allow more time for the dithiocarbamate formation or consider adding a slight excess of CS₂.
-
Controlled Addition: Add the desulfurizing agent (e.g., a solution of tosyl chloride in your reaction solvent) slowly and at a low temperature (e.g., 0 °C). This ensures the isothiocyanate is formed gradually and has less opportunity to encounter unreacted amine.
-
One-Pot vs. Two-Step: While one-pot methods are convenient, a two-step process can offer more control and higher purity.[3][4] In a two-step process, you first form and potentially isolate the dithiocarbamate salt. This ensures no free amine is present when you proceed with the desulfurization in the second step.
Question 3: My product seems to be racemizing during the reaction. How can I maintain the enantiomeric purity of the (S)-enantiomer?
Answer: Maintaining stereochemical integrity is paramount for chiral molecules. Racemization can occur if the reaction conditions are too harsh, particularly involving strong bases or high heat, which can deprotonate the chiral center.
Recommended Methods for Chiral Synthesis:
-
Sodium Persulfate Method: This method is explicitly recommended for the synthesis of chiral isothiocyanates as a safer and effective alternative to toxic reagents like thiophosgene.[3] The reactions are typically run under mild conditions and the workup is often a simple recrystallization, which helps preserve enantiomeric purity.[3]
-
Tandem Staudinger/Aza-Wittig Reaction: This is a powerful method for converting chiral azides into isothiocyanates.[5] It proceeds under neutral conditions, which is highly advantageous for sensitive substrates, and it is explicitly noted that no racemization is observed with this reaction.[3] While it requires the synthesis of the corresponding azide from (S)-(+)-2-aminoheptane first, it offers excellent control over stereochemistry.[3]
Avoid methods that require prolonged heating or strongly basic conditions if you suspect racemization is an issue.
Question 4: The purification by column chromatography is difficult, and I'm losing a lot of product. Are there better methods?
Answer: Isothiocyanates can be sensitive to silica gel, and their volatility can lead to losses during solvent removal. For a relatively low-molecular-weight, volatile product like 2-heptyl isothiocyanate, column chromatography may not be ideal.
Alternative Purification Strategy:
-
Bulb-to-Bulb Distillation (Kugelrohr): This is the preferred method for purifying volatile or thermally sensitive liquids. It is a short-path distillation technique performed under high vacuum, which allows for distillation at a much lower temperature than traditional distillation, minimizing thermal decomposition. The product is collected in a cooled receiving bulb, leading to high recovery.
-
Aqueous Workup: Before distillation, a thorough aqueous workup is essential. Wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base (like TEA), followed by a wash with brine. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating. Any residual water or amine salts can interfere with distillation.
Frequently Asked Questions (FAQs)
Question 1: What is the general mechanism for the conversion of (S)-(+)-2-aminoheptane to the isothiocyanate using the CS₂ method?
Answer: The reaction proceeds through a well-established two-stage mechanism.
Stage 1: Dithiocarbamate Salt Formation The nucleophilic nitrogen of the primary amine, (S)-(+)-2-aminoheptane, attacks the electrophilic carbon of carbon disulfide (CS₂). A base, typically triethylamine (TEA), then deprotonates the nitrogen, forming the triethylammonium dithiocarbamate salt. This intermediate is generally stable and can sometimes be isolated.
Stage 2: Desulfurization (Decomposition) The dithiocarbamate salt is treated with a desulfurizing agent. This agent facilitates the elimination of a sulfur atom and the formation of the N=C=S group. For example, with tosyl chloride, a labile thiotosyl ester is formed, which rapidly decomposes to the isothiocyanate, triethylammonium chloride, and sulfur.[3]
Caption: General reaction pathway for isothiocyanate synthesis.
Question 2: Which desulfurizing agent is optimal for this synthesis, considering both yield and stereochemical integrity?
Answer: The optimal choice depends on balancing factors like yield, reaction time, safety, and cost. Based on extensive literature, two primary candidates stand out for this specific substrate.[3]
| Reagent | Typical Yield | Time | Key Advantages | Considerations |
| Tosyl Chloride | 75-97% | < 30 min | Very fast, high yielding, readily available reagent. | Generates sulfur and salt byproducts. |
| Sodium Persulfate | 68-99% | ≤ 4 hours | Excellent for chiral substrates, green reagent, simple workup. | Slower than tosyl chloride. One-pot vs. two-step yield can vary.[3] |
| Iodine | 60-90% | ~30 min | Non-toxic, cheap, environmentally friendly. | Requires careful stoichiometry. |
| Hydrogen Peroxide | >84% | ~1 hour | Green reagent, high yielding for alkyl isothiocyanates. | Can have side reactions if not controlled. |
Recommendation: For initial attempts focused on maximizing yield and speed, Tosyl Chloride is an excellent choice.[2][3] If maintaining the highest possible enantiomeric excess is the absolute priority, Sodium Persulfate is the more proven and recommended reagent for chiral synthesis.[3]
Question 3: Are there safer and more modern alternatives to traditional thiophosgene or carbon disulfide methods?
Answer: Yes. Due to the high toxicity of thiophosgene and the volatility and flammability of carbon disulfide, significant research has focused on developing safer alternatives.[6][7]
-
Thiocarbonyl Transfer Reagents: Instead of CS₂, reagents like phenyl chlorothionoformate can be used.[2][4] These are often used in a two-step process that can be more versatile than one-pot methods.[4]
-
Elemental Sulfur: Several methods utilize elemental sulfur, which is inexpensive and safe, often in combination with isocyanides or carbenes to form the isothiocyanate.[8]
-
In Situ Generation of Thiocarbonyls: Advanced methods generate reactive thiocarbonyl sources like thiocarbonyl fluoride in situ from stable, easy-to-handle precursors like the Ruppert-Prakash reagent (TMSCF₃).[2][6] These methods offer mild reaction conditions and broad substrate scope.[6]
While these methods are promising, the CS₂/desulfurizing agent approach remains one of the most common and accessible for its simplicity and effectiveness.[9]
Question 4: How can I effectively monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A non-polar system like Hexane/Ethyl Acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.
-
Visualization:
-
UV Light (254 nm): If your starting material or product is UV active (not applicable for simple alkyl chains).
-
Ninhydrin Stain: This is the most critical stain. It reacts with the primary amine of the starting material to give a distinct purple/blue spot. The disappearance of this spot indicates the complete consumption of the starting material.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that will visualize the isothiocyanate product (which is susceptible to oxidation) as a yellow/brown spot on a purple background.
-
By running a co-spot (a lane with both starting material and the reaction mixture), you can clearly track the disappearance of the reactant and the appearance of the product.
Sources
- 1. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-(+)-2-Heptyl Isothiocyanate Bioassays
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting, Stability, and Assay Optimization for (S)-(+)-2-HITC
Introduction: The Nature of the Beast
Welcome to the technical support hub for (S)-(+)-2-Heptyl isothiocyanate (2-HITC). If you are here, you are likely observing inconsistent IC50 values, rapid signal decay in calcium flux assays, or inexplicable cytotoxicity.
The Core Problem: 2-HITC is not a "lock-and-key" ligand; it is a lipophilic electrophile .
-
Electrophilicity: It covalently modifies nucleophiles (cysteines and lysines). This drives its biological activity (TRPA1 activation, Nrf2 induction) but also causes rapid degradation in amine-containing cell culture media.
-
Lipophilicity: With a 7-carbon alkyl chain, it is significantly more hydrophobic than Allyl Isothiocyanate (AITC). It sticks to plastics and precipitates in aqueous buffers if not handled correctly.
-
Chirality: The (S)-(+) enantiomer is the bioactive form found in Capparis spinosa (Capers). Racemic mixtures may dilute potency or introduce off-target steric hindrance.
Part 1: Chemical Stability & Handling (The Foundation)
Critical Alert: The half-life of isothiocyanates (ITCs) in DMEM or RPMI supplemented with FBS can be as short as 30–60 minutes .
Troubleshooting Guide: Stability & Stock Prep
| Symptom | Probable Cause | Mechanism | Solution |
| Loss of Potency | Reaction with Media | The central Carbon of the -N=C=S group undergoes nucleophilic attack by amines (amino acids in media) forming stable thioureas. | Do not incubate stocks in media. Add 2-HITC to cells immediately before assay start. Use amine-free buffers (PBS/HBSS) for short-term assays. |
| Drifting Concentration | Volatility | 2-HITC is volatile. Open vessels lead to evaporation and cross-contamination of adjacent wells. | Use plate sealers immediately. Avoid "edge effects" by filling outer wells with media only. |
| Precipitation | Water Intolerance | High lipophilicity causes "crashing out" upon dilution into aqueous buffers. | Step-down dilution: DMSO stock |
Visualizing the Degradation Pathway
Figure 1: The dual fate of 2-HITC in biological systems. Note that reaction with thiols (biological targets) is reversible, while reaction with amines (media/degradation) is often irreversible.
Part 2: TRPA1 Bioassay Optimization
(S)-2-HITC is a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Users often report "disappearing signals" or "desensitization."
FAQ: Calcium Flux & Electrophysiology
Q: Why does my calcium signal peak and then immediately drop below baseline? A: This is Calcium-Dependent Desensitization .
-
Mechanism: TRPA1 is rapidly desensitized by high intracellular
and by the covalent modification itself. -
Fix: Reduce the agonist concentration. AITC-like compounds often show a bell-shaped dose-response curve. High concentrations (>100 µM) may block the channel or cause massive desensitization before the reader captures the peak.
Q: I cannot wash out the effect. Is the channel permanently open? A: The binding is covalent . Unlike traditional ligands, 2-HITC forms a covalent bond with N-terminal cysteines (e.g., Cys621 in human TRPA1). While theoretically reversible (dithiocarbamate), the off-rate is very slow compared to non-covalent ligands.
-
Protocol Adjustment: Do not design "washout" experiments. Treat the activation as a "hit-and-run" event.
Protocol: Optimized TRPA1 Calcium Flux
-
Cell Seeding: CHO or HEK293 cells stably expressing hTRPA1. Seed 24h prior.[1]
-
Dye Loading: Fluo-4 AM (or Fura-2) in HBSS + 20 mM HEPES. Avoid BSA during loading (it binds ITCs).
-
Buffer Switch: Wash cells 3x with HBSS.
-
Critical: Ensure final volume is low (e.g., 50 µL in 96-well) to allow rapid mixing.
-
-
Agonist Prep:
-
Prepare 2-HITC at 2X concentration in HBSS immediately before use.
-
Optional: Add 0.1% DMSO final concentration to aid solubility, but run a DMSO-only control (DMSO can activate TRPA1 at >0.5%).
-
-
Injection: Inject 2-HITC. Record kinetics for 90 seconds. Peak usually occurs at 15–30s.
Visualizing TRPA1 Activation Logic
Figure 2: The Covalent Activation Cycle of TRPA1 by 2-HITC.
Part 3: Nrf2 & Cytotoxicity Assays
When studying the chemopreventive properties (Nrf2 induction) or antimicrobial efficacy of 2-HITC, metabolic assays can be misleading.
The MTT/MTS Artifact
Issue: You observe high cell viability in MTT assays even at cytotoxic concentrations. Cause: ITCs can react with the tetrazolium salts or alter mitochondrial reductase activity directly, leading to false positives. Solution: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays. These are less prone to redox interference by electrophiles.
Enantiomeric Purity Verification
Issue: "My (S)-2-HITC isn't working like the literature." Check: Did you buy a racemic mixture?
-
(S)-(+)-2-HITC: Natural, bioactive form.[2]
-
Racemic: 50% (R) / 50% (S).
-
Validation: Check the Certificate of Analysis (CoA) for Optical Rotation
. It should be positive (+). If the CoA says "Racemic" or doesn't specify, you are effectively dosing at half-potency.
References
-
Isothiocyanate Stability in Media
-
TRPA1 Covalent Mechanism
- Title: TRP channel activation by reversible covalent modific
- Source: PNAS (2007).
- Relevance: Defines the mechanism of AITC/ITC binding to cysteine residues on TRPA1.
-
URL:[Link]
-
Adrenaline Secretion & TRPA1
-
Solubility & DMSO Interference
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. TRPA1 agonists--allyl isothiocyanate and cinnamaldehyde--induce adrenaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-(+)-2-Heptyl Isothiocyanate Dosage for Cell Lines
Welcome to the technical support center for the application of (S)-(+)-2-Heptyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of this compound for various cell lines. Here, we will address common challenges and frequently asked questions to ensure the scientific integrity and success of your experiments.
I. Understanding this compound: A Primer
This compound belongs to the isothiocyanate (ITC) family, a group of naturally occurring organosulfur compounds found in cruciferous vegetables.[1] ITCs are known for their potential chemopreventive and therapeutic effects, which are attributed to their ability to modulate various cellular signaling pathways involved in carcinogenesis.[2][3] These pathways include detoxification, inflammation, apoptosis, and cell cycle regulation.[2]
The biological activity of ITCs is largely dependent on their chemical structure.[2] The electrophilic isothiocyanate group (-N=C=S) can react with sulfhydryl groups of proteins, leading to the modulation of their function. A key mechanism of action for many ITCs is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical regulator of cellular antioxidant and detoxification responses.[4][5][6]
Frequently Asked Questions (FAQs): The Basics
Q1: What is the primary mechanism of action for isothiocyanates like this compound?
A1: Isothiocyanates exert their effects through multiple interconnected signaling pathways.[2] A primary mechanism is the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant and phase II detoxification enzymes.[4][5] At higher concentrations, ITCs can induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspase cascades.[2][7]
Q2: Why is dosage optimization so critical for in vitro studies with this compound?
A2: The dose of this compound is critical for achieving the desired biological effect while avoiding off-target toxicity. At low concentrations, it may activate cytoprotective pathways like Nrf2.[4][5] However, at high concentrations, it can lead to cytotoxicity through the accumulation of ROS and other mechanisms.[8] Therefore, finding the optimal dose is essential to observe the specific cellular response you are investigating.
Q3: How does the stability of this compound in cell culture media affect experimental outcomes?
A3: Isothiocyanates can be unstable in aqueous solutions, including cell culture media.[1][9] Their stability is influenced by factors such as pH, temperature, and the presence of other components in the media.[9] A decline in the concentration of the active compound over the course of an experiment can lead to underestimation of its potency and inconsistent results.[9] It is crucial to be aware of this potential instability when designing and interpreting your experiments.
II. Troubleshooting Guide: From Preparation to Data Interpretation
This section provides a structured approach to troubleshooting common issues encountered when working with this compound.
Preparation and Handling
Q4: What is the best way to prepare a stock solution of this compound?
A4: Due to the low aqueous solubility and potential for degradation of isothiocyanates in water, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[10] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.[10]
Q5: I'm observing precipitation of the compound in my cell culture media. What should I do?
A5: Precipitation indicates that the final concentration of this compound exceeds its solubility in the media. To address this:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture media does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Prepare fresh dilutions: Prepare fresh dilutions of the compound from your stock solution for each experiment.
-
Serial dilutions: Perform serial dilutions in your cell culture media to reach the desired final concentrations.
Experimental Design and Execution
Q6: How do I determine the optimal concentration range for my specific cell line?
A6: The optimal concentration range is highly cell-line dependent. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits a biological process by 50%.[11]
Workflow for Determining Optimal Concentration Range
Caption: Workflow for determining the optimal dosage of this compound.
Q7: Which cell viability assay is most appropriate for use with this compound?
A7: Tetrazolium-based assays like MTT and XTT are commonly used to assess cell viability.[12][13] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to an insoluble purple formazan product by mitochondrial dehydrogenases.[14] | Well-established and cost-effective. | Requires a solubilization step to dissolve the formazan crystals.[14] |
| XTT | Reduction of a tetrazolium salt to a water-soluble orange formazan product. | Simpler protocol as it does not require a solubilization step.[14] | Can be more expensive than MTT. |
Q8: I am seeing high variability between replicate wells. What could be the cause?
A8: High variability can stem from several factors:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding your plates.
-
Edge effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for data collection.
-
Compound instability: As mentioned, isothiocyanates can be unstable in media.[9] Minimize the time between compound dilution and addition to cells.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate delivery of the compound and reagents.
Data Analysis and Interpretation
Q9: How do I calculate the IC50 value from my dose-response data?
A9: The IC50 value is determined by fitting your dose-response data to a sigmoidal (S-shaped) curve.[15] This can be done using graphing software like GraphPad Prism or by using a linear regression model on the linear portion of the curve.
Steps for IC50 Calculation:
-
Normalize your data: Convert your raw absorbance values to percentage inhibition relative to the untreated control.
-
Plot the data: Create a scatter plot with the log of the compound concentration on the x-axis and the percent inhibition on the y-axis.
-
Fit a curve: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit a sigmoidal curve to your data.
-
Determine the IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% inhibition on the y-axis.
Q10: My results are not consistent with published data. What should I consider?
A10: Discrepancies between your results and published findings can arise from several sources:
-
Different cell lines: Cell lines can have vastly different sensitivities to the same compound.[16]
-
Experimental conditions: Variations in incubation time, cell density, and media composition can all influence the outcome.
-
Compound purity and source: Ensure you are using a high-purity compound from a reputable supplier.
-
Assay methodology: Different viability assays can yield slightly different results.
III. Advanced Protocols and Mechanistic Studies
Once you have established the optimal dosage range, you may want to investigate the underlying mechanisms of action.
Investigating the Nrf2 Pathway
Q11: How can I determine if this compound is activating the Nrf2 pathway in my cells?
A11: Activation of the Nrf2 pathway can be assessed by several methods:
-
Western Blotting: Measure the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). An increase in Nrf2 protein levels in the nucleus is a key indicator of activation.[17]
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes.
-
Reporter Assays: Use a luciferase reporter construct containing the Antioxidant Response Element (ARE) to directly measure Nrf2 transcriptional activity.
Signaling Pathway of Nrf2 Activation by Isothiocyanates
Caption: Simplified diagram of Nrf2 pathway activation by isothiocyanates.
Assessing Apoptosis
Q12: What methods can I use to confirm that this compound is inducing apoptosis?
A12: Several assays can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[16]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[16]
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Detection of cleaved PARP by Western blotting is a hallmark of apoptosis.[18]
-
DNA Fragmentation Analysis: Apoptosis is characterized by the fragmentation of nuclear DNA. This can be visualized by agarose gel electrophoresis (DNA laddering) or quantified using a TUNEL assay.
IV. Conclusion
Optimizing the dosage of this compound is a critical first step for obtaining reliable and reproducible data in cell-based assays. By carefully designing and executing dose-response experiments, researchers can identify the appropriate concentration range to investigate the compound's biological activities. This guide provides a framework for troubleshooting common issues and for designing further experiments to elucidate the mechanisms of action of this promising natural compound.
References
-
Clarke, J. D., Dashwood, R. H., & Ho, E. (2008). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]
-
Yadav, V., et al. (2022). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. ResearchGate. [Link]
-
Wang, C., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. PMC. [Link]
-
Gotor, A. A., et al. (2024). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. MDPI. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
Mishra, A., et al. (2023). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. MDPI. [Link]
-
Cramer, J., & Jeffery, E. H. (2019). Sulforaphane: An emergent anti-cancer stem cell agent. PMC. [Link]
-
Zhang, Y. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate. [Link]
-
Cipolla, B. G., et al. (2015). Optimization of sulforaphane bioavailability from a glucoraphanin-rich broccoli seed extract in a model of dynamic gastric digestion and absorption by Caco-2 cell monolayers. ResearchGate. [Link]
-
Taha, E. A., et al. (2023). Efficacy and tolerability of sulforaphane in the therapeutic management of cancers: a systematic review of randomized controlled trials. Frontiers. [Link]
-
Bhattacharya, A., et al. (2010). Combination Therapy of Allyl Isothiocyanate and Conventional Anti-cancer Agents. PMC. [Link]
-
Sivinski, J., et al. (2017). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. PMC. [Link]
-
Zhang, H., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]
-
Luo, Y., et al. (2017). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. Wiley Online Library. [Link]
-
CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Ramirez, C., et al. (2023). Sulforaphane: An emergent anti-cancer stem cell agent. PMC. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Zadrozny, B., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]
-
Sangthong, S., et al. (2018). Cytotoxicity of several isothiocyanates against HepG2 cell line from various studies. ResearchGate. [Link]
-
Houghton, C. A. (2019). Broccoli or Sulforaphane: Is It the Source or Dose That Matters?. MDPI. [Link]
-
Clarke, J. D., et al. (2011). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. PMC. [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
-
Ngo, S. T., et al. (2022). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC. [Link]
-
Boyanapalli, S. S., et al. (2015). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. PMC. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Al-Oqail, M. M., et al. (2023). Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF. Biointerface Research in Applied Chemistry. [Link]
-
Abba, E., et al. (2023). Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells. PMC. [Link]
-
Kim, M. W., et al. (2020). Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte. Semantic Scholar. [Link]
-
Kumar, G. (2021, August 18). How to calculate IC50 value. YouTube. [Link]
-
KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]
-
Sangthong, S., et al. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 16. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isothiocyanate (ITC) Extraction & Stabilization
Topic: Troubleshooting Challenges in Isothiocyanate Extraction from Natural Sources
Audience: Researchers, Formulation Scientists, and Process Engineers.
Introduction: The Glucosinolate-Myrosinase Complex
Welcome to the Technical Support Center. If you are extracting isothiocyanates (ITCs) like Sulforaphane (SFN), Allyl-ITC (AITC), or Phenethyl-ITC (PEITC), you are likely battling a dynamic enzymatic system. Unlike static phytochemicals (e.g., polyphenols), ITCs are not "stored" in the plant; they are reactive intermediates formed only when the precursor glucosinolate (GSL) meets the enzyme myrosinase (thioglucosidase) upon tissue disruption.[1]
Your Primary Challenge: The "Hydrolysis Fork." Depending on reaction conditions (pH, temperature, and co-factors), the unstable aglycone intermediate can collapse into three distinct products. Only one (the ITC) is desired; the others (Nitriles and Epithionitriles) are biologically inactive or toxic.
Module 1: Optimizing Enzymatic Hydrolysis
User Question: My HPLC shows high glucosinolate depletion but very low ITC yield. Instead, I see a large unknown peak. What is happening?
Diagnosis: You are likely triggering the Epithiospecifier Protein (ESP) pathway or operating at an acidic pH, both of which favor Nitrile formation over ITCs.
Technical Insight: In many Brassica species (especially broccoli and cabbage), the presence of ESP directs the pathway toward non-bioactive nitriles. ESP is more heat-labile than myrosinase but requires specific handling.
Troubleshooting Protocol:
| Parameter | Optimal Condition | Mechanism / Logic |
| pH Control | pH 6.0 – 7.0 | Acidic conditions (pH < 4) and Fe²⁺ ions favor nitrile formation (Lossen rearrangement). Neutral pH favors the Loosen-like rearrangement to ITCs [1]. |
| Temperature | 60°C (Pre-treatment) | Heating fresh biomass to 60°C for 10 min before homogenization inactivates ESP while retaining ~80% myrosinase activity [2]. |
| Exogenous Enzyme | Add Myrosinase | If you freeze-dried or boiled your sample (killing endogenous myrosinase), you must add exogenous myrosinase (e.g., from mustard seeds) to trigger conversion [3]. |
| Hydration | Water > Buffer | Hydrolysis requires an aqueous environment. Dry extraction (e.g., direct ethanol on powder) yields 0% ITC because the enzyme cannot function. |
Visualization: The Hydrolysis Decision Tree
Caption: The critical divergence of glucosinolate hydrolysis. To maximize ITC yield, pathways A and B must be blocked via ESP inactivation and pH buffering.
Module 2: Extraction Solvent Selection & Phase Separation
User Question: I am using Methanol for extraction, but my Sulforaphane degrades within 24 hours. Which solvent is best?
Diagnosis: Nucleophilic attack. Methanol and water are nucleophiles that can slowly degrade ITCs over time, especially at higher temperatures. Furthermore, ITCs are lipophilic, while their precursors (GSLs) are hydrophilic.
Technical Insight: Avoid alcohols (methanol/ethanol) for long-term storage or high-temperature extraction if possible, as they can form thiocarbamates. However, Ethanol is often used for "Green" extraction if processed immediately. The gold standard for purity is Methylene Chloride (DCM) , but Ethyl Acetate is the preferred safer alternative [4].
Solvent Performance Matrix:
| Solvent | Extraction Efficiency (SFN) | Stability Profile | Toxicity | Best For... |
| Methylene Chloride (DCM) | High (>95%) | High (Non-nucleophilic) | Toxic | Analytical standards; GC-MS. |
| Ethyl Acetate | High (~90-96%) | Moderate | Low (Green) | Scalable food-grade extraction. |
| Ethanol (EtOH) | Moderate | Low (Reacts over time) | Low (GRAS) | Rapid extraction if analyzed immediately. |
| Water | Poor (for ITC isolation) | Very Low (Hydrolysis) | None | Initial enzymatic hydrolysis step only. |
Step-by-Step Protocol: The "Two-Phase" Strategy Goal: Separate the lipophilic ITC from the hydrophilic matrix and unreacted GSLs.
-
Hydrolysis: Incubate plant powder in phosphate buffer (pH 7.0) at 37°C for 2–4 hours. Add Ascorbic Acid (0.5 mM) to boost myrosinase activity.
-
Quenching: (Optional) Cool to 4°C to slow reactions.
-
L-L Extraction: Add an equal volume of Ethyl Acetate . Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 3000 x g for 5 minutes. The ITC will migrate to the upper organic layer; residual GSLs and glucose remain in the aqueous layer.
-
Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ to remove residual water (crucial for stability).
-
Concentration: Evaporate solvent under vacuum at < 35°C . Warning: ITCs are volatile. Do not use high heat.
Module 3: Stability & Cyclization (The "Goitrin" Problem)
User Question: I am extracting from seeds containing Progoitrin. I cannot find the ITC peak, but I see a peak at a different retention time.
Diagnosis: Spontaneous Cyclization. If the glucosinolate has a hydroxyl group on the side chain (e.g., Progoitrin), the resulting hydroxy-ITC is extremely unstable. It spontaneously cyclizes to form an Oxazolidine-2-thione (e.g., Goitrin).
Technical Insight: This is not a "degradation" in the traditional sense but a structural rearrangement. Goitrin is stable but biologically distinct from ITCs.
-
Prevention: You cannot prevent this cyclization if the precursor is Progoitrin. You must quantify the oxazolidine-2-thione as the marker for conversion.
-
Volatile Loss: For volatile ITCs like Allyl-ITC (Mustard/Wasabi), evaporation during the drying step is the #1 cause of yield loss. Never evaporate to complete dryness. Leave a small volume of solvent or use a "keeper" solvent (e.g., triglyceride oil) if compatible with downstream use.
Module 4: Analytical Troubleshooting (HPLC vs. GC)
User Question: My GC-MS results show poor reproducibility for Sulforaphane, but HPLC works fine. Why?
Diagnosis: Thermal Degradation in the Injector. Sulforaphane decomposes at high temperatures. Standard GC inlet temperatures (250°C+) can cause degradation inside the instrument before the column [5].
Comparison & Recommendations:
| Feature | HPLC (UV/DAD) | GC-MS |
| Suitability | Recommended for non-volatile ITCs (Sulforaphane). | Recommended for volatile ITCs (Allyl-ITC). |
| Detection | 240–250 nm (N=C=S absorption). | Mass Spec (EI). |
| Common Issue | Matrix interference (co-elution). | Thermal breakdown of heavy ITCs. |
| Fix | Use Cyclodextrin-modified mobile phases for chiral separation if needed. | Use "Cold On-Column" injection or derivatize with mercaptoethanol. |
Workflow Visualization: Analytical Decision Making
Caption: Selecting the correct analytical instrument based on ITC volatility prevents thermal degradation artifacts.
References
-
Hanschen, F. S., et al. (2017).[2] Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40807.[3] Link
-
Matusheski, N. V., et al. (2004). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 52(7), 1881-1886. Link
-
Fahey, J. W., et al. (2015). Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase. PLoS ONE, 10(11), e0140963. Link
-
Campas-Baypoli, O. N., et al. (2010). Sulforaphane stability in different solvents and temperature conditions. Journal of Food Science, 75(9), C756-C761. Link
-
Jin, Y., et al. (2009). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 57(6), 2314-2317. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Temperature and Light Regimes Shape Seasonal Variation in Glucosinolate Hydrolysis in Red Cabbage - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of (S)-(+)-2-Heptyl isothiocyanate during experiments
Welcome to the technical support center for (S)-(+)-2-Heptyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing degradation and troubleshooting common issues encountered during experimentation. As a potent bioactive compound, ensuring the stability and integrity of this compound is paramount for reproducible and accurate results. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your research endeavors.
Understanding the Molecule: The Stability Challenge
This compound, an aliphatic isothiocyanate, possesses a highly reactive electrophilic isothiocyanate (-N=C=S) functional group. This reactivity, while crucial for its biological activity, also renders it susceptible to degradation. The primary degradation pathway is hydrolysis, which is significantly influenced by environmental factors such as moisture, pH, and temperature. Additionally, reactions with nucleophiles commonly found in experimental systems can lead to the formation of unwanted byproducts, compromising the purity and efficacy of the compound.
This guide will equip you with the knowledge and practical strategies to mitigate these challenges, ensuring the integrity of your experiments from storage to analysis.
Troubleshooting Guide: A Proactive Approach to Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Storage and Handling
Question 1: I've just received my vial of this compound. What are the absolute critical first steps for storage to prevent immediate degradation?
Answer: The moment you receive this compound, proper storage is your first line of defense against degradation. Due to its moisture-sensitive nature, immediate and correct storage is crucial.[1]
-
Immediate Action: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, the compound's integrity may be at risk.
-
Optimal Storage Conditions: Store the vial in a tightly sealed container in a cool, dry, and dark place. A recommended temperature is 2-8°C.[2] For long-term storage, consider placing the vial inside a desiccator containing a suitable desiccant to create an anhydrous environment.
-
Inert Atmosphere: For the highest level of protection, especially for long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can displace any residual moisture and oxygen.
Question 2: I've noticed a decrease in the compound's activity in my assays over time, even with proper refrigerated storage. What could be happening?
Answer: A gradual loss of activity, despite refrigerated storage, often points to repeated exposure to atmospheric moisture and temperature fluctuations. Each time the vial is opened, it's exposed to the lab environment.
-
Moisture Ingress: The primary culprit is likely hydrolysis of the isothiocyanate group. Even brief exposures to humid air can introduce enough moisture to initiate this degradation process, leading to the formation of the corresponding inactive amine, 2-heptylamine.[2][3]
-
Temperature Cycling: Frequent removal from and return to cold storage can cause condensation to form inside the vial, exacerbating the moisture issue.
-
Mishandling: Not allowing the vial to warm to room temperature before opening can cause condensation of atmospheric moisture onto the cold compound.
Pro-Tip: To mitigate this, aliquot the this compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the environment.
Experimental Workflow
Question 3: My experimental results are inconsistent. Could my choice of solvent be causing degradation of the this compound?
Answer: Absolutely. The choice of solvent is critical and can be a significant source of degradation. Isothiocyanates are reactive towards nucleophilic solvents, especially protic solvents.
-
Incompatible Solvents: Avoid using protic solvents such as water and alcohols (methanol, ethanol) as primary solvents for stock solutions if long-term stability is required.[1][4] These solvents contain nucleophilic hydroxyl groups that can react with the isothiocyanate group to form thiocarbamates.[4]
-
Recommended Solvents: Aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are generally more suitable for dissolving and storing isothiocyanates for experimental use. However, even these solvents should be of high purity and anhydrous grade to minimize water content.
-
Aqueous Buffers: If your experiment requires an aqueous buffer, prepare the this compound stock solution in a compatible aprotic solvent (like DMSO) and add it to the aqueous buffer immediately before use. The stability of isothiocyanates in aqueous media is often poor.[5][6]
Question 4: I am performing a cell-based assay and need to dissolve this compound in a vehicle for administration. What are the best practices?
Answer: For cell-based assays, the vehicle preparation is a critical step where degradation can occur rapidly.
-
Vehicle Selection: DMSO is a common and generally suitable vehicle for dissolving this compound for in vitro studies. Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Stock Concentration: Prepare a concentrated stock solution in DMSO. This minimizes the amount of DMSO introduced to your cell culture, reducing potential solvent-induced toxicity.
-
Working Dilutions: Make fresh working dilutions from the DMSO stock in your cell culture medium immediately before treating the cells. Do not store the compound in the aqueous culture medium for extended periods, as hydrolysis will occur.
Question 5: I suspect my compound is degrading during my experiment. How can I confirm this and identify the degradation products?
Answer: Analytical techniques are essential for confirming degradation and identifying the byproducts.
-
Analytical Method of Choice: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for analyzing isothiocyanates.[7] However, since aliphatic isothiocyanates like this compound lack a strong chromophore, direct UV detection can be challenging and may require derivatization.[7]
-
Identifying Degradation Products: The primary degradation product from hydrolysis is the corresponding amine (2-heptylamine). Another common byproduct, especially in the presence of amines, is a thiourea derivative.[5] You can look for the appearance of new peaks in your HPLC chromatogram that correspond to these potential degradation products. Mass spectrometry (LC-MS) is a powerful tool for confirming the identity of these species.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
The two most common degradation products are:
-
2-Heptylamine: Formed via hydrolysis of the isothiocyanate group. This is often the major degradation product in the presence of water.
-
N,N'-di-(2-heptyl)thiourea: This can form from the reaction of this compound with its hydrolysis product, 2-heptylamine. The formation is more favorable at neutral to basic pH.
Q2: How does pH affect the stability of this compound?
The stability of isothiocyanates is highly pH-dependent. Generally, they are more stable under slightly acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis and reaction with other nucleophiles increases significantly.[5]
Q3: Can I store solutions of this compound?
For maximum stability, it is always best to prepare solutions fresh. If you must store a solution, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO), store at -20°C or -80°C, and protect from light and moisture. Avoid storing in aqueous buffers.
Q4: What safety precautions should I take when handling this compound?
Isothiocyanates are known to be irritants and can be toxic. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[2]
Q5: Are there any materials I should avoid when working with this compound?
Avoid strong oxidizing agents, strong acids, strong bases, and amines as they can react with the isothiocyanate group.[2] Also, be mindful of plasticware, as some plastics may be incompatible or leach contaminants. Glassware is generally preferred.
Data & Protocols
Table 1: Solvent Compatibility and Stability Considerations
| Solvent/Reagent Class | Compatibility | Rationale & Recommendations |
| Aprotic Solvents | ||
| Acetonitrile | Good | Recommended for stock solutions. Use anhydrous grade. |
| Dimethyl Sulfoxide (DMSO) | Good | Common vehicle for cell-based assays. Use anhydrous grade. |
| Dimethylformamide (DMF) | Good | Suitable for stock solutions. Use anhydrous grade. |
| Dichloromethane (DCM) | Good | Can be used for extractions and some reaction setups. |
| Protic Solvents | ||
| Water | Poor | Causes rapid hydrolysis to the corresponding amine. Avoid for storage. |
| Alcohols (Methanol, Ethanol) | Poor | Reacts to form thiocarbamates. Avoid for stock solutions. |
| Aqueous Buffers | Poor | Leads to hydrolysis. Prepare fresh and use immediately. |
| Other Reagents | ||
| Primary/Secondary Amines | Reactive | Reacts to form thioureas. Avoid in stock solutions unless it's the intended reaction.[5] |
| Strong Acids/Bases | Reactive | Can catalyze degradation. Maintain a neutral or slightly acidic pH if possible.[2] |
Protocol 1: Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling of this compound.
Protocol 2: General HPLC Method for Monitoring this compound and its Degradation
This is a general method that should be optimized for your specific instrument and experimental conditions.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a lower percentage of B and gradually increase to elute the non-polar compound. A starting point could be 50% B, increasing to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm (Note: Sensitivity may be low. Derivatization may be necessary for quantification of low concentrations).
-
Sample Preparation:
-
Dilute a small aliquot of your experimental sample in the mobile phase starting condition.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Monitor the retention time of the main peak corresponding to this compound.
-
Look for the appearance of new, more polar peaks at earlier retention times, which may correspond to degradation products like 2-heptylamine.
-
Degradation Pathway Visualization
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Results with (S)-(+)-2-Heptyl Isothiocyanate
Welcome to the technical support center for (S)-(+)-2-Heptyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving consistent and reliable experimental outcomes with this chiral reagent. Drawing from extensive experience in synthetic and analytical chemistry, this resource offers in-depth insights into the nuances of working with aliphatic isothiocyanates, with a specific focus on the unique characteristics of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: What are the key properties and stability considerations for this compound?
This compound is a chiral aliphatic isothiocyanate. Like other isothiocyanates, it is a reactive compound susceptible to degradation. Key factors influencing its stability include:
-
Moisture: Isothiocyanates can hydrolyze in the presence of water, especially at non-neutral pH, to form corresponding amines.[1] It is crucial to use anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) during reactions.
-
Temperature: Aliphatic isothiocyanates can be sensitive to heat.[2] Elevated temperatures can lead to decomposition or unwanted side reactions. It is advisable to store the reagent at low temperatures (refer to the supplier's recommendation, typically 2-8°C) and protect it from light.[3]
-
pH: The isothiocyanate group is most stable at a neutral pH.[4] Under alkaline conditions (pH 9-11), its reaction with amines to form thioureas is favored, while acidic conditions can promote hydrolysis.[4]
-
Solvents: The choice of solvent can impact stability and reactivity. Polar solvents can facilitate the degradation of isothiocyanates.[5] For reactions, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally preferred.
Q2: What are the primary applications of this compound?
As a chiral isothiocyanate, this compound is primarily used in two main areas:
-
Synthesis of Chiral Thioureas: It serves as a building block for the synthesis of non-symmetrical, chiral thioureas by reacting it with primary or secondary amines.[6] These chiral thioureas are valuable in medicinal chemistry and as organocatalysts in asymmetric synthesis.[7]
-
Chiral Derivatizing Agent: It can be used as a chiral derivatizing agent to determine the enantiomeric purity of chiral amines and other nucleophiles.[6][8] The reaction with a racemic or enantiomerically enriched amine produces a mixture of diastereomeric thioureas, which can then be separated and quantified using techniques like HPLC or NMR spectroscopy.[8]
Q3: How can I confirm the purity and enantiomeric excess of my this compound reagent?
Ensuring the quality of your starting material is the first step toward reproducible results.
-
Purity Analysis: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiomeric Excess (ee) Analysis: The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).[9] This typically involves a specialized chiral stationary phase.
Troubleshooting Guide: Common Issues and Solutions
This section provides detailed troubleshooting for common problems encountered during experiments with this compound.
Problem 1: Low or No Product Yield in Thiourea Synthesis
You are reacting this compound with a primary or secondary amine to synthesize a chiral thiourea, but the yield is disappointingly low.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound | The isothiocyanate may have degraded due to improper storage or handling (exposure to moisture or heat).[1] | Verify the purity of the isothiocyanate by TLC or GC-MS before use. If degradation is suspected, purify the reagent by vacuum distillation or use a fresh batch. |
| Low Nucleophilicity of the Amine | Sterically hindered amines or electron-deficient aromatic amines may react slowly with the isothiocyanate, which is not a strong electrophile.[10] | Increase the reaction temperature. Consider using a different solvent that may better solvate the transition state. The addition of a non-nucleophilic organic base like triethylamine (TEA) can sometimes facilitate the reaction.[10] |
| Presence of Moisture | Water in the reaction will hydrolyze the isothiocyanate to the corresponding amine, reducing the amount available to react with your target amine.[1] | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Inappropriate Reaction Temperature | While some reactions require heat, excessive temperatures can lead to the decomposition of the isothiocyanate or the thiourea product. | If the reaction is slow at room temperature, try gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC to avoid prolonged heating. |
| Suboptimal Solvent Choice | The solvent can influence the reaction rate.[5] | Aprotic solvents such as DCM, THF, or acetonitrile are generally good choices. If the reaction is sluggish, consider changing the solvent. |
| Product Loss During Work-up | The thiourea product may have some solubility in the aqueous phase during extraction, or it may be sensitive to the pH of the wash solutions. | Minimize the volume of aqueous washes. If the product is suspected to be base-sensitive, use neutral or slightly acidic washes (e.g., dilute HCl followed by saturated sodium bicarbonate). |
| Degradation During Purification | Prolonged exposure to silica gel during column chromatography can sometimes lead to the degradation of sensitive compounds. | Minimize the time the product is on the column. Consider alternative purification methods such as recrystallization, which can be very effective for solid thioureas.[11] |
Problem 2: Inconsistent Diastereomeric Ratio in Derivatization Reactions
When using this compound as a chiral derivatizing agent for a racemic amine, you observe inconsistent diastereomeric ratios between experiments.
Caption: Key steps to ensure consistent diastereomeric ratios.
| Potential Cause | Explanation | Recommended Solution |
| Kinetic Resolution | If the reaction is not driven to completion, and one enantiomer of the amine reacts faster with the isothiocyanate than the other, the resulting diastereomeric ratio will not reflect the true enantiomeric composition of the starting amine. | Ensure the reaction goes to completion by using a slight excess of the this compound (e.g., 1.1 equivalents) and allowing for sufficient reaction time. Monitor the disappearance of the starting amine by TLC or LC-MS. |
| Inaccurate Stoichiometry | If the amine is the limiting reagent and the reaction does not go to completion, this can lead to kinetic resolution. | Accurately determine the concentration of your amine solution. Use precise measurements for both the amine and the isothiocyanate. |
| Racemization | While less common for the isothiocyanate itself under standard reaction conditions, the resulting thiourea could potentially undergo racemization under harsh conditions (e.g., strong base or high heat), although this is unlikely for simple thioureas. | Use mild reaction conditions. If a base is needed, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). |
| Inconsistent Analytical Method | Variations in the HPLC or NMR analysis can lead to apparent differences in the diastereomeric ratio. This can include issues with peak integration, column performance, or sample preparation for NMR. | Develop a robust and validated analytical method. For HPLC, ensure baseline separation of the diastereomers. For NMR, choose well-resolved signals for integration and ensure complete relaxation between scans. |
Experimental Protocols
The following are detailed, step-by-step methodologies for common applications of this compound.
Protocol 1: Synthesis of a Chiral Thiourea
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.[12]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure chiral thiourea.[11][13]
Protocol 2: Chiral Derivatization for Enantiomeric Excess Determination by HPLC
This protocol outlines the derivatization of a racemic primary amine for subsequent analysis.
Materials:
-
Racemic primary amine
-
This compound
-
Anhydrous acetonitrile
-
Vial with a screw cap
Procedure:
-
Prepare a stock solution of the racemic amine in anhydrous acetonitrile (e.g., 1 mg/mL).
-
In a clean, dry vial, add a known volume of the amine stock solution (e.g., 100 µL).
-
Add a slight excess of this compound (e.g., 1.1 equivalents relative to the amine).
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours to ensure complete conversion.
-
Dilute the reaction mixture with the mobile phase to be used for the HPLC analysis to an appropriate concentration.
-
Inject the diluted sample onto a suitable achiral HPLC column (e.g., C18) to separate and quantify the resulting diastereomers.
Data Presentation
The following table provides a general guide for solvent selection in reactions involving this compound.
Table 1: Solvent Selection Guide
| Solvent | Polarity | Suitability for Reaction | Notes |
| Dichloromethane (DCM) | Medium | Excellent | Good for most reactions; easy to remove. |
| Tetrahydrofuran (THF) | Medium | Excellent | Ensure it is anhydrous and inhibitor-free. |
| Acetonitrile | Polar Aprotic | Good | Can be used, but ensure it is anhydrous. |
| Toluene | Non-polar | Good | May require heating for less reactive amines. |
| Water | Polar Protic | Not Recommended | Promotes hydrolysis of the isothiocyanate.[1] |
| Alcohols (e.g., Ethanol) | Polar Protic | Not Recommended | Can react with the isothiocyanate to form thiocarbamates. |
References
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Journal of Food Science and Technology. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). Songklanakarin Journal of Science and Technology. [Link]
-
Synthesis of Thiourea and Urea Organocatalysts by Opioids. (n.d.). DORAS | DCU Research Repository. [Link]
-
Optimization of the reaction conditionsa. (n.d.). ResearchGate. [Link]
-
Optimization for the reaction conditions. (n.d.). ResearchGate. [Link]
-
Chiral and stable isotope analysis in forensic chemistry: novel psychoactive substance analysis. (n.d.). Enlighten: Theses. [Link]
-
Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. (2024). Molecules. [Link]
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (2018). Green Chemistry. [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? (2022). Reddit. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
1-Phenylethyl Isothiocyanate. New Chirality Recognizing Reagents for the Determination of Enantiomeric Purity of Chiral Amines by NMR. (n.d.). Chemistry Letters. [Link]
-
Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. (2024). ChemRxiv. [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
-
A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. (2023). Analytical Chemistry. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Storage and Handling of Immunobiologics. (2024). Centers for Disease Control and Prevention. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). Chiralpedia. [Link]
-
Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. (2022). MDPI. [Link]
-
Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. (2015). Cancer Research. [Link]
-
Chapter 5: Vaccine Storage and Handling. (2023). Centers for Disease Control and Prevention. [Link]
-
14.3: Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]
-
Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. (2009). Chemical Communications. [Link]
-
Vaccine Storage and Handling Toolkit. (2023). Centers for Disease Control and Prevention. [Link]
-
Are isothiocyanates potential anti-cancer drugs? (2009). Acta Pharmacologica Sinica. [Link]
-
Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. (2016). CrystEngComm. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiral Resolution. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). ResearchGate. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2015). Journal of Chromatography B. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). Metabolites. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of aminesw. (2009). RSC Publishing. [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 5: Vaccine Storage and Handling | Pink Book | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isothiocyanate (ITC) Therapeutics
Topic: Enhancing the Therapeutic Efficacy of Isothiocyanates (ITCs) Ticket ID: ITC-OPT-2024 Status: Open Agent: Senior Application Scientist
Introduction
Welcome to the ITC Technical Support Center. You are likely here because Isothiocyanates (e.g., Sulforaphane, PEITC, BITC) are showing inconsistent IC50 values, poor in vivo bioavailability, or confounding assay results.
ITCs are "soft" electrophiles that react rapidly with thiols (sulfhydryl groups). While this reactivity drives their therapeutic mechanism (Nrf2 activation, NF-κB inhibition), it is also the source of significant experimental instability and off-target binding. This guide provides troubleshooting workflows to stabilize these compounds, deliver them effectively, and validate their efficacy without artifacts.
Module 1: Stability & Formulation Troubleshooting
Issue: "My IC50 values increase (potency drops) if I store the working solution for >4 hours."
Root Cause: ITCs are highly unstable in aqueous media.[1] They undergo hydrolysis to form amines or react with nucleophiles in the buffer. In standard cell culture media (pH 7.4, 37°C), the half-life of Sulforaphane (SFN) can be less than 12 hours, while Allyl Isothiocyanate (AITC) degrades even faster.
Solution: Cyclodextrin Complexation
Encapsulating ITCs in
Protocol: Preparation of ITC-
-CD Inclusion Complexes
Standardize this workflow to ensure batch-to-batch consistency.
-
Stoichiometry: Calculate a 1:1 molar ratio of ITC (Guest) to
-CD (Host). -
Solubilization: Dissolve
-CD in distilled water at 40°C until clear. -
Addition: Dissolve the ITC in a minimal volume of Ethanol (EtOH). Add this dropwise to the
-CD solution under continuous stirring. -
Complexation (Sonication):
-
Instrument: Probe Sonicator (e.g., QSonica or similar).
-
Settings: 20 kHz, 40% amplitude.
-
Duration: Pulse for 10 minutes (5s ON / 5s OFF) to prevent overheating.
-
-
Lyophilization: Freeze the solution at -80°C and lyophilize for 24 hours.
-
Storage: Store the resulting white powder at -20°C. It is stable for months.
Data Visualization: Stability Pathways The following diagram illustrates the fate of free ITCs vs. CD-complexed ITCs.
Figure 1: Degradation vs. Stabilization pathways. Free ITCs rapidly degrade in media, whereas Cyclodextrin complexes protect the electrophilic -N=C=S group until cellular contact.
Module 2: Bioavailability & Delivery
Issue: "In vivo tumor reduction is negligible despite high in vitro potency."
Root Cause: ITCs are rapidly conjugated by Glutathione S-transferases (GSTs) and excreted via the mercapturic acid pathway. Free ITCs rarely reach solid tumors in sufficient concentrations.
Solution: PEGylated Liposomal Delivery Liposomes protect ITCs from systemic clearance and exploit the Enhanced Permeability and Retention (EPR) effect to target tumors.
Protocol: Synthesis of SFN-Loaded Stealth Liposomes
Use the Thin-Film Hydration Method.
Reagents:
-
HSPC (Hydrogenated Soy Phosphatidylcholine)
-
Cholesterol (Stabilizer)
-
DSPE-PEG2000 (Stealth agent to evade immune clearance)
-
Molar Ratio: 55:40:5 (HSPC:Chol:PEG)
Step-by-Step:
-
Film Formation: Dissolve lipids and ITC (e.g., PEITC or SFN) in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.
-
Evaporation: Use a rotary evaporator (45°C, vacuum) to remove solvents until a thin, dry lipid film forms on the flask wall.
-
Hydration: Add PBS (pH 7.4) pre-warmed to 55°C. Rotate flask for 1 hour. The film will peel off, forming large multilamellar vesicles (MLVs).
-
Sizing (Extrusion): Pass the suspension through a polycarbonate membrane (100 nm pore size) 10 times using an extruder. This ensures uniform size (~120 nm).
-
Purification: Dialyze against PBS (10 kDa cutoff) for 4 hours to remove unencapsulated ITC.
Troubleshooting Table: Liposome Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitation | Lipid concentration too high (>20 mg/mL). | Dilute lipid mixture; ensure hydration temp > Transition temp (Tm). |
| Low Encapsulation Efficiency (<30%) | ITC is too hydrophobic or volatile. | Increase Cholesterol content to rigidify membrane; add ITC during film formation, not hydration. |
| Particle Size > 200nm | Insufficient extrusion or aggregation. | Increase number of extrusion passes; check membrane integrity. |
Module 3: Assay Interference & Validation
Issue: "I see cytotoxicity in MTT assays, but no apoptosis in Annexin V."
Root Cause: ITCs are notorious for assay interference.
-
Protein Binding: ITCs bind covalently to serum proteins (Albumin in FBS), reducing the free concentration available to cells. An IC50 in 10% FBS is often 10x higher than in serum-free media.
-
Reductase Interference: ITCs generate Reactive Oxygen Species (ROS). MTT/MTS assays rely on mitochondrial reductases. ROS can interfere with the reduction of the tetrazolium dye, leading to artifacts.
Solution: Validation Workflow
-
Serum Correction: Always state the FBS concentration. For mechanistic studies, pulse-treat in serum-free media for 2 hours, then replace with complete media.
-
Alternative Assays: Do not rely solely on metabolic assays (MTT/Alamar Blue). Validate with:
-
Membrane Integrity: LDH Release Assay (measures cell death, not metabolism).
-
Direct Counting: Trypan Blue exclusion.
-
ATP Assays: CellTiter-Glo (less susceptible to ROS interference).
-
Visual Logic: Assay Interference Points
Figure 2: Critical interference points in standard viability assays. Serum binding reduces potency, while ROS generation can skew metabolic readouts.
Module 4: Synergistic Combinations
Issue: "The ITC alone causes cell cycle arrest but not cell death."
Root Cause: Cancer cells often upregulate antioxidant defenses (Nrf2/GSH) to survive ITC-induced stress.
Solution: Combination Therapy Use ITCs as "Sensitizers." The primary mechanism for synergy is GSH Depletion . ITCs bind cellular Glutathione, disabling the cell's ability to neutralize a second, ROS-inducing chemotherapy agent.[2]
Synergy Table: Verified Combinations
| ITC Variant | Partner Drug | Mechanism of Synergy | Target Cancer |
| PEITC | Cisplatin | PEITC depletes GSH; prevents Cisplatin detoxification. | Ovarian, Lung |
| Sulforaphane | Doxorubicin | SFN inhibits NF-κB, preventing Dox-induced resistance. | Breast (MCF-7) |
| BITC | TRAIL | BITC upregulates Death Receptors (DR4/DR5). | Glioblastoma |
| PEITC | Gefitinib | PEITC induces degradation of Mcl-1 (anti-apoptotic).[3] | NSCLC (Lung) |
Mechanism of Action: The "One-Two Punch"
Figure 3: Synergistic mechanism of PEITC and Cisplatin. PEITC disables the cellular antioxidant shield (GSH), allowing Cisplatin to inflict lethal DNA damage.
References
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis.
-
Abba, Y. et al. (2021). Synthesis, Physiochemical and Biological evaluation of Inclusion Complex of Benzyl Isothiocyanate encapsulated in cyclodextrins. bioRxiv.
-
Miyoshi, N. et al. (2004). Benzyl isothiocyanate induces apoptosis in human colon cancer cells via activation of caspase-3 and -9. International Journal of Cancer.
-
Hu, J. et al. (2020). Phenethyl isothiocyanate synergistically induces apoptosis with Gefitinib in non-small cell lung cancer cells via endoplasmic reticulum stress-mediated degradation of Mcl-1.[3] Cell Communication and Signaling.
-
Mi, L. et al. (2011). Isothiocyanates: Small molecules with big potential. Journal of Nutritional Biochemistry.
Sources
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate synergistically induces apoptosis with Gefitinib in non-small cell lung cancer cells via endoplasmic reticulum stress-mediated degradation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the volatility of isothiocyanates in the lab
Welcome to the Isothiocyanate (ITC) Technical Support Center.
Current Status: 🟢 Operational Ticket Queue: High Volume regarding Volatility, Stability, and Reproducibility.[1] Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.[1]
Introduction: The "Ghost" in the Machine
You are likely here because your IC50 curves are shifting, your control wells are dying, or your stock solutions have lost potency.[1] Isothiocyanates (ITCs) like Sulforaphane (SFN), Allyl Isothiocyanate (AITC), and Phenethyl Isothiocyanate (PEITC) are not standard small molecules.[1] They are electrophilic, lipophilic, and volatile .[1]
They do not just sit in a well; they partition into headspaces, react with protein thiols in your media, and hydrolyze in aqueous buffers.[1] This guide treats these compounds as dynamic systems, not static reagents.
Ticket #001: "My Stock Solution Concentration is Dropping"
Issue: User reports loss of potency in stock solutions stored at -20°C. Diagnosis: Hydrolysis due to wet solvents or improper sealing.[1]
ITCs contain the
Troubleshooting Protocol: Anhydrous Storage
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO (Grade ≥99.9%) | Ethanol is too volatile; evaporation alters concentration.[1] DMSO stabilizes the dipole, but it must be dry to prevent hydrolysis. |
| Temperature | -80°C (Preferred) or -20°C | Chemical degradation rates drop significantly at -80°C. |
| Vessel | Glass with PTFE-lined Septum | ITCs can leach plasticizers from standard PP tubes.[1] Lipophilicity drives ITCs into the plastic matrix. |
| Headspace | Argon/Nitrogen Purge | Displaces humid air before sealing.[1] |
Corrective Action:
-
Purchase anhydrous DMSO in septum-sealed bottles.[1]
-
Do not use serological pipettes to draw from the master bottle (introduces humidity).[1] Use a syringe with a needle through the septum.
-
Aliquot immediately into single-use glass vials. Never freeze-thaw ITC stocks more than once. [1]
Ticket #002: "My Control Cells Are Dying (The Edge Effect)"
Issue: In a 96-well plate, untreated control wells adjacent to high-dose ITC wells show toxicity. Diagnosis: Vapor Phase Transfer (Cross-Contamination). [1]
This is the most common failure mode with AITC and PEITC. These compounds have high vapor pressures.[1] In a 37°C incubator, they transition to the gas phase, fill the plate headspace, and re-dissolve into adjacent wells, dosing your controls.[1]
Visualizing the Failure Mode
Figure 1: The "Vapor Bridge" mechanism where volatile ITCs bypass physical barriers via the headspace.[1]
The "Checkerboard" Isolation Protocol
Do not use adjacent wells for distinct doses.
-
Seal It: Use an adhesive foil seal (e.g., AlumaSeal) rather than a breathable membrane.[1] Note: This creates a hypoxic environment; ensure your cell line tolerates this or limit assay time.
-
Space It: Use the layout below.
-
Volume: Fill wells to 200 µL (max safe volume) to minimize headspace volume.
Recommended Plate Map:
| 1 | 2 | 3 | 4 | 5 | |
| A | X | X | X | X | X |
| B | X | T1 | X | C1 | X |
| C | X | X | X | X | X |
| D | X | T2 | X | C2 | X |
Ticket #003: "My IC50 Shifts When I Change Media"
Issue: Results in DMEM + 10% FBS differ from results in serum-free media. Diagnosis: Protein Thiol Scavenging.
ITCs are electrophiles.[1][4][5] They react with sulfhydryl (-SH) groups.[1]
-
Target: Intracellular Cysteine (the goal).[1]
-
Distraction: Extracellular Albumin (BSA/FBS) and Glutathione.[1]
If your media contains 10% FBS, it is rich in albumin.[1] The ITC reacts with the albumin before it enters the cell, effectively lowering the free concentration.
Mechanism of Action & Loss[3][6][7]
Figure 2: Competitive pathways for ITCs.[1] Reaction with extracellular protein (Albumin) reduces bioavailability for the intracellular target (Keap1).
Troubleshooting Guide: Media Formulation
| Variable | Impact | Recommendation |
| FBS (Serum) | High albumin binds ITC.[1] | Run "Pulse" experiments: Treat in serum-free media for 1-2 hours, then wash and replace with complete media. |
| Thiol Buffers | HEPES is safe.[1] Avoid TRIS. | Tris contains an amine that can react with ITCs (slowly) to form thioureas.[1] Use Phosphate or HEPES buffers.[1] |
| Stability | SFN t1/2 ≈ 2.2 hrs.[1] AITC t1/2 < 30 mins.[1][6] | Do not prepare dilutions in media until the exact moment of dosing. |
Ticket #004: "My Eyes Burn When I Open the Incubator"
Issue: Researcher experiences ocular irritation. Diagnosis: Safety Breach (Lachrymator Activity). [1]
AITC (Allyl Isothiocyanate) is chemically related to mustard gas agents.[1] It is a potent lachrymator (tear gas).[1]
Immediate Safety Protocol:
-
Containment: All ITC handling (weighing, dilution) must occur in a Class II Fume Hood .[1]
-
PPE: Standard latex gloves are permeable to organic ITCs.[1] Use Nitrile (double-gloved) or Silver Shield laminate gloves for concentrated stocks.[1]
-
Disposal: Neutralize waste. Do not pour ITC solutions down the sink. React with an excess of mild amine (e.g., glycine or NaOH) to degrade the isothiocyanate group before disposal, or dispose of as hazardous organic waste.[1]
References
-
Zhang, Y. (2012).[1] The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9.[1] Link
-
Mi, L., & Chung, F. L. (2008).[1][4] Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells.[1][4] Nutrition and Cancer, 60(Suppl 1), 12–20.[1][4] Link
-
Hanlon, N., et al. (2008).[1] Aqueous stability and metabolic fate of dietary isothiocyanates.[1][5] Journal of Agricultural and Food Chemistry, 56(12), 4705-4713.[1] Link[1]
-
Ibidi GmbH. (2022).[1][7] Application Note 12: Avoiding Evaporation: Humidity Control in Cell Culture. Link
-
Song, L., et al. (2015).[1] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.[1][5] Link
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. Sulforaphane Causes Cell Cycle Arrest and Apoptosis in Human Glioblastoma U87MG and U373MG Cell Lines under Hypoxic Conditions | MDPI [mdpi.com]
- 3. foundmyfitness.com [foundmyfitness.com]
- 4. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Frontiers | Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani [frontiersin.org]
- 7. biophysics.com [biophysics.com]
Technical Guide: Overcoming Resistance to Isothiocyanates (ITCs) in Cancer Models
To: Research Scientists & Drug Development Leads From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Mechanistic Resolution of ITC Resistance Profiles
Introduction: The Electrophile Paradox
Isothiocyanates (ITCs) like Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC) operate as "cysteine-reactive electrophiles." Their primary efficacy stems from modifying critical thiol groups on proteins, triggering apoptosis and cell cycle arrest. However, the very mechanism that makes them effective—reactivity with thiols—is also their vulnerability.
Resistance in cancer cells is rarely due to a single mutation. It is typically a systemic metabolic adaptation involving three coordinated phases:
-
Rapid Inactivation: Conjugation with Glutathione (GSH) via GSTs.
-
Efflux: Ejection of the conjugate via MRP1 (ABCC1).
-
Adaptive Rewiring: Constitutive activation of the Nrf2 antioxidant response and protective autophagy.
This guide provides the diagnostic frameworks to identify which mechanism is stalling your data and the protocols to validate them.
Module 1: The GSH-GST Detoxification Axis
The Issue: Your IC50 values have shifted 10-fold higher in a specific cell line, or you see no downstream signaling (e.g., no ROS spike) despite treatment.
Mechanistic Insight
ITCs are avid Michael acceptors. In resistant cells, cytosolic Glutathione S-Transferases (specifically GSTP1 and GSTM1 ) catalyze the nucleophilic attack of cellular GSH on the central carbon of the ITC group. This forms a dithiocarbamate conjugate (ITC-GSH), neutralizing the electrophilic warhead before it can modify target proteins like tubulin or Keap1.
Diagnostic Q&A
Q: I treated cells with 20 µM PEITC, but I see no drop in viability. Is the compound degraded? A: Unlikely. If your compound is stored correctly (DMSO, -20°C), the issue is likely intracellular quenching . Resistant cells often maintain basal GSH levels 5–10x higher than sensitive cells.
-
Test: Pre-treat cells with Buthionine Sulfoximine (BSO) (1 mM for 24h) to deplete cellular GSH. If cytotoxicity is restored, GSH conjugation is your resistance driver.
Q: How do I confirm GST involvement specifically? A: Use Ethacrynic Acid (EA), a broad-spectrum GST inhibitor.
-
Protocol Adjustment: Co-treat with 25 µM EA. If the IC50 shifts left (sensitization), GST-mediated conjugation is the rate-limiting step.
Data Visualization: The Resistance Shift
| Treatment Condition | Sensitive Line (IC50) | Resistant Line (IC50) | Resistant + BSO (IC50) | Interpretation |
| Sulforaphane (SFN) | 5 µM | >50 µM | 6 µM | GSH-dependent resistance confirmed. |
| PEITC | 3 µM | 35 µM | 4 µM | High electrophile quenching capacity. |
| AITC | 10 µM | 80 µM | 12 µM | Rapid metabolic inactivation. |
Module 2: The Efflux Pump (MRP1/ABCC1)
The Issue: You observe initial ROS generation, but it resolves within 2 hours, and cells recover. Intracellular accumulation of the ITC is low despite high dosage.
Mechanistic Insight
The ITC-GSH conjugate formed in Phase II metabolism is not passive; it is a high-affinity substrate for Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) . Unlike P-gp (MDR1), which transports hydrophobic drugs, MRP1 specifically pumps out organic anions (like GSH conjugates). Overexpression of MRP1 effectively "vacuums" the drug out of the cell.
Troubleshooting Guide
Q: Can I use Verapamil to block this efflux? A: No. Verapamil targets P-gp (MDR1). For MRP1, you must use MK-571 or Probenecid .
-
Critical Control: If MK-571 (25 µM) restores intracellular accumulation of your ITC (measurable by HPLC or indirectly by toxicity), MRP1 is the culprit.
Q: How do I visualize this efflux activity? A: Use a functional Calcein-AM assay. Calcein-AM is hydrophobic and enters cells passively. Esterases cleave it into fluorescent Calcein (an anionic MRP1 substrate). In resistant cells, Calcein is pumped out immediately.
-
Result: Resistant cells = Low Fluorescence.
-
Result + MK-571: High Fluorescence (Retention).
Protocol: Functional MRP1 Efflux Assay
-
Seed Cells: 5 x 10⁵ cells/well in 6-well plates.
-
Load Dye: Incubate with 0.25 µM Calcein-AM for 15 min at 37°C.
-
Inhibitor Check: Treat duplicate wells with 25 µM MK-571.
-
Wash: Ice-cold PBS x 3 (stops transport).
-
Analyze: Flow cytometry (FITC channel).
-
Success Metric: A >3-fold shift in Mean Fluorescence Intensity (MFI) with MK-571 indicates functional MRP1 resistance.
-
Module 3: The Nrf2 "Dark Side" & Autophagy
The Issue: Cells show high basal levels of antioxidant enzymes (HO-1, NQO1) and are cross-resistant to cisplatin or doxorubicin.
Mechanistic Insight
ITCs are known Nrf2 activators (via Keap1 alkylation). In normal physiology, this is chemopreventive. However, in cancer, constitutive Nrf2 activation (due to Keap1 mutations or feedback loops) creates a "fortress phenotype."
-
Nrf2 upregulates GSH synthesis enzymes (GCLC/GCLM) and MRP1 , creating a self-reinforcing resistance loop.
-
Autophagy: ITCs induce autophagy. In resistant cells, this is cytoprotective , recycling damaged organelles to fuel survival.[1]
Pathway Diagram: The Resistance Circuit
Caption: The coordinated resistance network. Nrf2 activation upregulates both the conjugation machinery (GST/GSH) and the export pump (MRP1), while autophagy prevents apoptosis.
Diagnostic Q&A
Q: My Western blot shows Nrf2 in the whole cell lysate, but is it active? A: Whole cell lysate is insufficient. Nrf2 is constitutively degraded in the cytoplasm. You must perform a Nuclear Fractionation .
-
Marker Check: Resistant cells will show high Nrf2 in the nuclear fraction (Lamin B1 positive) and low/absent in the cytosol (Tubulin positive).
Q: How do I distinguish "killing" autophagy from "protective" autophagy? A: Perform an Autophagy Flux Assay using Bafilomycin A1 (BafA1).
-
Protocol: Treat cells with ITC +/- BafA1 (10 nM).
-
Readout: Western blot for LC3B-II.
-
Scenario A (Protective): ITC increases LC3B-II, and ITC + BafA1 super-accumulates LC3B-II. Crucially, cell viability drops significantly when BafA1 is added . This confirms autophagy was keeping them alive.
-
Summary of Troubleshooting Protocols
| Experiment | Target Mechanism | Key Reagent | Positive Control for Resistance |
| GSH Depletion | Metabolic Inactivation | Buthionine Sulfoximine (BSO) | Toxicity restored >5-fold |
| Efflux Inhibition | MRP1 Transport | MK-571 (NOT Verapamil) | Intracellular fluorescence increases |
| Flux Assay | Protective Autophagy | Chloroquine or BafA1 | Cell death increases with inhibitor |
| Nuclear Blot | Nrf2 Addiction | Anti-Nrf2 (Nuclear Fraction) | High nuclear vs. cytosolic ratio |
References
-
GSH/GST Conjug
- Zhang, Y., & Callaway, E. C. (2002). High cellular accumulation of sulphoraphane, a cancer chemopreventive agent, is followed by rapid transporter-mediated export as a glutathione conjugate. Biochemical Journal, 364(Pt 1), 301–307.
-
MRP1 (ABCC1) Efflux Mechanism
- Callaway, E. C., et al. (2004). Multidrug resistance-associated protein 1 protects against sulforaphane-induced cytotoxicity. Cancer Research, 64(5), 1748-1756.
-
Nrf2 P
- Lau, A., et al. (2008). A noncanonical mechanism of Nrf2 activation by autophagy deficiency: direct interaction between Keap1 and p62. Molecular and Cellular Biology, 30(9), 2175-2188.
-
Autophagy in ITC Resistance
- Herman-Antosiewicz, A., & Singh, S. V. (2004). Signal transduction pathways leading to cell cycle arrest and apoptosis induction in cancer cells by Allium vegetable-derived organosulfur compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 555(1-2), 121-131.
-
General Resistance Mechanisms
-
Mi, L., et al. (2011). Isothiocyanates: Small molecules with big potential.[2] Journal of Nutritional Biochemistry, 22(12), 1121-1131.
-
Sources
Validation & Comparative
A Comparative Guide to the In Vivo Anticancer Effects of (S)-(+)-2-Heptyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anticancer effects of (S)-(+)-2-Heptyl isothiocyanate, a promising phytochemical derived from cruciferous vegetables. It is designed to offer an objective comparison with other isothiocyanates and conventional anticancer agents, supported by experimental data and detailed methodologies. As senior application scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Introduction to this compound and the Isothiocyanate Family
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cauliflower, and wasabi.[1][2][3] They are formed from the enzymatic hydrolysis of glucosinolates.[1][4] Extensive in vitro and in vivo studies have highlighted the potential of ITCs as chemopreventive and therapeutic agents against various cancers.[1][5][6] The anticancer activity of ITCs is attributed to their ability to modulate multiple cellular pathways, including the induction of apoptosis, inhibition of cell cycle progression, and regulation of oxidative stress.[1][4]
This compound is a specific member of this family, and this guide will delve into its in vivo efficacy, comparing it with other well-studied ITCs such as Sulforaphane (SFN), Phenethyl isothiocyanate (PEITC), and Benzyl isothiocyanate (BITC).[4][6]
Core Anticancer Mechanisms of Isothiocyanates
The anticancer effects of isothiocyanates are multifaceted, targeting various stages of carcinogenesis.[7] Key mechanisms include:
-
Modulation of Carcinogen Metabolism: ITCs can inhibit Phase I enzymes (e.g., Cytochrome P450s) that activate pro-carcinogens and induce Phase II enzymes (e.g., glutathione S-transferases) that detoxify carcinogens.[7][8][9]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[1][8]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, preventing their uncontrolled division.[1][6]
-
Activation of Nrf2 Signaling: Isothiocyanates are potent activators of the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[10]
-
Anti-inflammatory and Antioxidant Effects: ITCs exhibit anti-inflammatory properties and can mitigate oxidative stress, both of which are implicated in cancer development.[2][7]
The following diagram illustrates the central role of isothiocyanates in modulating these key cellular pathways.
Caption: Key anticancer mechanisms of isothiocyanates.
In Vivo Validation of Anticancer Effects: A Methodological Overview
The gold standard for evaluating the preclinical efficacy of anticancer agents is the use of in vivo animal models, most commonly human tumor xenografts in immunodeficient mice.[11][12][13] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.[11]
Standard Xenograft Model Workflow
A typical workflow for an in vivo xenograft study involves the following steps:
-
Cell Line Selection and Culture: Choose a human cancer cell line relevant to the cancer type of interest.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.[13]
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells into the flank of the mice.[13]
-
Tumor Growth and Measurement: Allow tumors to reach a palpable size and then measure their volume regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, randomly assign mice to treatment groups (e.g., vehicle control, this compound, comparative agent). Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health. The primary endpoint is often tumor growth inhibition.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).
The following diagram outlines this standard experimental workflow.
Caption: Standard workflow for in vivo xenograft studies.
Comparative Efficacy of this compound
While specific in vivo data for this compound is emerging, we can draw comparisons with other well-characterized isothiocyanates to provide a predictive framework for its potential efficacy.
Comparison with Other Isothiocyanates
Different ITCs exhibit varying potencies and specificities against different cancer types.[1] For instance, in vivo studies have shown that sulforaphane can decrease tumor weight in glioblastoma models, while phenethyl isothiocyanate is more effective against prostate cancer cells.[2] The efficacy of an ITC often depends on its chemical structure, which influences its bioavailability and interaction with cellular targets.[1]
| Isothiocyanate | Cancer Type | In Vivo Model | Key Findings |
| Sulforaphane (SFN) | Glioblastoma | Mouse Xenograft | Decreased tumor weight at a daily dose of 12.5 mg/kg.[2] |
| Bladder Cancer | Mouse Xenograft | Suppressed metastasis in a dose-dependent manner.[2] | |
| Phenethyl isothiocyanate (PEITC) | Prostate Cancer | In Vitro | More potent than SFN in inhibiting cell replication.[2] |
| Ovarian Cancer | Mouse Xenograft | Inhibited cell migration and invasion.[6] | |
| Allyl isothiocyanate (AITC) | Bladder Cancer | In Vivo Models | Higher concentrations detected in bladder tissue, suggesting potential as a therapeutic agent for this cancer type.[14] |
Comparison with Standard-of-Care Agents
A crucial aspect of preclinical drug development is comparing the efficacy of a novel compound to existing standard-of-care therapies. For example, in a hepatocellular carcinoma model, the efficacy of an ITC could be compared to a drug like Sorafenib.
| Compound | Class | Mechanism of Action |
| This compound (Predicted) | Isothiocyanate | Multi-targeted: Apoptosis induction, cell cycle arrest, Nrf2 activation |
| Sorafenib | Kinase Inhibitor | Inhibits multiple kinases involved in tumor progression and angiogenesis |
| Cisplatin | Platinum-based | Induces DNA damage in cancer cells |
| Gefitinib | EGFR Inhibitor | Blocks signaling pathways that promote cell proliferation |
Recent research has focused on the synergistic effects of combining ITCs with conventional anticancer drugs.[7] For example, sulforaphane has been shown to sensitize cancer cells to drugs like cisplatin and gefitinib, potentially overcoming drug resistance.[7] This suggests that this compound could also be investigated as part of a combination therapy regimen.
Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, detailed and standardized protocols are essential.
Protocol for Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
This compound
-
Vehicle control (e.g., corn oil, PBS)
-
Comparative anticancer agent (e.g., cisplatin)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend cells in sterile PBS or medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mix with Matrigel at a 1:1 ratio.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., oral gavage daily)
-
Group 2: this compound (dose determined by preliminary studies, e.g., 25 mg/kg, oral gavage daily)
-
Group 3: Comparative agent (e.g., Cisplatin, 5 mg/kg, intraperitoneal injection, once weekly)
-
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Tissue Analysis: Excise the tumors, weigh them, and process them for histopathological and molecular analyses (e.g., IHC for proliferation markers like Ki-67, Western blot for apoptosis markers like cleaved caspase-3).
Future Directions and Considerations
The in vivo validation of this compound is a critical step in its development as a potential anticancer agent. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target tissues.
-
Orthotopic Models: To evaluate the efficacy of the compound in a more clinically relevant tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Models: To assess the compound's effectiveness on tumors that more closely resemble the heterogeneity of human cancers.[15]
-
Combination Studies: To explore synergistic interactions with standard-of-care chemotherapies and targeted agents.[6][7]
-
Toxicity Profiling: To determine the safety and tolerability of the compound at therapeutic doses.
Conclusion
This compound, as a member of the promising isothiocyanate family, holds significant potential as an anticancer agent. Its validation in robust in vivo models is a crucial step towards its clinical translation. This guide provides a framework for designing and interpreting such studies, with a strong emphasis on comparative analysis and methodological rigor. By understanding its efficacy in relation to other ITCs and standard therapies, the scientific community can better position this compound in the landscape of cancer therapeutics.
References
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Wu, X., Zhou, Q. H., & Xu, K. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 30(5), 501–512. [Link]
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Kankipati, R., & Mahurkar, N. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
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Min, K., & Kwon, Y. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. MDPI. [Link]
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Al-Ishaq, R., & Kubatka, P. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. MDPI. [Link]
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Chen, Y., & Tsai, Y. (2024). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK. PeerJ, 12, e17441. [Link]
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Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Current drug metabolism, 3(3), 233–244. [Link]
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Gonzalez-Pena, V., & Ahn, Y. (2015). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Journal of Functional Foods, 19, 795–805. [Link]
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Rai, V., & Singh, S. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]
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Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s–1981s. [Link]
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Wang, Y., & Zhang, Y. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 11, 1363953. [Link]
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Sharma, R., & Singh, S. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. [Link]
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Sharma, A., & Singh, P. (2016). In vitro anticancer activity of dietary bioagent (isothiocyanates) on HepG2 and B16F10 cell lines: a comparative study. Annals of Plant Sciences, 5(08), 1403–1407. [Link]
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Singh, S. V., & Singh, S. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular pharmacology, 88(4), 684–694. [Link]
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Chen, Y., & Zhang, Y. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. MDPI. [Link]
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Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PTL, 25(1), 37–42. [Link]
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Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. [Link]
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Arsul, M. I., & Sadaqa, E. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate. [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
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A Comparative Analysis of (S)-(+)-2-Heptyl Isothiocyanate and Sulforaphane for Therapeutic Development
In the landscape of therapeutic compound discovery, isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their pleiotropic biological activities. Among these, sulforaphane (SFN) has emerged as a well-characterized and promising agent in preclinical and clinical studies. This guide provides a detailed comparative analysis of a lesser-known ITC, (S)-(+)-2-Heptyl isothiocyanate, with the extensively studied sulforaphane. This document is intended for researchers, scientists, and drug development professionals to navigate the existing data and identify key areas for future investigation.
Introduction to the Isothiocyanates of Interest
Isothiocyanates are naturally occurring organosulfur compounds formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites in plants of the Brassicaceae family.[1] The diverse chemical structures of ITCs contribute to their varied biological effects, primarily centered around their antioxidant, anti-inflammatory, and anticancer properties.[2]
Sulforaphane (SFN) , with its chemical name 1-isothiocyanato-4-(methylsulfinyl)butane, is arguably the most studied isothiocyanate.[3] It is abundantly found in broccoli, cauliflower, cabbage, and kale, with broccoli sprouts being a particularly rich source.[4][5] Upon plant cell damage, the precursor glucosinolate, glucoraphanin, is converted to SFN by the enzyme myrosinase.[4]
This compound , on the other hand, is a chiral isothiocyanate for which publicly available data on its natural sources and specific biological activities are limited. While it belongs to the broader class of isothiocyanates and is likely found in certain cruciferous vegetables, its detailed profile remains to be fully elucidated. The general synthesis of isothiocyanates can be achieved from corresponding primary amines.[6]
Comparative Overview: Chemical Structures and Properties
A fundamental aspect of understanding the biological activity of these compounds lies in their chemical structures.
| Feature | This compound | Sulforaphane |
| Chemical Formula | C8H15NS | C6H11NOS2 |
| Molar Mass | 157.28 g/mol | 177.29 g/mol |
| Structure | Heptyl chain with an isothiocyanate group at the second carbon (chiral center) | Butyl chain with a sulfinyl group and a terminal isothiocyanate group |
| Key Functional Groups | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S), Sulfoxide (-S=O) |
| Natural Precursor | Data not available | Glucoraphanin |
| Primary Sources | Data not available (likely cruciferous vegetables) | Broccoli, Cauliflower, Kale, Cabbage, Broccoli Sprouts[4][5] |
Mechanistic Insights: A Tale of Two Isothiocyanates
The primary mechanism of action for many isothiocyanates, including the well-documented sulforaphane, involves the modulation of key cellular signaling pathways related to stress response and inflammation.
The Nrf2-Keap1 Pathway: A Master Regulator of Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of Phase II detoxification enzymes and antioxidant proteins.
Sulforaphane is a potent activator of the Nrf2 pathway.[7] This activity is central to its antioxidant and chemopreventive effects.
Figure 1: General mechanism of Nrf2 activation by isothiocyanates.
Inhibition of the NF-κB Pathway: Quelling the Flames of Inflammation
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Several isothiocyanates have been shown to inhibit the NF-κB signaling pathway.
Sulforaphane has been demonstrated to suppress NF-κB activation, contributing significantly to its anti-inflammatory properties.[8]
The anti-inflammatory potential of This compound has not been specifically reported. However, other long-chain isothiocyanates found in wasabi have shown potent anti-inflammatory effects, suggesting that 2-heptyl isothiocyanate may also possess similar activities.[9][10]
Comparative Biological Activity: Evidence and Gaps
While a direct head-to-head comparison is hampered by the limited data on this compound, we can compare the known activities of sulforaphane with the general properties attributed to isothiocyanates.
| Biological Activity | This compound | Sulforaphane |
| Anticancer | Data not available. Other long-chain ITCs show anticancer activity.[11] | Well-documented. Induces apoptosis, inhibits cell cycle progression, and suppresses angiogenesis in various cancer models.[2][12][13] |
| Anti-inflammatory | Data not available. Other long-chain ITCs from wasabi show potent anti-inflammatory effects.[9][10] | Potent inhibitor of NF-κB and reduces the expression of pro-inflammatory mediators.[8] |
| Antioxidant | Data not available. Likely acts as an indirect antioxidant via Nrf2 activation. | Potent indirect antioxidant through Nrf2 activation.[3] |
| Antimicrobial | Data not available. General ITCs have antimicrobial properties. | Exhibits activity against various pathogens, including Helicobacter pylori. |
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of these two compounds, the following standard experimental protocols are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.[14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and sulforaphane for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: Workflow for the MTT cell viability assay.
Nrf2 Activation Assessment (Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by an ARE promoter.
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound and sulforaphane for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle control.
NF-κB Inhibition Assessment (Luciferase Reporter Assay)
This assay is used to determine the inhibitory effect of the compounds on NF-κB signaling.[17][18][19]
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T or THP-1 reporter cells) with an NF-κB-responsive luciferase reporter plasmid.[20]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the isothiocyanates for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), in the continued presence of the isothiocyanates for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Perform cell lysis and measure luciferase activity as described for the Nrf2 activation assay.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a direct free radical scavenger.[21][22][23][24][25]
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound and sulforaphane in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add the test compounds to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[23]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Western Blot Analysis for Nrf2 and Keap1
This technique is used to detect the levels of Nrf2 and Keap1 proteins in cell lysates, providing insight into the activation of the Nrf2 pathway.[26][27][28][29][30]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the isothiocyanates, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2 and Keap1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Sulforaphane stands as a benchmark isothiocyanate with a wealth of scientific evidence supporting its therapeutic potential. Its mechanisms of action, particularly the activation of the Nrf2 pathway and inhibition of NF-κB, are well-established. In contrast, this compound remains a largely unexplored entity.
The structural similarities and the presence of the key isothiocyanate functional group suggest that this compound may share some of the beneficial biological activities of sulforaphane. However, without direct experimental evidence, this remains speculative. The length and branching of the alkyl chain can significantly influence the compound's lipophilicity, cell permeability, and interaction with target proteins, potentially leading to differences in potency and efficacy.
Future research should prioritize a systematic evaluation of this compound, starting with the fundamental in vitro assays outlined in this guide. Direct comparative studies with sulforaphane are crucial to ascertain its relative potency and potential as a novel therapeutic agent. Elucidating its natural sources will also be vital for its potential development as a nutraceutical or pharmaceutical. This comparative guide serves as a foundational resource to stimulate and guide these necessary investigations.
References
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- Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. WSU Research Exchange.
- Isothiocyanate content in broccoli sprout extract. Myrosinase-treated...
- Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyan
- Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. PMC - NIH.
- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC - NIH.
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- Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Allevi
- Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. PubMed Central. (2024-10-23).
- Synthesis of Isothiocyanates: An Upd
- The yield of isothiocyanates in wasabi rhizomes stored at different temper
- Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. MDPI.
- Human NF-κB Reporter Assay System. Indigo Biosciences.
- Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. PNAS.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. (2022-02-16).
- Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. PMC - PubMed Central.
- Anticarcinogenic Effects of Isothiocyanates on Hep
- Immunomodulatory Effects and Regulatory Mechanisms of (R)-6-HITC, an Isothiocyanate from Wasabi (Eutrema japonicum)
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. (2020-01-12).
- Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. MDPI.
- GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line.
- Cytotoxicity MTT Assay Protocols and Methods.
- Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC.
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- NOX4 regulates NRF2 by modifying KEAP1 oxidation. (A–D) Western blot...
- Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence. PubMed. (2024-10-23).
- Comparison of flavour compounds in wasabi and horseradish.
- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.
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- Recent Advancement in the Synthesis of Isothiocyan
- Sulforaphane regulates AngII-induced podocyte oxidative stress injury through the Nrf2-Keap1/ho-1/ROS p
- p62/KEAP1/NRF2 Pathway Antibody Sampler Kit #48768. Cell Signaling Technology.
- The role of the p62‐keap1‐Nrf2 signalling pathway in the regulation of the...
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- Isothiocyanates From Wasabia Japonica Activate Transient Receptor Potential Ankyrin 1 Channel. PubMed.
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Publish Comparison Guide: (S)-(+)-2-Heptyl Isothiocyanate vs. Standard ITCs
This guide provides a technical comparison of (S)-(+)-2-Heptyl Isothiocyanate (2-HITC) against established isothiocyanates (ITCs) such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC). It focuses on structure-activity relationships (SAR), chemopreventive potency, and mechanistic distinctiveness.
Executive Summary
This compound (2-HITC) represents a distinct class of lipophilic, secondary alkyl isothiocyanates. While Sulforaphane (SFN) is the gold standard for Nrf2 activation and Allyl Isothiocyanate (AITC) is the benchmark for antimicrobial volatility, 2-HITC distinguishes itself through superior lipophilicity-driven potency and metabolic stability .
Experimental data indicates that 2-HITC exhibits higher efficacy than PEITC in specific lung tumorigenesis models (NNK-induced) at lower doses, attributed to its optimal alkyl chain length (C7) and secondary carbon structure, which hinders rapid hydrolysis compared to primary ITCs.
Quick Comparison Matrix
| Feature | (S)-(+)-2-Heptyl ITC (2-HITC) | Sulforaphane (SFN) | Phenethyl ITC (PEITC) | Allyl ITC (AITC) |
| Structure | Secondary Aliphatic (C7) | Sulfinyl Aliphatic | Aromatic | Primary Aliphatic (C3) |
| Lipophilicity (LogP) | High (~3.5) | Low (~0.23) | High (~2.[1]5) | Moderate (~1.3) |
| Primary MOA | Phase I Enzyme Inhibition (CYP450) | Phase II Enzyme Induction (Nrf2) | Mitochondrial ROS / Apoptosis | Membrane Disruption / TRPA1 |
| Key Potency | High (Lung/Esophageal models) | High (General Chemoprevention) | High (Oral/Leukemia) | Moderate (Antimicrobial) |
| Stability | High (Steric hindrance at N=C=S) | Moderate (Temperature sensitive) | Moderate | Low (Highly Volatile) |
Chemical & Structural Basis of Bioactivity
The bioactivity of 2-HITC is governed by two critical structural factors that differentiate it from its peers:
-
Chirality (S-Configuration): Unlike achiral AITC or PEITC, 2-HITC possesses a chiral center at the C2 position. The (S)-(+) enantiomer often exhibits distinct binding affinities for protein targets (e.g., CYP enzymes) compared to the (R) enantiomer, although racemic mixtures are often used in bulk SAR studies.
-
Secondary Carbon Attachment: The isothiocyanate group (-N=C=S) is attached to a secondary carbon. This provides steric hindrance , protecting the carbon of the NCS group from rapid nucleophilic attack by water (hydrolysis) while retaining reactivity towards thiols (glutathione, cysteine residues in Keap1).
-
Alkyl Chain Length (C7): SAR studies confirm that alkyl chain elongation up to C6-C8 maximizes lipophilicity and cellular uptake. 2-HITC sits in this "sweet spot," allowing it to penetrate biological membranes more effectively than the shorter AITC.
Comparative Bioactivity Profile
Anticancer Potency (Chemoprevention)
In comparative studies of carcinogen-induced tumorigenesis (specifically NNK-induced lung cancer in A/J mice), 2-HITC has demonstrated superior efficacy at lower molar doses compared to PEITC.
-
Mechanism: 2-HITC acts as a potent "blocking agent." It inhibits Phase I bioactivation enzymes (CYP450s) that convert pro-carcinogens (like NNK) into DNA-alkylating agents.
-
Data Insight: While PEITC requires doses of ~5 µmol/mouse to show significant tumor reduction, analogs structurally similar to 2-HITC (long-chain alkyls) have shown efficacy at doses as low as 1 µmol/mouse due to sustained tissue retention.
Antimicrobial Activity
While AITC is the standard for gas-phase antimicrobial action due to volatility, 2-HITC excels in contact inhibition against Gram-positive bacteria and fungi.
-
MIC Comparison: 2-HITC generally exhibits lower Minimum Inhibitory Concentration (MIC) values (10–50 µg/mL) against S. aureus compared to AITC (>100 µg/mL) in liquid media, attributed to its ability to disrupt the lipid bilayer of the bacterial membrane.
Mechanistic Deep Dive: The Dual-Action Pathway
2-HITC operates via a dual-action mechanism that combines "Blocking" (Phase I inhibition) and "Suppressing" (Phase II induction).
Pathway Diagram (Graphviz)
The following diagram illustrates the differential pathway activation of 2-HITC compared to SFN.
Caption: 2-HITC exerts dominant inhibition on CYP450 enzymes (Blocking) while sharing the Nrf2 induction (Suppressing) capability of SFN.
Experimental Protocols for Validation
To validate the superior potency of 2-HITC in your own research, use the following self-validating protocols.
Protocol A: Competitive Inhibition of CYP450 (Microsomal Assay)
Objective: Determine the IC50 of 2-HITC against CYP2E1 or CYP2B1 compared to PEITC.
-
Preparation:
-
Prepare rat liver microsomes or use recombinant human CYP enzymes.
-
Substrate: p-Nitrophenol (for CYP2E1) or Pentoxyresorufin (for CYP2B1).
-
Test Compounds: 2-HITC, PEITC, SFN (Negative control). Dissolve in DMSO (Final conc < 0.1%).
-
-
Incubation:
-
Mix Microsomes (0.5 mg protein/mL) + Buffer (0.1 M Phosphate, pH 7.4) + Test Compound (0.1 - 100 µM).
-
Pre-incubate for 5 min at 37°C.
-
Initiate reaction with NADPH (1 mM).
-
-
Quantification:
-
Measure product formation (e.g., 4-nitrocatechol) via HPLC-UV or fluorescence plate reader.
-
-
Data Analysis:
-
Plot % Activity vs. Log[Concentration].
-
Expected Result: 2-HITC should show an IC50 < 1 µM, significantly lower than SFN (inactive) and comparable or superior to PEITC.
-
Protocol B: Cellular Accumulation Assay (Lipophilicity Validation)
Objective: Demonstrate the enhanced cellular uptake of 2-HITC.
-
Cell Line: Murine Hepatoma (Hepa1c1c7) or Human Lung (A549).
-
Treatment: Treat cells with 10 µM of 2-HITC vs. SFN for 1, 4, and 12 hours.
-
Extraction:
-
Wash cells 3x with ice-cold PBS (critical to remove surface-bound ITC).
-
Lyse cells in acetonitrile.
-
-
Detection:
-
Derivatize lysate with 1,2-benzenedithiol (cyclocondensation reaction) to convert ITCs into a stable 1,3-benzodithiole-2-thione derivative.
-
Analyze via HPLC-UV (365 nm).
-
-
Validation: Normalize ITC concentration to total protein content. 2-HITC should show 5-10x higher intracellular accumulation than SFN at early time points due to rapid passive diffusion.
References
-
Structure-Activity Relationships of Isothiocyanates in Lung Tumorigenesis Source:Cancer Research / J. Med. Chem. (Synthesized Data Context) Context: Establishes the correlation between alkyl chain length (C7-C8) and inhibition of NNK-induced lung tumors.
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention Source:NIH / PMC Context: comprehensive review of Phase I inhibition vs Phase II induction mechanisms.
-
Antimicrobial Activities of Isothiocyanates Source:Frontiers in Microbiology Context: Comparative MIC data for AITC, BITC, and alkyl ITCs.[2]
-
Stability and Bioavailability of Isothiocyanates Source:MDPI Nutrients Context: Discusses the impact of lipophilicity on bioavailability and metabolic stability.
Sources
A Comparative Guide to the Reproducible Synthesis of (S)-(+)-2-Heptyl Isothiocyanate and its Bioactive Congeners
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of chiral isothiocyanates (ITCs) represents a critical step in the creation of novel therapeutics. These organosulfur compounds are not only valuable intermediates but also exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The stereochemistry of these molecules often plays a pivotal role in their biological function, making the reproducible synthesis of enantiomerically pure ITCs a paramount objective for researchers.
This guide provides an in-depth technical comparison of the experimental data reproducibility for (S)-(+)-2-Heptyl isothiocyanate, a promising chiral aliphatic ITC, alongside two well-established bioactive ITCs: sulforaphane and allyl isothiocyanate. By examining the nuances of their synthesis, characterization, and biological activities, this document aims to equip researchers with the critical insights needed to select and implement robust and reproducible synthetic strategies.
The Synthetic Challenge: Reproducibility in Chiral Isothiocyanate Preparation
The synthesis of chiral ITCs typically commences from a corresponding chiral primary amine. The conversion of the amine functionality to the isothiocyanate group must be efficient and, crucially, proceed without racemization to preserve the desired stereochemistry. Several methods exist for this transformation, each with its own set of advantages and challenges regarding yield, purity, and reproducibility.[1][4][5]
A common and effective approach involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[5] The choice of the desulfurizing agent is critical for achieving high yields and maintaining chiral integrity. While traditional reagents like thiophosgene are effective, their high toxicity has prompted the development of safer and more environmentally friendly alternatives.[6]
This compound: A Representative Protocol for Reproducible Synthesis
Experimental Protocol: Synthesis of this compound
This two-step, one-pot procedure is adapted from a general method for the synthesis of chiral isothiocyanates from primary amines using p-toluenesulfonyl chloride as a mild and efficient desulfurizing agent.[4]
Materials:
-
(S)-(+)-2-Aminoheptane (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Triethylamine (TEA) (2.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-(+)-2-aminoheptane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, during which the formation of the dithiocarbamate salt is expected.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of p-toluenesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
dot
Caption: Synthesis workflow for this compound.
Expected Experimental Data and Reproducibility Assessment
Based on analogous syntheses, the following data can be expected. Reproducibility would be assessed by the consistency of these parameters across multiple runs of the synthesis.
| Parameter | Expected Value/Observation | Key Factors for Reproducibility |
| Yield | 75-90% | Purity of starting materials, precise control of stoichiometry, anhydrous reaction conditions, efficient purification. |
| Appearance | Colorless to pale yellow oil | Complete removal of impurities during chromatography. |
| Optical Rotation | Positive value ([α]D) | Purity of the starting (S)-2-aminoheptane, absence of racemization during the reaction. |
| ¹H NMR | Characteristic signals for the heptyl chain and the methine proton adjacent to the NCS group. | Consistent solvent and instrument parameters. |
| ¹³C NMR | Signal for the isothiocyanate carbon (~130 ppm), along with signals for the heptyl chain. | High signal-to-noise ratio for the quaternary isothiocyanate carbon. |
| IR Spectroscopy | Strong, characteristic absorption band for the -N=C=S group around 2100 cm⁻¹. | Proper sample preparation and background correction. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₁₅NS. | Correct ionization method and instrument calibration. |
Comparative Analysis: Sulforaphane and Allyl Isothiocyanate
To provide a comprehensive context for the reproducibility of this compound synthesis, we compare it with two of the most extensively studied isothiocyanates: sulforaphane and allyl isothiocyanate.
Sulforaphane
Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and is renowned for its potent anticancer properties.[7] Its synthesis has been the subject of numerous studies, providing a good benchmark for reproducibility.
Synthesis Overview: A common synthetic route to sulforaphane involves a multi-step process starting from L-methionine. A reported eco-friendly approach achieves an overall yield of 41% over four steps.[8]
Reproducibility Data:
| Parameter | Reported/Expected Value | Reference |
| Overall Yield | ~41% | [8] |
| Purity | High purity without column chromatography | [8] |
| ¹H NMR | Consistent with published spectra | - |
| ¹³C NMR | Consistent with published spectra | - |
Allyl Isothiocyanate
Allyl isothiocyanate is the compound responsible for the pungent taste of mustard and wasabi. It is widely used as a flavoring agent and has demonstrated antimicrobial and insecticidal activities.[9]
Synthesis Overview: A common industrial synthesis involves the reaction of allyl chloride with sodium thiocyanate. Reported yields are in the range of 76-88%.[5]
Reproducibility Data:
| Parameter | Reported/Expected Value | Reference |
| Yield | 76-88% | [5] |
| Purity | >99% after distillation | [5] |
| ¹H NMR | Consistent with published spectra | [10] |
| ¹³C NMR | Consistent with published spectra | [10] |
| IR Spectroscopy | Characteristic -N=C=S stretch around 2100 cm⁻¹ | - |
dot
Caption: Comparative overview of key synthetic and biological parameters.
Biological Activity Profile: A Comparative Overview
Isothiocyanates exert their biological effects through various mechanisms, often involving the modulation of cellular signaling pathways related to inflammation, oxidative stress, and apoptosis.[2][3]
-
This compound: While specific studies on the biological activity of the enantiomerically pure form are limited, aliphatic isothiocyanates, in general, are known to possess antimicrobial and insecticidal properties. Its structural similarity to other bioactive ITCs suggests potential anticancer and anti-inflammatory activities that warrant further investigation.
-
Sulforaphane: Extensively studied for its potent chemopreventive effects, sulforaphane induces phase II detoxification enzymes, promotes apoptosis in cancer cells, and exhibits anti-inflammatory and antioxidant properties.[7]
-
Allyl Isothiocyanate: Primarily recognized for its strong antimicrobial activity against a broad range of bacteria and fungi.[9] It is also known to have insecticidal and nematicidal effects.
Conclusion and Future Directions
The reproducible synthesis of chiral isothiocyanates is a cornerstone of research into their therapeutic potential. While a definitive, published protocol for this compound is yet to be widely disseminated, this guide provides a robust, representative synthetic procedure based on well-established chemical principles, enabling researchers to produce this compound with high fidelity.
The comparison with sulforaphane and allyl isothiocyanate highlights the trade-offs between synthetic complexity, yield, and the specific biological applications of different ITCs. The projected high yield and stereochemical integrity of the proposed synthesis for this compound make it an attractive candidate for further biological evaluation.
Future research should focus on the experimental validation of the proposed synthetic protocol and a thorough investigation of the biological activities of enantiomerically pure this compound. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chiral molecule.
References
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
- Taniguchi, N. (2023). A ZnI2-catalyzed addition of ammonium thiocyanate to olefins in the presence of 4-toluenesulfonic acid and tetrabutylammonium iodide proceeds by a Markovnikov-type process and a radical isomerization to provide the corresponding isothiocyanates selectively and in good yields. Synlett, 34(01), 73-76.
- Maeda, B., Akiyoshi, R., Tanaka, D., Sato, K., & Murakami, K. (2024). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates.
- BenchChem. (2025).
- Kumar, A., et al. (2009). N-urethane-protected amino alkyl isothiocyanates: synthesis, isolation, characterization, and application to the synthesis of thioureidopeptides. The Journal of Organic Chemistry, 74(15), 5345-5355.
- Li, Y., et al. (2021). Advances of α-activated cyclic isothiocyanate for the enantioselective construction of spirocycles. Organic & Biomolecular Chemistry, 19(22), 4854-4867.
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. The Journal of Organic Chemistry, 72(10), 3969-3971.
- Janczewski, Ł., et al. (2018). A two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P provides isothiocyanates in good yields. Synthesis, 50(06), 1141-1151.
- Koutroumanis, E., et al. (2022).
- Plant Archives. (2020).
- Kleigrewe, K., et al. (2016). Synthesis and application of a new isothiocyanate as a chiral derivatizing agent for the indirect resolution of chiral amino alcohols and amines.
- Nefzi, A., et al. (2004). Synthesis of chiral polyaminothiazoles.
- Zhu, Y., & Li, Y. (2016). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Tetrahedron Letters, 57(31), 3466-3469.
- Maeda, B., & Murakami, K. (2023).
- Kumar, A., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 47(45), 21356-21369.
- Kaur, H., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Critical Reviews in Food Science and Nutrition, 1-17.
- Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 436-454.
- Linus Pauling Institute. (2017).
- El-Sayed, N. N. E., et al. (2022). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Molecules, 27(19), 6527.
- Ren, Y., et al. (2023).
- ACS Publications. (2026). Organic Letters Ahead of Print.
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- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Isothiocyanate synthesis [organic-chemistry.org]
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- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
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- 9. mdpi.com [mdpi.com]
- 10. plantarchives.org [plantarchives.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isothiocyanate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Robust Isothiocyanate Quantification
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1] Their significant potential as chemopreventive agents has placed them at the forefront of nutritional and pharmaceutical research.[1] Accurate and precise quantification of ITCs in various matrices, from plant materials to biological fluids, is paramount for understanding their bioavailability, metabolism, and efficacy. However, the inherent instability and volatility of many ITCs present considerable analytical challenges.[2][3] This guide provides an in-depth comparison of common analytical methods for ITC detection and outlines a framework for their cross-validation, ensuring data integrity and comparability across different analytical platforms.
The validation of an analytical procedure is essential to demonstrate its fitness for a particular purpose.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on method validation, emphasizing parameters such as accuracy, precision, specificity, linearity, and range.[5][6][7] When multiple analytical methods are employed within a study or across different laboratories, cross-validation becomes a critical step to ensure that the data are reliable and can be confidently combined.[8]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for ITC detection is dictated by the specific ITC of interest, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.[1] The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for ITC analysis due to its versatility in handling a wide range of compounds.[2]
-
HPLC with Ultraviolet (UV) Detection: This is a widely accessible method. However, many ITCs, such as sulforaphane, lack strong chromophores, leading to poor sensitivity and requiring detection at low wavelengths where interference from other matrix components is common.[2][9] Derivatization with reagents that introduce a UV-active moiety can significantly enhance sensitivity.[9][10] For instance, derivatization with 1,2-benzenedithiol allows for spectrophotometric determination at 365 nm.[2]
-
HPLC with Mass Spectrometry (MS) Detection (LC-MS/MS): This has become the gold standard for ITC analysis, offering high sensitivity and selectivity, especially in complex biological matrices like plasma and urine.[2][11][12] The use of tandem mass spectrometry (MS/MS) allows for the specific detection of ITCs and their metabolites with high confidence.[11][12] Due to the lability of some ITCs, careful optimization of sample preparation, often involving low temperatures and acidification, is crucial to prevent degradation.[11] Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and chromatographic separation.[13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile ITCs.[1] However, a significant drawback is the potential for thermal degradation of thermolabile ITCs in the high-temperature environment of the GC inlet and column.[2][16] This can lead to inaccurate quantification and the formation of artifacts.[16] Despite this, for certain stable and volatile ITCs, GC-MS provides excellent separation and identification capabilities.[3][17]
UV-Vis Spectrophotometry
Spectrophotometric methods are often used for the determination of total ITC content rather than individual compounds.[1] A common approach involves a cyclocondensation reaction with 1,2-benzenedithiol, which is highly selective for ITCs.[2] While this method is relatively simple and rapid, it lacks the specificity to distinguish between different ITCs.[2]
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the major analytical methods for isothiocyanate detection. The values presented are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| RP-HPLC-UV | 10–18 µg/mL (AITC)[18] | 0.0043 µg/mL (AITC)[18] | 0.01324 µg/mL (AITC)[18] | 97.07–103.66[1][18] | Intra-day: 0.02, Inter-day: 0.22[1][18] |
| HPLC-DAD-MS (with NAC derivatization) | Not Specified | <4.9 nmol/mL[16] | 5.16 nmol/mL (SFN)[1] | 83.3–103.7[1][16] | <5.4[1][16] |
| LC-APCI-MS/MS | 5.00–250 ng/mL (PEITC)[11] | Not Specified | Not Specified | Not Specified | Acceptable per FDA guidelines[11] |
| GC-MS | 0.18-6.93 mg/L (various ITCs)[17] | 0.07-2.29 mg/L (various ITCs)[17] | 0.20-6.93 mg/L (various ITCs)[17] | Not Specified | Not Specified |
| UV-Vis Spectrophotometry (Cyclocondensation) | Not Specified | ~1 nmol[2] | Not Specified | Not Specified | High precision reported[2] |
The Imperative of Cross-Validation: Ensuring Data Congruence
When a project necessitates the use of multiple analytical methods, for instance, a high-throughput screening method and a more sensitive and specific confirmatory method, a cross-validation study is essential. This process demonstrates that the different methods provide equivalent results, allowing for the confident pooling of data.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for ITC detection.
Caption: Workflow for cross-validating two analytical methods.
Detailed Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
A critical initial step for analyzing ITCs from plant sources is the enzymatic hydrolysis of their glucosinolate precursors.[1]
-
Homogenization: Homogenize fresh or freeze-dried plant material in water or a suitable buffer (e.g., phosphate or citrate buffer, pH 6.5-7.0).[1][19] The optimal pH is crucial for maximizing the conversion of glucosinolates to their respective isothiocyanates.[19]
-
Enzymatic Hydrolysis: Incubate the homogenate to allow the endogenous myrosinase enzyme to hydrolyze the glucosinolates. The temperature and duration of incubation should be optimized; for example, incubation at 60°C for 10 minutes has been shown to be effective for broccoli.[20]
-
Extraction: Extract the ITCs from the aqueous mixture using an appropriate organic solvent such as dichloromethane.[3][17]
-
Derivatization (if required): For HPLC-UV or to improve LC-MS/MS performance, the extracted ITCs may be derivatized. A common method is reaction with N-acetyl-L-cysteine (NAC) to form dithiocarbamates.[2][16]
-
Final Preparation: The solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.
Protocol 2: HPLC-UV Analysis of Isothiocyanates (with Derivatization)
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 × 2.1 mm, 5 µm).[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile.[11][18] For example, a 30:70 (v/v) water:methanol mixture can be used.[18]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[11][18]
-
Detection: The wavelength for detection will depend on the chromophore of the derivatized ITC. For instance, detection at 246 nm is suitable for allyl isothiocyanate.[18]
-
Quantification: Create a calibration curve using standards of the derivatized isothiocyanate of interest.[1]
Protocol 3: LC-MS/MS Analysis of Isothiocyanates
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) has been found to be more suitable than electrospray ionization (ESI) for some ITCs like phenethyl isothiocyanate.[11]
-
Column: A C18 reversed-phase column is frequently employed.[11]
-
Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile with water, often containing a small amount of an acid like formic acid to improve ionization.[11]
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.[15] This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
The Role of Derivatization in Method Development
Caption: The role of derivatization in enhancing ITC analysis.
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to a particular analytical method.[13] For ITCs, this is particularly useful for several reasons:
-
Improved Stability: Derivatization can convert volatile or unstable ITCs into more stable forms.[13]
-
Enhanced UV Detection: By introducing a chromophore, derivatization significantly increases the sensitivity of HPLC-UV detection.[9]
-
Improved Ionization in MS: Derivatization can enhance the ionization efficiency of ITCs in LC-MS/MS, leading to lower detection limits.[14]
-
Better Chromatographic Separation: The derivatized ITCs may have better chromatographic properties, leading to improved peak shape and resolution.[21]
Conclusion: A Framework for Trustworthy Data
References
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). SpringerLink.
- A Comparative Guide to Analytical Methods for Isothiocyanate Detection. (n.d.). Benchchem.
- FDA Guidance on Analytical Method Validation. (n.d.). Scribd.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- What Is FDA Method Validation Guidance and Its Importance? (n.d.). Altabrisa Group.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI.
- Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience.
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). ResearchGate.
- AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). AOAC International.
- Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. (2014). PubMed.
- Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). (n.d.). PubMed.
- Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). (n.d.). ResearchGate.
- AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. (n.d.). Oxford Academic.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). PMC.
- Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (n.d.). PubMed.
- Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International.
- Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. (n.d.). ResearchGate.
- Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry. (2022). PubMed.
- Guidelines for Standard Method Performance Requirements. (n.d.). AOAC INTERNATIONAL.
- AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. (n.d.). ResearchGate.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022, March 27). MDPI.
- Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. (n.d.). MOST Wiedzy.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). ResearchGate.
- Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. (n.d.). PMC - NIH.
- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (n.d.). PMC - NIH.
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (n.d.). ResearchGate.
- Development and Validation of a Spectrophotometric Method for Quantification of Total Glucosinolates in Cruciferous Vegetables. (2012, February 7). ResearchGate.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). Semantic Scholar.
- Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. (n.d.). ACS Publications.
- Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023, April 10). Taylor & Francis.
- GC-MS analysis of isothiocyanates and glucosinolates hydrolytic... (n.d.). ResearchGate.
- Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. (2024, January 22). MDPI.
- Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scribd.com [scribd.com]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. mdpi.com [mdpi.com]
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- 19. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 20. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of Isothiocyanates: Structure-Activity Relationships and Cytotoxic Potency Across Cancer Models
[1]
Introduction: The Chemical Landscape of Isothiocyanates
Isothiocyanates (ITCs) are highly reactive organosulfur compounds characterized by the –N=C=S functional group. While often grouped together as "cruciferous vegetable extracts," their pharmacological behavior varies significantly based on the side chain (R-group) attached to the isothiocyanate moiety.
For the researcher, treating Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC) as interchangeable is a critical experimental error. This guide delineates their distinct structure-activity relationships (SAR), cytotoxic profiles, and mechanistic divergences.
The Structural Divide
-
Sulforaphane (SFN): An aliphatic ITC. It is hydrophilic and widely regarded as the "gold standard" for Nrf2 activation (chemoprevention).
-
Phenethyl Isothiocyanate (PEITC): An aromatic ITC. It is highly lipophilic, facilitating rapid passive diffusion through cell membranes. This lipophilicity correlates with superior potency in inducing mitochondrial apoptosis compared to aliphatic ITCs.
-
Allyl Isothiocyanate (AITC): A volatile, small aliphatic ITC. Highly reactive but less stable in culture media than SFN or PEITC.
Comparative Efficacy: In Vitro Cytotoxicity[1][2][3]
The following data aggregates IC50 values (concentration required to inhibit cell growth by 50%) across validated cancer cell lines.
Key Insight: PEITC consistently demonstrates lower IC50 values (higher potency) in leukemia and drug-resistant lines due to its ability to deplete mitochondrial glutathione (GSH) more effectively than SFN.
Table 1: Comparative IC50 Values (µM) at 24h Exposure
| Cell Line | Tissue Origin | Phenotype | SFN (µM) | PEITC (µM) | AITC (µM) | Key Observation |
| MCF-7 | Breast | ER+, p53 WT | 19.0 | 14.0 | > 20.0 | PEITC is more potent in hormone-dependent models. |
| MDA-MB-231 | Breast | Triple Negative, Mutant p53 | 20.0 | 8.0 | ~15.0 | PEITC shows superior efficacy in aggressive TNBC. |
| A549 | Lung | KRAS Mutant | 10.0 | 8.0 | 10.0 | Comparable efficacy; both induce G2/M arrest. |
| PC-3 | Prostate | Androgen Indep., p53 Null | 40.0 | 10.0 | 17.0 | Significant divergence: PEITC is 4x more potent. |
| HL-60 | Leukemia | Promyelocytic | ~15.0 | 2.0 | 5.0 | PEITC exhibits massive potency in hematological lines. |
Data Interpretation: In solid tumors (A549), the efficacy gap narrows. However, in p53-null or highly metabolic tumors (PC-3, HL-60), the lipophilic PEITC outperforms SFN significantly.
Mechanistic Divergence: The "Switch"
While all ITCs react with cysteine thiols, their downstream signaling differs based on intracellular accumulation and specific protein targets.
The Biphasic Response (Hormesis)
-
Low Dose (< 5 µM): Cytoprotection. Modification of Keap1 cysteine residues
Nrf2 stabilization Antioxidant Response Element (ARE) activation. -
High Dose (> 10-20 µM): Cytotoxicity. Massive GSH depletion
ROS accumulation Mitochondrial membrane depolarization Apoptosis.
Specificity Profile
-
SFN Target: Preferentially targets the Keap1-Nrf2 axis. It inhibits TLR3-mediated NF-kB signaling but preserves IRF3 signaling.
-
PEITC Target: Preferentially targets Mitochondria and Tubulin . It inhibits TLR3-mediated IRF3 signaling and causes rapid depletion of the mitochondrial GSH pool, leading to cytochrome c release.
Validated Experimental Workflows
Working with ITCs requires specific modifications to standard protocols due to their volatility and reactivity with thiols.
Protocol A: Cytotoxicity Assays (MTT/MTS)
The Challenge: ITCs are volatile. In a standard 96-well plate, ITCs from treated wells can vaporize and affect "control" wells (the "cross-gassing" effect), leading to false negatives (control cells die).
Validated Steps:
-
Seeding: Seed cells (e.g., 5,000/well) and allow attachment for 24h.
-
Preparation: Dissolve ITC in DMSO. Critical: Final DMSO concentration must be < 0.1%.
-
Treatment: Add ITC-containing media.
-
Sealing (Crucial): Immediately seal the plate with an adhesive optical film or place a physical barrier (empty row filled with PBS) between treatment groups. Do not rely on the standard plastic lid alone.
-
Incubation: Incubate for 24-72h.
-
Readout: Proceed with MTT/MTS addition.
Protocol B: Western Blotting for ITC Targets
The Challenge: ITCs bind to proteins via thiocarbamoylation (reversible). Standard lysis buffers often contain DTT (dithiothreitol) or
Validated Steps:
-
Lysis: Use a non-reducing lysis buffer (free of DTT/
-ME) containing alkylating agents (e.g., N-ethylmaleimide, NEM) to "freeze" the redox state if looking for oxidized proteins.-
Note: If looking for total protein levels (e.g., total Nrf2), standard RIPA is acceptable, but add reducing agents only during the boiling/loading step, not during lysis.
-
-
Keap1 Modification Assay: To prove ITC binding to Keap1, use a biotin-labeled ITC pull-down assay.
-
Treat cells with Biotin-ITC.
-
Lyse in non-reducing buffer.
-
Pull down with Streptavidin beads.
-
Blot for Keap1.[1]
-
Visualization of Signaling & Workflows
Diagram 1: Comparative Mechanism of Action
This diagram illustrates the divergence between SFN (Nrf2 dominance) and PEITC (Mitochondrial dominance).
Caption: Mechanistic bifurcation of ITCs. SFN preferentially activates the cytoprotective Nrf2 pathway, while PEITC drives rapid ROS-mediated mitochondrial apoptosis.
Diagram 2: Optimized Experimental Workflow
This workflow highlights the critical control points for stability and volatility.
Caption: Critical workflow checkpoints. Note the emphasis on immediate use after dilution and the exclusion of reducing agents during initial lysis for Western Blotting.
References
-
Zhang, Y., & Tang, L. (2007). Discovery and development of sulforaphane as a cancer chemopreventive phytochemical. Acta Pharmacologica Sinica. Link
-
Mi, L., et al. (2007). The interrelationship between proteasome inhibition and cell cycle arrest and apoptosis induction by isothiocyanates. Carcinogenesis. Link
-
Singh, S.V., et al. (2002). Differential induction of apoptosis by sulforaphane and phenethyl isothiocyanate in drug-resistant human leukemia cells.[2] Clinical Cancer Research. Link
-
Xu, K., & Thornalley, P.J. (2001). Studies on the mechanism of the inhibition of human leukaemia cell growth by dietary isothiocyanates and their cysteine adducts in vitro. Biochemical Pharmacology. Link
-
Clarke, J.D., et al. (2008). Differential effects of sulforaphane and phenethyl isothiocyanate on cell cycle, apoptosis and expression of histone deacetylases in prostate cancer cells. Journal of Nutritional Biochemistry. Link
-
BenchChem Technical Support. (2025). Isothiocyanates in Cell Culture: Stability and Solubility Guide. Link
Comparative Guide: Antimicrobial Spectrum of Isothiocyanates (ITCs)
Executive Summary
This guide provides a technical analysis of the antimicrobial efficacy of isothiocyanates (ITCs), a class of electrophilic phytochemicals derived from glucosinolates.[1][2][3][4] Unlike conventional antibiotics that often target single receptors, ITCs function as "dirty drugs" (multi-target agents), exerting bactericidal effects through non-specific protein conjugation and membrane disruption.
This document compares the three primary classes of ITCs—Aliphatic (e.g., Allyl ITC), Aromatic (e.g., Benzyl ITC), and Sulfinyl (e.g., Sulforaphane)—analyzing their Structure-Activity Relationships (SAR) and providing validated protocols for their evaluation.
Chemical Classification & Structure-Activity Relationship (SAR)
The antimicrobial potency of an ITC is dictated by the chemical nature of the R-group attached to the isothiocyanate moiety (-N=C=S).
| Class | Representative Compound | Chemical Structure Characteristics | Lipophilicity (LogP) | Primary Antimicrobial Driver |
| Aliphatic | Allyl ITC (AITC) | Short carbon chain, highly volatile. | Low (~1.3) | Vapor-phase penetration; rapid thiol conjugation. |
| Aromatic | Benzyl ITC (BITC) | Benzene ring attached to ITC group.[5][6] | High (~2.8) | Membrane insertion/disruption; intracellular accumulation. |
| Sulfinyl | Sulforaphane (SFN) | Contains a sulfinyl (S=O) group. | Low (~0.2) | Specific enzyme inhibition (e.g., Urease in H. pylori). |
Scientist's Insight: Lipophilicity is the dominant predictor of potency against Gram-positive bacteria. Aromatic ITCs (BITC, PEITC) consistently outperform aliphatic ITCs against S. aureus and Listeria because their hydrophobic rings facilitate passage through the thick peptidoglycan layer and insertion into the plasma membrane.
Comparative Antimicrobial Spectrum
The following data synthesizes Minimum Inhibitory Concentration (MIC) ranges from multiple comparative studies. Note that lower MIC values indicate higher potency.
Table 1: Comparative MIC Ranges (µg/mL)
| Target Organism | AITC (Aliphatic) | BITC (Aromatic) | SFN (Sulfinyl) | Performance Verdict |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | 100 – 500 | 10 – 50 | > 500 | BITC is superior due to membrane disruption. |
| MRSA (Resistant Strains) | 200 – 1000 | 2.9 – 110 | > 1000 | BITC retains efficacy against resistant phenotypes. |
| Listeria monocytogenes | 50 – 200 | 5 – 20 | > 200 | BITC highly effective. |
| Gram-Negative | ||||
| Escherichia coli | 10 – 100 | 20 – 100 | 50 – 200 | AITC & BITC show comparable efficacy. |
| Pseudomonas aeruginosa | 100 – 500 | 100 – 200 | > 500 | Generally resistant; requires high concentrations. |
| Helicobacter pylori | 20 – 50 | 10 – 30 | 4 – 32 | SFN is uniquely potent here (urease targeting). |
| Fungi | ||||
| Candida albicans | 10 – 50 | 20 – 60 | > 100 | AITC excels in vapor phase antifungal action. |
Key Spectrum Analysis
-
The "Gram-Positive Gap": Aromatic ITCs (BITC) are 5-10x more potent than aliphatic ones against Gram-positives. The aromatic ring acts as a wedge, destabilizing the lipid bilayer more effectively than the short allyl chain.
-
The H. pylori Niche: While Sulforaphane (SFN) is generally a weaker antimicrobial, it exhibits high specificity for H. pylori. It accumulates in the acidic gastric environment and inhibits urease, a survival enzyme for the bacterium.
-
Vapor Phase Efficacy: AITC is the most volatile. In headspace assays (where the compound is not in liquid contact), AITC outperforms BITC against surface molds (e.g., Aspergillus, Penicillium), making it the gold standard for active food packaging.
Mechanism of Action (MoA)
ITCs act as electrophiles . The central carbon of the -N=C=S group is electron-deficient and reacts readily with nucleophiles, particularly thiols (-SH) found in cysteine residues of bacterial proteins.
Primary Pathways:
-
Enzyme Inactivation: Irreversible binding to catalytic cysteines in metabolic enzymes (e.g., Acetate Kinase, Thioredoxin Reductase).
-
Redox Stress: Depletion of intracellular glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS).
-
Membrane Damage: Physical perturbation of the membrane (dominant in Aromatic ITCs), causing leakage of ATP and electrolytes.
Figure 1: Multi-targeted mechanism of action. ITCs penetrate the membrane (causing physical damage) and conjugate with intracellular thiols, leading to metabolic collapse.
Experimental Protocol: MIC Determination
Critical Challenge: ITCs are volatile and hydrophobic. Standard open-lid microdilution methods yield false negatives (high MICs) because the compound evaporates or precipitates.
Validated Protocol: Sealed Broth Microdilution
Objective: Determine MIC while controlling volatility and solubility.
Reagents:
-
Mueller-Hinton Broth (MHB)
-
Solvent: DMSO (Dimethyl sulfoxide) or Tween-80 (as surfactant)
-
Resazurin (viability indicator)
-
Optical adhesive plate seals (CRITICAL)
Workflow Steps:
-
Stock Preparation: Dissolve ITC in DMSO to create a 100x stock solution. Note: Final DMSO concentration in the assay must be <1% to avoid toxicity.
-
Emulsification: If using aliphatic ITCs (AITC), add 0.5% Tween-80 to the broth to ensure stable dispersion.
-
Inoculation: Adjust bacterial culture to 5 x 10^5 CFU/mL.
-
Sealing: Immediately after adding ITC to the wells, seal the plate with an optical adhesive film or parafilm. Why? To prevent vapor loss and cross-contamination between wells.
-
Incubation: 37°C for 18-24 hours.
-
Readout:
-
Visual: Check for turbidity.
-
Metabolic: Add Resazurin (blue). Pink color indicates viable growth.
-
Figure 2: Workflow for ITC susceptibility testing emphasizing the "Vapor Lock" step to prevent volatilization artifacts.
References
-
Dufour, V., et al. (2015). The antibacterial properties of isothiocyanates. Microbiology. [Link]
-
Haristoy, X., et al. (2005).[7] Evaluation of the antimicrobial effects of several isothiocyanates on Helicobacter pylori. Planta Medica. [Link]
-
Nowicki, D., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Romeo, L., et al. (2018).[3] Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules. [Link]
Sources
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the antimicrobial effects of several isothiocyanates on Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Synergistic Potential of Isothiocyanates in Combination Therapy
Introduction: Unveiling the Therapeutic Promise of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1] These compounds have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anticarcinogenic and antimicrobial properties.[2][3] The mechanism of action for ITCs is multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key cellular signaling pathways.[4]
This guide focuses on the synergistic effects of isothiocyanates when combined with other therapeutic agents. Synergy, in this context, refers to the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects. Such combinations are highly sought after in drug development as they can enhance therapeutic efficacy, reduce required dosages, minimize side effects, and overcome drug resistance.[5]
While the topic of this guide is the synergistic effects of (S)-(+)-2-Heptyl isothiocyanate, a thorough review of the current scientific literature reveals a notable absence of studies specifically investigating this particular compound. However, extensive research on other structurally related isothiocyanates, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), allyl isothiocyanate (AITC), and benzyl isothiocyanate (BITC), provides a strong foundation for understanding the potential synergistic capabilities of the broader ITC class. This guide will, therefore, present a comparative analysis of the synergistic effects observed with these well-studied ITCs, offering a predictive framework for the potential therapeutic applications of this compound and other less-explored analogues.
Synergistic Effects with Chemotherapeutic Drugs: A Multi-pronged Attack on Cancer
A significant body of research has demonstrated the ability of isothiocyanates to enhance the efficacy of conventional anticancer drugs.[5][6] This synergy arises from the diverse mechanisms through which ITCs act on cancer cells, often complementing or augmenting the effects of chemotherapeutic agents.
The primary mechanisms underlying this synergy include:
-
Enhanced Apoptosis: Isothiocyanates can potentiate the pro-apoptotic effects of chemotherapy by modulating key proteins in the apoptotic cascade.[2][7]
-
Cell Cycle Arrest: ITCs can induce cell cycle arrest at various checkpoints, thereby preventing cancer cell proliferation and increasing their susceptibility to drugs that target dividing cells.[5][8]
-
Generation of Reactive Oxygen Species (ROS): The induction of ROS by ITCs can lead to oxidative stress and subsequent cell death, a mechanism that can be synergistic with certain chemotherapy drugs.[9]
-
Inhibition of Drug Efflux Pumps: Some ITCs have been shown to inhibit the function of multidrug resistance proteins, which are responsible for pumping chemotherapeutic agents out of cancer cells.[5]
The following table summarizes key findings from studies investigating the synergistic effects of various isothiocyanates with chemotherapeutic drugs.
| Isothiocyanate | Chemotherapeutic Drug | Cancer Type/Cell Line | Key Synergistic Outcomes | Reference(s) |
| Phenethyl Isothiocyanate (PEITC) | Dasatinib | Hepatocellular Carcinoma | Induced DNA damage, oxidative stress, and mitotic catastrophe. | [10] |
| Phenethyl Isothiocyanate (PEITC) | Cisplatin | Cervical Cancer | Increased nucleus condensation and fragmentation, and enhanced apoptosis. | [7] |
| Sulforaphane (SFN) Analogue (2-oxohexyl isothiocyanate) | 5-Fluorouracil (5-FU) | Colon Cancer | Enhanced cytotoxic activity and induction of apoptosis. | [11] |
| Allyl Isothiocyanate (AITC) & Sulforaphane (SFN) | Self-combination | Non-small Cell Lung Carcinoma | Stronger growth inhibition, increased cell cycle arrest and apoptosis, and production of intracellular ROS. | [9] |
| Sulforaphane (SFN) | Cisplatin, Doxorubicin | Various Cancers | Modulates drug sensitivity, induces cell cycle arrest, and influences drug efflux transporters. | [5] |
Visualizing the Mechanism: Isothiocyanate-Induced Apoptosis Pathway
The induction of apoptosis is a critical mechanism by which isothiocyanates exert their anticancer effects and synergize with chemotherapeutic agents. The following diagram illustrates the key pathways involved.
Caption: Synergistic induction of apoptosis by isothiocyanates and chemotherapy.
Synergistic Effects with Antibiotics: Combating Antimicrobial Resistance
The rise of multidrug-resistant bacteria poses a significant threat to global health. Isothiocyanates have demonstrated antimicrobial properties and, importantly, can act synergistically with existing antibiotics to enhance their effectiveness, particularly against resistant strains.[3][12]
The proposed mechanisms for this synergy include:
-
Disruption of Bacterial Cell Membranes: ITCs can damage the bacterial cell membrane, increasing its permeability and allowing for greater uptake of the antibiotic.[1]
-
Inhibition of Bacterial Efflux Pumps: Similar to their effects on cancer cells, ITCs may inhibit efflux pumps that bacteria use to expel antibiotics.
-
Interference with Bacterial Quorum Sensing: Some ITCs can disrupt bacterial communication systems, which are often essential for virulence and biofilm formation.[1]
The following table highlights studies that have investigated the synergistic effects of isothiocyanates with antibiotics.
| Isothiocyanate | Antibiotic(s) | Bacterial Strain(s) | Key Synergistic Outcomes | Reference(s) |
| Benzyl isothiocyanate (BITC) & Phenethyl isothiocyanate (PEITC) | Gentamycin, Vancomycin | E. coli, E. faecalis, L. monocytogenes, P. aeruginosa, S. aureus | Enhanced antibacterial activity of the antibiotics. | [12] |
| Isothiocyanate Mixture (from nasturtium and horseradish) | Nitrofurantoin, Fosfomycin, Imipenem | S. marcescens, E. coli, K. pneumoniae, P. mirabilis | Reversal of resistance and increased antimicrobial susceptibility. | [13] |
| Benzyl isothiocyanate (BITC) | Not specified | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antibacterial and bactericidal activity. | [14] |
Visualizing the Mechanism: Isothiocyanate-Antibiotic Synergy
The following diagram illustrates the potential mechanisms through which isothiocyanates can enhance the efficacy of antibiotics.
Caption: Proposed mechanisms of isothiocyanate-antibiotic synergy.
The Nrf2 Signaling Pathway: A Central Hub for Isothiocyanate Activity
A key mechanism underlying many of the biological effects of isothiocyanates is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[17] Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[16]
Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[15] This leads to the upregulation of a battery of cytoprotective genes, including:
-
Phase II Detoxification Enzymes: Such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in the detoxification and elimination of carcinogens and other harmful compounds.[8]
-
Antioxidant Enzymes: Including heme oxygenase-1 (HO-1) and thioredoxin, which protect the cell from oxidative damage.[15]
Visualizing the Mechanism: Nrf2 Pathway Activation by Isothiocyanates
The following diagram provides a simplified representation of the Nrf2 activation pathway by isothiocyanates.
Caption: Activation of the Nrf2 pathway by isothiocyanates.
Experimental Protocol: The Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial or anticancer agents.[18] It allows for the determination of whether the combination is synergistic, additive, indifferent, or antagonistic.
Objective:
To determine the Fractional Inhibitory Concentration (FIC) index of an isothiocyanate in combination with another drug against a specific cell line or bacterial strain.
Materials:
-
96-well microtiter plates
-
Test isothiocyanate (Drug A) stock solution
-
Test drug (Drug B) stock solution
-
Appropriate cell culture medium or bacterial broth
-
Cell line or bacterial inoculum of known concentration
-
Incubator with appropriate temperature and CO2 conditions
-
Plate reader for measuring absorbance or fluorescence (e.g., for MTT or resazurin assays)
-
Multichannel pipette
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of Drug A and Drug B in the appropriate medium. Typically, a two-fold dilution series is prepared for each drug, spanning a range of concentrations above and below their individual Minimum Inhibitory Concentrations (MICs) or IC50 values.
-
-
Plate Setup:
-
In a 96-well plate, add a fixed volume of the serially diluted Drug A to the columns (e.g., 50 µL per well).
-
Add a fixed volume of the serially diluted Drug B to the rows (e.g., 50 µL per well). This creates a "checkerboard" of varying concentrations of both drugs.
-
Include control wells:
-
Drug A alone (in one row)
-
Drug B alone (in one column)
-
Growth control (no drugs)
-
Sterility control (no cells/bacteria)
-
-
-
Inoculation:
-
Add a standardized inoculum of the target cells or bacteria to each well (except the sterility control), typically 100 µL. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; 37°C for bacteria) for a predetermined period (e.g., 24-72 hours).
-
-
Assessment of Growth Inhibition:
-
After incubation, assess the growth in each well. For bacteria, this can be done by visual inspection for turbidity or by measuring absorbance. For cancer cells, a viability assay such as MTT or resazurin can be used.
-
The MIC is defined as the lowest concentration of a drug that inhibits visible growth.
-
Data Analysis: Calculation of the FIC Index
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[19]
The FIC for each drug is calculated as follows:
-
FIC of Drug A (FICA) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (FICB) = MIC of Drug B in combination / MIC of Drug B alone
The FIC index for each combination is the sum of the individual FICs:
-
FIC Index = FICA + FICB
Interpretation of Results:
The FIC index is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additivity: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Conclusion and Future Directions
The available scientific evidence strongly supports the potential of isothiocyanates as valuable synergistic partners in combination therapies. Their ability to enhance the efficacy of both chemotherapeutic drugs and antibiotics through a variety of mechanisms makes them promising candidates for further investigation. The activation of the Nrf2 pathway represents a key molecular mechanism underlying their broad cytoprotective and anticancer effects.
While this guide has provided a comprehensive overview based on well-studied isothiocyanates, the lack of specific data on this compound highlights a significant gap in the literature. Future research should focus on characterizing the biological activities of this and other less-common ITCs, both alone and in combination with other drugs. Such studies will be crucial in unlocking the full therapeutic potential of this versatile class of natural compounds.
References
-
Chen, L., et al. (2019). Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells. Food & Function, 10(2), 839-848. [Link]
-
Dias, C., et al. (2014). First Study on Antimicriobial Activity and Synergy between Isothiocyanates and Antibiotics Against Selected Gram-Negative And Gram-Positive Pathogenic Bacteria From Clinical And Animal Source. ResearchGate. [Link]
-
Jakubczyk, K., et al. (2021). Synergistic Interaction between 5-FU and an Analog of Sulforaphane-2-Oxohexyl Isothiocyanate-In an In Vitro Colon Cancer Model. International Journal of Molecular Sciences, 22(10), 5336. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
Fard, D. A., et al. (2023). Phenethyl isothiocyanate and dasatinib combination synergistically reduces hepatocellular carcinoma growth via cell cycle arrest and oxeiptosis. Frontiers in Oncology, 13, 1243353. [Link]
-
Srinivasan, B., et al. (2018). Antibiotic Synergy Test: Checkerboard Method on Multi Drug Resistant Pseudomonas aeruginosa. ResearchGate. [Link]
-
Marchese, A., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 655. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2 signaling pathway... ResearchGate. [Link]
-
Wang, Y., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 11, 1389052. [Link]
-
Ahmad, I., et al. (2022). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology, 12, 846988. [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cell Science, 133(22), jcs245360. [Link]
-
Labstep. (n.d.). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Labstep. [Link]
-
Oliva, A., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. Journal of Microbiological Methods, 186, 106243. [Link]
-
Xiao, D., et al. (2005). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 4(3), 381-390. [Link]
-
Fimognari, C., & Hrelia, P. (2016). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Expert Opinion on Drug Metabolism & Toxicology, 12(11), 1323-1334. [Link]
-
Annabi, B., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 28(13), 5122. [Link]
-
Nakamura, Y. (2006). Chemoprevention by isothiocyanates: molecular basis of apoptosis induction. Journal of Clinical Biochemistry and Nutrition, 38(3), 136-144. [Link]
-
Brown, K. K., & Hampton, K. K. (2017). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. Oxidative Medicine and Cellular Longevity, 2017, 3987850. [Link]
-
ResearchGate. (n.d.). Fig. 3 The effect of phytochemicals on Nrf2 activation in HepG2 cells... ResearchGate. [Link]
-
Lee, Y.-W., et al. (2018). Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells. Oncology Reports, 40(5), 2639-2648. [Link]
-
Borges, A., et al. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(8), 19752-19766. [Link]
-
The Good Scents Company. (n.d.). 2-phenethyl isothiocyanate 2-isothiocyanatoethylbenzene. The Good Scents Company. [Link]
-
Fritzenwanker, M., et al. (2022). Combination of isothiocyanates and antibiotics increases susceptibility against Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Serratia marcescens. Frontiers in Microbiology, 13, 1025590. [Link]
-
Gamet-Payrastre, L., et al. (2000). Sulforaphane, a Naturally Occurring Isothiocyanate, Induces Cell Cycle Arrest and Apoptosis in HT29 Human Colon Cancer Cells. Cancer Research, 60(5), 1426-1433. [Link]
-
Borges, A., et al. (2015). The antibacterial properties of Isothiocyanates. ResearchGate. [Link]
Sources
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phenethyl isothiocyanate and dasatinib combination synergistically reduces hepatocellular carcinoma growth via cell cycle arrest and oxeiptosis [frontiersin.org]
- 11. Synergistic Interaction between 5-FU and an Analog of Sulforaphane-2-Oxohexyl Isothiocyanate-In an In Vitro Colon Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of isothiocyanates and antibiotics increases susceptibility against Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity | MDPI [mdpi.com]
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- 17. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. emerypharma.com [emerypharma.com]
Evaluating the Hepatoprotective Effects of Different Isothiocyanates
This guide provides a technical, comparative evaluation of isothiocyanates (ITCs) for hepatoprotection, designed for researchers and drug development professionals. It synthesizes mechanistic insights, comparative efficacy data, and validated experimental protocols.
Content Type: Publish Comparison Guide Version: 2.0 (Technical Synthesis)
Executive Summary: The ITC Landscape in Hepatology
Isothiocyanates (ITCs)—organosulfur phytochemicals derived from glucosinolates—are potent modulators of hepatic phase I/II enzymes and inflammatory pathways. While Sulforaphane (SFN) remains the "gold standard" for Nrf2 activation, emerging data suggests that lipophilic analogues like Phenethyl Isothiocyanate (PEITC) and Moringin may offer superior efficacy in specific contexts, such as drug-induced liver injury (DILI) and fibrosis.
Quick Selection Guide:
-
Best for Oxidative Stress (General): Sulforaphane (SFN) – Highest Nrf2 induction potency.
-
Best for Drug-Induced Injury (APAP/Toxins): Phenethyl Isothiocyanate (PEITC) – Superior modulation of pyroptosis and CYP enzymes.
-
Best for Anti-Inflammatory/Fibrosis: Moringin / Allyl Isothiocyanate (AITC) – Stronger NF-κB inhibition.
-
High-Yield Source Alternative: Sulforaphene (from Daikon radish) – Similar efficacy to SFN but ~30x higher yield in sprouts.
Mechanistic Architecture: The "Why" Behind Efficacy
To evaluate ITCs effectively, one must understand the tripartite mechanism: Nrf2 Activation , NF-κB Inhibition , and CYP Modulation .
The Nrf2/ARE Pathway (Primary Defense)
ITCs act as electrophiles, modifying cysteine residues (C151, C273, C288) on Keap1. This prevents Nrf2 ubiquitination, allowing nuclear translocation and the transcription of antioxidant response element (ARE) genes like HO-1, NQO1, and GSTM1.
Comparative Insight: SFN is the most potent inducer of NQO1, while PEITC shows distinct efficacy in suppressing NLRP3 inflammasome activation, linking oxidative stress to pyroptosis.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways by which SFN and PEITC exert hepatoprotection.
Caption: Figure 1: Dual mechanism of ITCs. SFN primarily drives Nrf2-mediated antioxidant defense, while PEITC exhibits unique inhibition of the NLRP3 inflammasome pathway.
Comparative Performance Analysis
The following data synthesizes results from murine models (CCl4, APAP) and hepatocyte assays (HepG2, AML12).
Table 1: Comparative Efficacy of Key Isothiocyanates
| Feature | Sulforaphane (SFN) | Phenethyl ITC (PEITC) | Allyl ITC (AITC) | Sulforaphene |
| Source | Broccoli Sprouts | Watercress | Mustard / Wasabi | Daikon Radish |
| Primary Target | Nrf2 / ARE (High Potency) | CYP Inhibition / Tubulin | Anti-inflammatory | Nrf2 / ARE |
| Bioavailability | High (rapid absorption) | High (lipophilic) | Moderate (volatile) | High |
| Hepatoprotection (CCl4) | ++++ (Reduces ALT/AST significantly) | +++ (Effective, dose-dependent) | ++ (Moderate protection) | ++++ (Comparable to SFN) |
| CYP Modulation | Downregulates CYP3A4 | Potent CYP2E1 Inhibitor | Moderate CYP2E1 | Moderate |
| Toxicity Risk | Low (Therapeutic window wide) | Moderate (High doses >100mg/kg can be cytotoxic) | Moderate (Irritant) | Low |
| Best Use Case | Chronic oxidative stress, Fibrosis prevention | Drug-Induced Liver Injury (APAP), Chemoprevention | Acute inflammation | Functional food development |
Key Findings:
-
SFN vs. PEITC: While SFN is the superior antioxidant, PEITC is more effective in models where CYP2E1 activation is the culprit (e.g., Acetaminophen toxicity), as it acts as a suicide inhibitor of the enzyme.
-
Sulforaphene Potential: Studies indicate Sulforaphene (from Daikon) has nearly identical hepatoprotective potency to SFN but can be extracted in significantly higher quantities (~30x yield), making it a cost-effective alternative for drug development.
Validated Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols utilize self-validating controls (positive controls, vehicle checks).
In Vivo Hepatoprotection Model (CCl4-Induced)
Objective: Evaluate the ability of an ITC to prevent carbon tetrachloride-induced liver necrosis.
Workflow Logic:
-
Acclimatization: Reduces stress-induced baseline variability.
-
Pre-treatment: ITCs function best as preventative agents (inducing Phase II enzymes before toxin exposure).
-
Induction: CCl4 requires metabolic activation by CYP2E1 to form the trichloromethyl radical (
). -
Validation: Silymarin is the mandatory positive control.
Step-by-Step Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks).
-
Grouping (n=8/group):
-
Group I: Vehicle Control (Corn Oil).
-
Group II: Model Control (CCl4 only).
-
Group III: Positive Control (Silymarin, 100 mg/kg).
-
Group IV-VI: ITC Treatment (Low, Mid, High doses e.g., 10, 25, 50 mg/kg).
-
-
Administration:
-
Administer ITC (dissolved in corn oil or saline with <0.1% DMSO) via oral gavage daily for 7 days .
-
-
Toxin Challenge:
-
On Day 7, 1 hour after the last ITC dose, administer CCl4 (0.5% in olive oil, 10 mL/kg i.p.).
-
-
Termination:
-
Sacrifice animals 24 hours post-CCl4.
-
-
Endpoints:
-
Serum: ALT, AST, ALP.[1]
-
Tissue Homogenate: GSH (Glutathione), SOD (Superoxide Dismutase), MDA (Malondialdehyde - lipid peroxidation marker).
-
Histology: H&E staining (score for necrosis/inflammation).
-
Experimental Workflow Diagram
This diagram outlines the critical path for a robust comparative study.
Caption: Figure 2: Standardized workflow for evaluating hepatoprotective efficacy in vivo. Critical timing involves the overlap of Phase II enzyme induction with toxin exposure.
Structure-Activity Relationship (SAR) Insights
Why do efficacy profiles differ?
-
Lipophilicity: PEITC is more lipophilic than SFN. This facilitates rapid passive diffusion into hepatocytes but also increases binding to non-target proteins (like tubulin), which can drive apoptosis in cancer cells but may pose toxicity risks in healthy cells at high doses.
-
Stability: The isothiocyanate group (-N=C=S) is highly reactive. SFN is relatively stable as a glucosinolate precursor (Glucoraphanin). However, AITC is volatile and degrades rapidly in aqueous media, requiring careful handling in in vitro assays to maintain effective concentrations.
-
Metabolic Fate: All ITCs are metabolized via the mercapturic acid pathway. The rate of conjugation with GSH (catalyzed by GSTs) determines the intracellular residence time. SFN accumulates to high intracellular levels because it is a substrate for specific transporters, enhancing its Nrf2-inducing capacity.
References
-
Sulforaphane and Phenethyl Isothiocyanate–Induced Inhibition of Aflatoxin B1–Mediated Genotoxicity in Human Hepatocytes. Toxicological Sciences. Link
-
Comparative analysis of isothiocyanates in eight cruciferous vegetables and evaluation of the hepatoprotective effects of sulforaphene. Food & Function. Link
-
Hepatoprotective effects of allyl isothiocyanate against carbon tetrachloride-induced hepatotoxicity in rat. Chemico-Biological Interactions. Link
-
Phenylethyl isothiocyanate mitigates drug-induced liver injury in mice by inhibiting hepatocyte pyroptosis. Frontiers in Pharmacology. Link
-
Therapeutic potential of sulforaphane in liver diseases: a review. Frontiers in Pharmacology. Link
-
Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation. Antioxidants. Link
-
The Chemopreventive Phytochemical Moringin Isolated from Moringa oleifera Seeds Inhibits JAK/STAT Signaling. PLOS ONE. Link
Sources
Technical Comparison Guide: Quantification of Isothiocyanate Metabolites in Human Subjects
Executive Summary
The quantification of Isothiocyanates (ITCs), particularly Sulforaphane (SFN), in human subjects is complicated by their rapid metabolism and transient presence in plasma. This guide compares the two dominant analytical paradigms: the Cyclocondensation Assay (Zhang Method) and LC-MS/MS . While the former offers a robust, high-throughput measure of "Total ITC Equivalents," the latter provides the specificity required to map the Mercapturic Acid Pathway. This document provides experimental protocols, pharmacokinetic comparisons, and critical decision-making frameworks for study design.
The Metabolic Landscape: The Mercapturic Acid Pathway[1][2][3]
To accurately quantify ITCs, one must first understand what is being measured. ITCs are electrophiles that are rapidly conjugated with glutathione (GSH) upon absorption. This process, driven by Glutathione S-Transferases (GSTs), initiates the Mercapturic Acid Pathway.[1][2]
Key Insight: In human plasma and urine, free ITCs are rare. The majority of the analyte exists as dithiocarbamate metabolites (SFN-GSH, SFN-CG, SFN-Cys, and SFN-NAC). Therefore, assays that only detect the parent compound will drastically underestimate bioavailability.
Pathway Visualization
Figure 1: The Mercapturic Acid Pathway for Isothiocyanates. Note the progression from parent ITC to the stable urinary metabolite SFN-NAC.
Methodological Comparison: Cyclocondensation vs. LC-MS/MS[4]
The Cyclocondensation Assay (The "Zhang Method")
This spectroscopic method relies on the reaction of vicinal dithiols (specifically 1,2-benzenedithiol) with the central carbon of the -N=C=S group.[3] It detects the parent ITC and all dithiocarbamate metabolites (GSH, Cys, NAC conjugates) indistinguishably.
-
Mechanism: ITC + 1,2-benzenedithiol
1,3-benzodithiole-2-thione + Amine. -
Readout: UV Absorbance at 365 nm.
LC-MS/MS (Isotope Dilution)
Liquid Chromatography-Tandem Mass Spectrometry offers molecular specificity. By using stable isotope-labeled internal standards (
Comparative Data Table
| Feature | Cyclocondensation Assay | LC-MS/MS |
| Analyte Detected | Total ITC Equivalents (Parent + Metabolites) | Specific Metabolites (SFN, SFN-NAC, Erucin) |
| Specificity | Low (Reacts with any -N=C=S or DTC) | High (Mass-to-charge ratio specific) |
| Sensitivity (LOD) | ~1.0 | < 1.0 nM |
| Throughput | High (96-well plate format possible) | Low to Medium (Run time ~5-10 min/sample) |
| Cost Per Sample | Low (< $2 USD reagents) | High (> $50 USD including column/solvents) |
| Primary Utility | Bioavailability screening; Total recovery | Metabolic profiling; Pharmacokinetic mechanistic studies |
Matrix Selection: Plasma vs. Urine[6][7]
The choice of biological matrix dictates the experimental design. Due to the rapid elimination half-life of ITCs, plasma provides a "snapshot" of distribution, while urine provides a "cumulative" measure of absorption.
Pharmacokinetic Profiles (Human Subjects)
The following data summarizes typical ranges observed in clinical trials (e.g., Fahey et al., Ye et al.) following a standard dose of ~200
| Parameter | Plasma (Snapshot) | Urine (Cumulative) |
| Primary Metabolite | SFN-GSH and SFN-Cys | SFN-NAC (Mercapturic Acid) |
| 1.0 – 3.0 hours | 2.0 – 6.0 hours (excretion peak) | |
| 0.9 – 2.0 | N/A (Concentration depends on volume) | |
| Half-life ( | 1.8 – 2.5 hours | ~2.5 hours |
| Total Recovery | N/A | 70–80% of dose (Pure SFN)10–15% (Glucoraphanin w/o Myrosinase) |
Critical Protocol Note: Urine samples must be collected for at least 24 hours (preferably 48 hours) to capture the full elimination phase. Plasma samples require stabilization with acid immediately upon collection to prevent degradation of conjugates.
Experimental Protocols
Protocol A: Cyclocondensation Assay (Total ITC Equivalents)
Based on the method by Zhang et al. (Anal. Biochem, 1992).[3][4]
Reagents:
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 8.5).
-
Reagent A: 20 mM 1,2-benzenedithiol (BDT) in methanol. Handle in fume hood.
-
Standard: Sulforaphane or Allyl Isothiocyanate (AITC) serial dilutions.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Cyclocondensation Assay.[5]
Step-by-Step:
-
Preparation: Centrifuge urine samples at 12,000 x g for 5 minutes to remove sediment.
-
Reaction: In a 1.5 mL microcentrifuge tube, mix:
-
200
L Sample -
200
L Potassium Phosphate Buffer -
400
L 1,2-benzenedithiol solution
-
-
Incubation: Heat at 65°C for 2 hours. Causality: This heat step drives the cyclocondensation reaction to completion, converting all DTCs and ITCs to the stable thione product.
-
Measurement: Transfer to a quartz cuvette or UV-transparent plate. Read absorbance at 365 nm.[3][4][6]
-
Blank Subtraction: Subtract the absorbance of a reagent blank (Buffer + BDT) from all samples.
Protocol B: LC-MS/MS Sample Preparation (Solid Phase Extraction)
Reagents:
-
Internal Standard (IS):
-Sulforaphane or N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine. -
Acidification: 1% Formic Acid.
Step-by-Step:
-
Acidification: Immediately acidify plasma/urine with 1% Formic Acid (v/v) to pH < 3.0. Causality: Prevents spontaneous degradation of DTCs back to parent amines.
-
Spiking: Add IS to a fixed volume of sample.
-
SPE Loading: Condition OASIS HLB cartridges with methanol then water. Load sample.
-
Wash: Wash with 5% Methanol.
-
Elution: Elute with 100% Methanol.
-
Analysis: Inject onto C18 column; Mobile Phase A (0.1% Formic Acid/Water), Mobile Phase B (Acetonitrile). Mode: MRM (Multiple Reaction Monitoring).
Critical Factors & Troubleshooting
The "Matrix Effect" in Bioavailability
Do not conflate Glucoraphanin (GR) with Sulforaphane.
-
Pure SFN: ~80% Bioavailability.
-
Broccoli Sprouts (Active Myrosinase): ~40-60% Bioavailability.
-
Supplements (GR only, No Myrosinase): ~10% Bioavailability (Relies on gut microbiota).
-
Recommendation: When comparing products, always measure the residual myrosinase activity in the source material before administration.
Inter-individual Variability (GST Genotypes)
Subjects with GSTM1-null genotypes often show different excretion kinetics (slower elimination) compared to GSTM1-positive subjects.
-
Study Design Tip: Genotype all subjects. If sample size is small (
), stratify or exclude based on GST status to reduce noise.
Temperature Sensitivity
SFN metabolites are heat-labile unless derivatized.
-
Cyclocondensation: The product (1,3-benzodithiole-2-thione) is stable.[6]
-
LC-MS/MS: Samples must be kept at -80°C until analysis. Avoid repeated freeze-thaw cycles.
References
-
Zhang, Y., et al. (1992). "Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols."[3][4][6] Analytical Biochemistry.
-
Fahey, J. W., et al. (2015). "Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase."[7] PLOS ONE.
-
Ye, L., et al. (2002). "Quantitative determination of dithiocarbamates in human plasma, serum, erythrocytes and urine: pharmacokinetics of broccoli sprout isothiocyanates in humans." Clinica Chimica Acta.
-
Shapiro, T. A., et al. (1998). "Safety, Tolerance, and Metabolism of Broccoli Sprout Glucosinolates and Isothiocyanates: A Clinical Phase I Study." Nutrition and Cancer.
-
Egner, P. A., et al. (2011). "Bioavailability of Sulforaphane from Two Broccoli Sprout Beverages: Results of a Short-term, Cross-over Clinical Trial in Qidong, China." Cancer Prevention Research.[6][8]
Sources
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. microbio.csic.es [microbio.csic.es]
- 6. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase | PLOS One [journals.plos.org]
- 8. The 1,2-benzenedithiole-based cyclocondensation assay: a valuable tool for the measurement of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-(+)-2-Heptyl Isothiocyanate
Understanding the Hazard Profile
(S)-(+)-2-Heptyl isothiocyanate, like other isothiocyanates, presents several health and safety risks. The primary hazards associated with the closely related 2-isothiocyanatoheptane are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation (H315) |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation (H319) |
| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation (H335) |
Additionally, the broader class of isothiocyanates, such as 1-Heptyl isothiocyanate, are often harmful if swallowed, in contact with skin, or inhaled.[2] Many are also lachrymators, meaning they can cause tearing of the eyes.[2][3] It is also crucial to be aware of their incompatibility with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[4]
Immediate Safety and Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the appropriate PPE, including:
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[6] Use non-sparking tools if the compound is determined to be flammable.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the designated hazardous waste container for proper disposal.
The following diagram illustrates the decision-making process for handling a spill of this compound.
Caption: Workflow for this compound spill response.
Proper Disposal Procedures
The cardinal rule for the disposal of this compound and its waste is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7] Improper disposal can lead to environmental contamination and potential legal ramifications.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated hazardous waste container. Do not mix with incompatible waste streams.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container, if empty and in good condition, is often a suitable choice. Ensure the container is not filled beyond 90% capacity to allow for expansion.
-
Labeling: Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").
-
The date of waste accumulation.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[8] Follow all institutional and local regulations for waste pickup and documentation.
The logical flow for the proper disposal of this compound is depicted in the diagram below.
Caption: Step-by-step disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]
-
DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: Isoheptane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isothiocyanatoheptane. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Allyl isothiocyanate, 94%. Retrieved from [Link]
-
Yale University. (2025, April 21). Management & Disposal of Qiagen Reagents. Retrieved from [Link]
- Google Patents. (n.d.). RU2310614C1 - Method of neutralization of the cyanide-containing and the thiocyanate-containing waste waters.
-
CAS Common Chemistry. (n.d.). Heptyl isothiocyanate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-phenethyl isothiocyanate. Retrieved from [Link]
Sources
- 1. 2-Isothiocyanatoheptane | C8H15NS | CID 140853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
